Product packaging for N,N'-Dibutylurea(Cat. No.:CAS No. 1792-17-2)

N,N'-Dibutylurea

Cat. No.: B143324
CAS No.: 1792-17-2
M. Wt: 172.27 g/mol
InChI Key: AQSQFWLMFCKKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N'-Dibutylurea is a urea derivative that serves as a valuable building block and model compound in scientific research. Its properties make it of particular interest in polymer science, where substituted ureas and amides are used to study material degradation and stability. Researchers utilize this compound to investigate thermal decomposition pathways and reaction mechanisms. For Research Use Only. Not for human or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2O B143324 N,N'-Dibutylurea CAS No. 1792-17-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibutylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSQFWLMFCKKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042188
Record name N,N'-Dibutylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1792-17-2
Record name Dibutylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1792-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Dibutylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001792172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea,N'-dibutyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Dibutylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dibutylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.690
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N'-DIBUTYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2HUG1I10W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to N,N'-Dibutylurea: Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dibutylurea, a symmetrically disubstituted urea, serves as a valuable chemical intermediate and building block in organic synthesis. Its structural motif is of interest in medicinal chemistry, as urea derivatives are known to exhibit a wide range of biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical characterization of this compound.

Core Properties of this compound

This compound is a solid at room temperature with the chemical formula C9H20N2O.[1][2] Its fundamental properties are summarized in the tables below for easy reference.

Identifier Value Reference
CAS Number 1792-17-2[1][2]
Molecular Formula C9H20N2O[1][2]
Molecular Weight 172.27 g/mol [1]
IUPAC Name 1,3-dibutylurea[2]
Synonyms N,N'-Di-n-butylurea, 1,3-Dibutylurea[2][3]
Physicochemical Property Value Reference
Melting Point 65-75 °C[3]
Boiling Point 115 °C at 0.03 mmHg[3]
Solubility Slightly soluble in Chloroform and Methanol[3]
Appearance White to Off-White Solid[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two common methods are highlighted below.

Experimental Protocol 1: Synthesis from n-Butylamine and Carbon Dioxide

This method presents a greener approach to urea synthesis, utilizing carbon dioxide as a C1 source.

Methodology: The reaction is typically carried out in a high-pressure reactor. n-Butylamine is charged into the reactor, and carbon dioxide is introduced at a specific pressure. The reaction is then heated to a set temperature for a defined period. For instance, a reaction could involve n-butylamine at a concentration of 1.0 mmol/mL with a CO2 pressure of 10 MPa, heated to a temperature between 423–493 K for 4 hours, which can result in 100% selectivity to this compound.[4]

Synthesis_from_Butylamine_and_CO2 nButylamine n-Butylamine Reactor High-Pressure Reactor nButylamine->Reactor CO2 Carbon Dioxide (CO2) CO2->Reactor Heat Heat (423-493 K) Reactor->Heat Pressurize (10 MPa) DBU This compound Heat->DBU Reaction (4h)

Caption: Synthesis of this compound from n-Butylamine and CO2.

Experimental Protocol 2: Synthesis from Urea and n-Butylamine Hydrochloride

A traditional method for the synthesis of substituted ureas involves the reaction of urea with an amine salt.

Methodology: This reaction can be performed by combining one mole of urea with two moles of n-butylamine hydrochloride in a dry state at an elevated temperature, typically around 150°C.[5] The reaction can also be conducted in a suitable high-boiling inert solvent.[5]

Analytical Characterization

Accurate characterization of this compound is crucial for quality control and research purposes. The following are key analytical techniques employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment in the molecule. The spectrum would show characteristic signals for the butyl group protons.[6]

  • ¹³C NMR: Identifies the different carbon environments. The carbonyl carbon typically appears at a distinct chemical shift.[7]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key characteristic peaks for this compound include N-H stretching and C=O (amide I) stretching vibrations.[8]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of this compound. A reverse-phase method is commonly employed.

Sample Preparation: A known amount of the this compound sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and then diluted to an appropriate concentration for analysis.

Chromatographic Conditions (Example):

  • Column: C18 stationary phase.

  • Mobile Phase: A mixture of acetonitrile and water.

  • Detection: UV detection at an appropriate wavelength.

Gas Chromatography (GC): GC can also be utilized for the analysis of this compound, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Sample Preparation: The sample is dissolved in a volatile organic solvent like methanol or acetone.[9]

GC Conditions (General):

  • Column: A suitable capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium or Nitrogen.

  • Temperature Program: An optimized temperature gradient to ensure good separation.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Analytical_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Results Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR HPLC HPLC Analysis Synthesis->HPLC GCMS GC-MS Analysis Synthesis->GCMS Structure Structural Confirmation NMR->Structure IR->Structure Purity Purity Assessment HPLC->Purity GCMS->Purity

Caption: General workflow for the synthesis and characterization of this compound.

Applications in Drug Development

Urea derivatives are a significant class of compounds in medicinal chemistry.[10] The urea moiety can form multiple hydrogen bonds, which is a key feature for interacting with biological targets.[10] While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural class, N,N'-dialkylureas, are precursors and analogs to more complex structures. For instance, N,N'-diarylureas are a critical pharmacophore in multi-kinase inhibitors like sorafenib, used in cancer therapy.[11] The study of simpler analogs like this compound can provide valuable insights into structure-activity relationships (SAR) for the design of novel therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the essential properties, synthesis, and analytical methodologies for this compound. The presented data and protocols offer a solid foundation for researchers and professionals working with this compound, facilitating its effective use in chemical synthesis and as a starting point for further investigation in drug discovery and development.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of N,N'-Dibutylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of N,N'-Dibutylurea, a symmetrically substituted urea derivative. This document collates crystallographic, spectroscopic, and synthetic data to offer a detailed understanding of its molecular geometry, intermolecular interactions, and characterization methodologies.

Molecular Structure and Bonding

This compound (C9H20N2O) is an organic compound with a central urea core flanked by two n-butyl groups. The fundamental chemical and physical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC9H20N2O[1][2][3]
Molecular Weight172.27 g/mol [1][2][3]
CAS Number1792-17-2[1][2][3]
IUPAC Name1,3-dibutylurea[1]
Melting Point72-74 °C[4]

While a definitive crystal structure for this compound is not publicly available, valuable insights into its molecular geometry and bonding can be gleaned from the crystallographic data of its close structural analog, N,N'-Di-tert-butylurea[5]. The urea core is expected to be planar, a common feature in urea derivatives that facilitates the formation of stable hydrogen bonds[6].

The key structural features involve the bond lengths and angles within the urea moiety and the conformation of the butyl chains. In N,N'-Di-tert-butylurea, the C=O bond length is approximately 1.245 Å, and the C-N bond lengths are around 1.363 Å[5]. The bond angles around the central carbonyl carbon are expected to be approximately 120°, consistent with sp2 hybridization.

Table 2: Expected Bond Lengths and Angles for this compound (based on N,N'-Di-tert-butylurea)

Bond/AngleExpected Value
C=O Bond Length~1.25 Å
C-N Bond Length~1.36 Å
N-C=O Bond Angle~123°
N-C-N Bond Angle~114°

Data derived from the crystal structure of N,N'-Di-tert-butylurea[5].

Intermolecular Interactions: The Hydrogen Bonding Network

A crucial aspect of the solid-state structure of this compound is its extensive network of intermolecular hydrogen bonds. The urea group contains two N-H moieties that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor. This arrangement facilitates the formation of robust hydrogen-bonded dimers and extended chains.

The crystal structure of the analogous compound N,N'-Di-n-butylthiourea reveals that the molecules form centrosymmetric dimers through N-H···S hydrogen bonds[6]. A similar dimeric structure, mediated by N-H···O bonds, is anticipated for this compound. These dimers can further interact to form larger supramolecular assemblies, significantly influencing the material's physical properties, such as its melting point and solubility. In the crystal of N,N'-Di-tert-butylurea, molecules are connected by intermolecular N-H···O hydrogen bonds to form dimers, with N···O distances ranging from 2.888(5) to 2.944(5) Å[5].

Hydrogen_Bonding Figure 1: Hydrogen Bonding in this compound Dimer cluster_0 Molecule A cluster_1 Molecule B A_N1 N1-H A_C1 C1=O1 A_N1->A_C1 A_R1 Butyl A_N1->A_R1 B_C1 O1=C1 A_N1->B_C1 H-bond A_N2 N2-H A_N2->A_C1 A_R2 Butyl A_N2->A_R2 B_N1 H-N1 B_N1->A_C1 H-bond B_N1->B_C1 B_R1 Butyl B_N1->B_R1 B_N2 H-N2 B_N2->B_C1 B_R2 Butyl B_N2->B_R2 Synthesis_CO2 Figure 2: Synthesis from n-Butylamine and CO2 Butylamine 2 x n-Butylamine Intermediate Butylcarbamic acid ammonium salt (intermediate) Butylamine->Intermediate CO2 Carbon Dioxide (CO2) CO2->Intermediate Dibutylurea This compound Intermediate->Dibutylurea - H2O Water Water (H2O) Synthesis_Isocyanate Figure 3: Synthesis from Butyl Isocyanate ButylIsocyanate Butyl Isocyanate Dibutylurea This compound ButylIsocyanate->Dibutylurea Butylamine n-Butylamine Butylamine->Dibutylurea Characterization_Workflow Figure 4: Characterization Workflow Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation

References

An In-depth Technical Guide on the Solubility of N,N'-Dibutylurea in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N'-Dibutylurea in organic solvents. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing a framework for its determination, including detailed experimental protocols and synthesis workflows. This guide is intended to be a valuable resource for researchers in drug development and organic synthesis, enabling them to generate and apply solubility data critical for process optimization, formulation, and purification.

Introduction to this compound

This compound is a symmetrically disubstituted urea derivative. The presence of the two butyl chains significantly influences its physical and chemical properties, including its solubility profile. In the pharmaceutical industry, understanding the solubility of drug candidates and intermediates like this compound is crucial for developing effective delivery systems and purification strategies. The urea functional group can participate in hydrogen bonding, while the butyl groups introduce lipophilic character, resulting in a molecule with varying affinities for different types of organic solvents.

Solubility Data

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

Solvent ClassSolventSolubility ( g/100 mL)Molar Solubility (mol/L)
Alcohols MethanolData not availableData not available
EthanolData not availableData not available
IsopropanolData not availableData not available
Ketones AcetoneData not availableData not available
Methyl Ethyl KetoneData not availableData not available
Esters Ethyl AcetateData not availableData not available
Ethers Diethyl EtherData not availableData not available
Tetrahydrofuran (THF)Data not availableData not available
Halogenated DichloromethaneData not availableData not available
Hydrocarbons TolueneData not availableData not available
HexaneData not availableData not available

Note: The absence of data in this table highlights a significant gap in the publicly available chemical literature. Researchers are encouraged to use the experimental protocols outlined in this guide to determine these values.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, this section provides detailed methodologies for determining the solubility of this compound.

The gravimetric method is a classical and reliable technique for determining the solubility of a solid in a liquid.

Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

  • Sample Collection:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to avoid precipitation or further dissolution during transfer.

  • Solvent Evaporation:

    • Transfer the collected sample to a pre-weighed, dry evaporating dish.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the this compound.

  • Mass Determination and Calculation:

    • Once the solvent is completely removed, cool the evaporating dish in a desiccator and weigh it.

    • The mass of the dissolved this compound is the final mass of the dish minus the initial mass of the empty dish.

    • Calculate the solubility in g/100 mL or other desired units.

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light.

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a Beer-Lambert law calibration curve.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1, step 1).

  • Sample Analysis:

    • Withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Synthesis of this compound

This compound can be synthesized through several routes. Two common methods are presented below.

This method involves the reaction of an amine with urea at elevated temperatures.

Reaction: 2 CH₃(CH₂)₃NH₂ + (NH₂)₂CO → (CH₃(CH₂)₃NH)₂CO + 2 NH₃

Experimental Protocol:

  • Combine one molar equivalent of urea with slightly more than two molar equivalents of n-butylamine hydrochloride in a round-bottom flask.

  • Heat the mixture to approximately 150°C.

  • Maintain the temperature and stir the reaction mixture for several hours. The reaction progress can be monitored by the evolution of ammonia gas.

  • After the reaction is complete, cool the mixture and purify the this compound by recrystallization from a suitable solvent like ligroin.

This method utilizes carbon dioxide as a safe and green carbonyl source.

Reaction: 2 CH₃(CH₂)₃NH₂ + CO₂ → (CH₃(CH₂)₃NH)₂CO + H₂O

Experimental Protocol:

  • Charge a stainless-steel reactor with n-butylamine and a suitable solvent (e.g., benzene).[1]

  • Introduce carbon dioxide into the reactor at a specific pressure (e.g., 4.9 MPa).[1]

  • Heat the reactor to a designated temperature (e.g., 80°C) and maintain for a set duration (e.g., 12 hours).[1]

  • After cooling and depressurizing the reactor, the product can be isolated and purified, often by recrystallization.[1]

Visualizations

The following diagrams illustrate key workflows related to the study of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 analysis1 Withdraw clear supernatant prep2->analysis1 analysis2 Gravimetric: Evaporate solvent and weigh residue analysis1->analysis2 analysis3 Spectroscopic: Dilute and measure absorbance analysis1->analysis3 calc1 Determine mass or concentration analysis2->calc1 analysis3->calc1 calc2 Calculate solubility calc1->calc2

Caption: Workflow for determining the solubility of this compound.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product reactant1 n-Butylamine reaction Heat in a suitable solvent or reactor reactant1->reaction reactant2 Urea or CO2 reactant2->reaction workup1 Cool reaction mixture reaction->workup1 workup2 Isolate crude product workup1->workup2 workup3 Recrystallize workup2->workup3 product This compound workup3->product

Caption: General synthesis workflow for this compound.

Conclusion

This technical guide serves as a foundational resource for researchers working with this compound. While quantitative solubility data is currently scarce in the public domain, the detailed experimental protocols provided herein offer a clear path for its determination. The synthesis workflows also provide practical guidance for the preparation of this compound. The generation and dissemination of solubility data for this compound will be of significant benefit to the fields of medicinal chemistry and drug development, aiding in the rational design of purification processes and formulation strategies.

References

An In-depth Technical Guide to the Physicochemical Properties of N,N'-Dibutylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of N,N'-Dibutylurea (also known as 1,3-Dibutylurea), a chemical compound of interest in various research and development applications. This document presents key quantitative data in a structured format, details relevant experimental methodologies, and offers a logical framework for understanding the presented information.

Physicochemical Data of this compound

The melting and boiling points are critical parameters for the characterization and application of chemical substances. The following table summarizes the available data for this compound.

ParameterValueConditions
Melting Point65-75 °C[1]Not specified
Melting Point69-75 °C[2]Not specified
Boiling Point115 °C[1][2]0.03 mmHg[1][2]

Experimental Protocols

While specific experimental details for the determination of the cited melting and boiling points are not extensively provided in the available literature, a general methodology for the synthesis and purification of this compound is described. The purity of the substance is a critical factor that can influence its melting point range.

Synthesis of 1,3-Dibutylurea:

A described synthesis involves the reaction of butylamine with carbon dioxide under pressure.[1] The key steps are as follows:

  • Reaction Setup: Butylamine, triphenylantimony oxide (Ph3SbO), and P4S10 are combined in a stainless steel reactor with benzene as the solvent.[1]

  • Carbon Dioxide Introduction: Carbon dioxide is introduced into the reactor at a pressure of 4.9 MPa.[1]

  • Heating: The reactor is heated to 80 °C for 12 hours.[1]

  • Isolation: After cooling and decompression, the product is extracted with hot benzene.[1]

  • Purification: Pure 1,3-dibutylurea is obtained by recrystallization from ligroin.[1]

The melting point of the synthesized and purified this compound would typically be determined using a standard laboratory apparatus, such as a melting point apparatus, where the temperature range over which the solid transitions to a liquid is observed. The boiling point is determined under reduced pressure (vacuum) due to the compound's potential to decompose at its atmospheric boiling point.

Data Interpretation and Logical Flow

The following diagram illustrates the logical flow of information presented in this guide, from the fundamental properties of the compound to the experimental considerations.

G Logical Flow of this compound Data A This compound (1,3-Dibutylurea) B Physicochemical Properties A->B C Melting Point 65-75 °C B->C D Boiling Point 115 °C @ 0.03 mmHg B->D E Experimental Considerations B->E G Purity Affects Melting Point Range C->G F Synthesis & Purification E->F F->G

Figure 1: Logical relationship of this compound properties.

References

An In-depth Technical Guide on the Hydrogen Bonding Characteristics of N,N'-Dibutylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hydrogen bonding characteristics of N,N'-Dibutylurea (DBU), a symmetrically disubstituted urea derivative. Understanding the non-covalent interactions of DBU is crucial for its application in supramolecular chemistry, materials science, and as a structural motif in drug development. This document outlines the synthesis, structural features, and spectroscopic signatures related to its hydrogen bonding behavior, supported by quantitative data and detailed experimental protocols.

Core Concepts: Hydrogen Bonding in Urea Derivatives

Urea and its derivatives are fundamental building blocks in supramolecular chemistry due to the strong and directional nature of their hydrogen bonds. The urea moiety possesses two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor. This arrangement facilitates the formation of robust, self-assembling structures. In N,N'-disubstituted ureas like DBU, the hydrogen bonding typically leads to the formation of one-dimensional tapes or ribbons, where molecules are linked through bifurcated N-H···O hydrogen bonds, forming a characteristic R2(8) graph set motif. The nature of the substituent groups can influence the planarity of the urea group and the packing arrangement in the solid state, thereby affecting the overall supramolecular architecture.

Synthesis and Crystallization of this compound

The synthesis of this compound can be achieved through several methods. A common and effective laboratory-scale synthesis involves the reaction of n-butylamine with carbon dioxide under pressure.

Experimental Protocol: Synthesis of this compound

Materials:

  • n-Butylamine

  • Carbon Dioxide (CO2)

  • Triphenylantimony oxide (Ph3SbO) (catalyst)

  • Phosphorus pentasulfide (P4S10) (catalyst)

  • Benzene (solvent)

  • Ligroin (for recrystallization)

Procedure:

  • A stainless steel reactor (e.g., 30 mL) is charged with n-butylamine (40 mmol), triphenylantimony oxide (1.0 mmol), phosphorus pentasulfide (2.0 mmol), and benzene (20 mL).

  • The reactor is sealed and pressurized with carbon dioxide to 4.9 MPa at room temperature.

  • The reactor is then heated to 80 °C and the reaction mixture is stirred for 12 hours.

  • After the reaction, the reactor is cooled to room temperature and the pressure is carefully released.

  • The contents are treated with hot benzene (3 x 20 mL) and filtered to remove insoluble catalyst residues.

  • The combined benzene solution is concentrated under reduced pressure.

  • The resulting crude product is purified by recrystallization from ligroin to yield pure this compound.

Logical Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_purification Purification Reactants n-Butylamine, CO2, Catalysts, Benzene Reactor Stainless Steel Reactor (80 °C, 4.9 MPa, 12 h) Reactants->Reactor Filtration Hot Benzene Extraction & Filtration Reactor->Filtration Concentration Rotary Evaporation Filtration->Concentration Recrystallization Recrystallization from Ligroin Concentration->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Structural Analysis: Hydrogen Bond Geometry

For comparison, the crystal structure of 1,3-Di-n-butylthiourea, the thio-analogue, reveals a similar dimeric structure held together by N-H···S hydrogen bonds, which then form extended two-dimensional layers.[2] The butyl chains in this case are in a syn and anti conformation relative to the C=S bond.[2]

Quantitative Data on Hydrogen Bonding and Molecular Geometry:

The following table summarizes key bond lengths and angles for N,N'-di-tert-butylurea, which are expected to be comparable to those in this compound.

ParameterValue (N,N'-di-tert-butylurea)[1]Expected for this compound
Hydrogen Bond Distance
N···O2.888(5) - 2.944(5) Å~2.9 Å
Bond Lengths
C=O1.244(6) - 1.245(6) Å~1.25 Å
C-N1.363(6) - 1.489(6) Å~1.37 - 1.48 Å
Bond Angles
N-C-N113.8(5) - 114.2(5)°~114°
N-C-O122.6(5) - 123.0(6)°~123°

Diagram of Hydrogen Bonding in a Dimer:

G cluster_0 DBU Molecule 1 cluster_1 DBU Molecule 2 N1 N1-H C1 C1=O1 N1->C1 N2 N2-H C1->N2 C2 O2=C2 N2->C2 H-bond N3 H-N3 N3->C2 N4 H-N4 C2->N4 N4->C1 H-bond

Caption: Schematic of the dimeric structure of this compound via N-H···O hydrogen bonds.

Spectroscopic Characterization of Hydrogen Bonding

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing the hydrogen bonding interactions in this compound.

FTIR Spectroscopy

In the FTIR spectrum of this compound, the positions of the N-H stretching and C=O stretching (Amide I) bands are particularly sensitive to hydrogen bonding.

  • N-H Stretching: A free, non-hydrogen-bonded N-H group typically shows a sharp absorption band around 3400-3500 cm⁻¹. In the solid state or in concentrated solutions where hydrogen bonding is prevalent, this band broadens and shifts to a lower wavenumber (typically 3200-3350 cm⁻¹) due to the weakening of the N-H bond.

  • C=O Stretching (Amide I): The carbonyl stretching vibration is also affected. A non-hydrogen-bonded carbonyl group in a urea derivative absorbs around 1680-1700 cm⁻¹. When the carbonyl oxygen participates in a hydrogen bond, the C=O bond is polarized and weakened, resulting in a shift of the Amide I band to a lower frequency (typically 1620-1650 cm⁻¹).

Quantitative FTIR Data for Hydrogen-Bonded Urea Derivatives:

Vibrational ModeTypical Wavenumber (Free)Typical Wavenumber (H-Bonded)
N-H Stretch3400-3500 cm⁻¹3200-3350 cm⁻¹
C=O Stretch (Amide I)1680-1700 cm⁻¹1620-1650 cm⁻¹
N-H Bend (Amide II)~1550 cm⁻¹Shifts to higher wavenumber
Experimental Protocol: FTIR Spectroscopy

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopic grade

  • Agate mortar and pestle

  • Hydraulic press for pellet making

Procedure for KBr Pellet Preparation and Analysis:

  • Thoroughly dry the KBr powder to remove any moisture.

  • Grind a small amount of this compound (1-2 mg) with approximately 200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer the powder to a die and press it under high pressure (8-10 tons) to form a transparent or translucent pellet.

  • Record a background spectrum of the empty spectrometer.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

NMR Spectroscopy

Both ¹H and ¹³C NMR spectroscopy can provide evidence of hydrogen bonding, primarily through changes in chemical shifts upon dilution or changes in temperature.

  • ¹H NMR: The chemical shift of the N-H proton is highly dependent on its environment. In a non-polar solvent, the N-H proton signal will shift downfield upon increasing concentration or decreasing temperature, indicating the formation of hydrogen bonds.

  • ¹³C NMR: The chemical shift of the carbonyl carbon is also sensitive to hydrogen bonding. Participation of the carbonyl oxygen in a hydrogen bond leads to a deshielding of the carbonyl carbon, resulting in a downfield shift of its resonance in the ¹³C NMR spectrum.

Expected NMR Chemical Shifts for this compound:

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)
¹HNH 5.0 - 6.5 (concentration dependent)
CH ₂-NH~3.1
CH ₂-CH₂-NH~1.4
CH ₂-CH₃~1.3
CH~0.9
¹³CC =O~158-160
C H₂-NH~40
C H₂-CH₂-NH~32
C H₂-CH₃~20
C H₃~14
Experimental Protocol: NMR Spectroscopy

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

Procedure:

  • Dissolve an appropriate amount of this compound (5-10 mg) in the chosen deuterated solvent (~0.6 mL).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • For studying hydrogen bonding, a concentration-dependent study can be performed by acquiring spectra of samples with varying concentrations of this compound.

Role in Drug Development and Supramolecular Chemistry

The ability of the urea moiety to form strong and predictable hydrogen bonds makes it a valuable component in drug design. N,N'-diarylureas, a related class of compounds, are known to be potent inhibitors of various kinases and are used as anti-cancer agents. The hydrogen bonding interactions of the urea group are often critical for binding to the target protein. While this compound itself is not a frontline therapeutic, its fundamental hydrogen bonding characteristics provide a model for understanding the behavior of more complex urea-containing drugs.

In supramolecular chemistry, the self-assembly of this compound and similar molecules can be exploited to create novel materials such as gels, liquid crystals, and functional polymers. The reversibility of hydrogen bonds allows for the design of "smart" materials that can respond to external stimuli such as temperature or pH.

Logical Relationship in Supramolecular Assembly:

G DBU_Monomer This compound Monomer H_Bonding N-H···O Hydrogen Bonding DBU_Monomer->H_Bonding Dimer Dimeric Structure H_Bonding->Dimer 1D_Tape One-Dimensional Tape/ Ribbon Structure Dimer->1D_Tape Supramolecular_Material Supramolecular Material (e.g., Gel, Polymer) 1D_Tape->Supramolecular_Material

Caption: Hierarchical self-assembly of this compound driven by hydrogen bonding.

Conclusion

This compound serves as an excellent model compound for studying the fundamental principles of hydrogen bonding in symmetrically disubstituted ureas. Its propensity to form dimeric structures and extended one-dimensional arrays through N-H···O hydrogen bonds is evident from structural studies of analogous compounds and is supported by spectroscopic data. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists working with this compound and other urea-based systems in the fields of drug development, materials science, and supramolecular chemistry. A thorough understanding of these non-covalent interactions is paramount for the rational design and synthesis of new functional molecules and materials.

References

Spectroscopic Profile of N,N'-Dibutylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N,N'-Dibutylurea, a symmetrically substituted urea derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.69s2HNH
3.13 - 3.18m4HN-CH₂
1.43 - 1.51m4HN-CH₂-CH₂
1.32 - 1.39m4HN-CH₂-CH₂-CH₂
0.90 - 0.94t6HCH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
158.5C=O
40.3N-CH₂
32.4N-CH₂-CH₂
20.0N-CH₂-CH₂-CH₂
13.8CH₃

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Peak List for this compound
Wavenumber (cm⁻¹)Assignment
~3330N-H stretching
~2950, 2870C-H stretching (asymmetric and symmetric)
~1625C=O stretching (Amide I)
~1570N-H bending (Amide II)
~1460C-H bending
~1250C-N stretching
Table 4: Mass Spectrometry (MS) Data for this compound
m/zInterpretation
172[M]⁺ (Molecular ion)
115[M - C₄H₉]⁺
100[M - C₄H₉N]⁺
87[C₄H₉NCO]⁺
74[C₄H₉NH₂]⁺
57[C₄H₉]⁺ (Base Peak)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

  • Sample Preparation: A sample of this compound was dissolved in deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.

  • ¹H NMR Acquisition: The ¹H NMR spectrum was recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are reported in ppm.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer.[1]

  • Sample Preparation: A small amount of this compound was prepared as a KBr (potassium bromide) pellet or as a thin film.

  • Data Acquisition: The sample was placed in the spectrometer and scanned over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source.[2]

  • Sample Introduction: A small amount of the sample was introduced into the ion source, where it was vaporized.

  • Ionization: The gaseous sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z). The detector recorded the abundance of each ion.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Chemical Shifts, Multiplicity, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Structure Confirmation of This compound Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

Synthesis of N,N'-Disubstituted Ureas from Primary Amines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of key synthetic methodologies for the preparation of N,N'-disubstituted ureas from primary amines. Symmetrical and unsymmetrical ureas are crucial pharmacophores in numerous therapeutic agents and are pivotal building blocks in organic synthesis. This document details various synthetic strategies, including modern catalytic approaches that offer significant advantages over traditional methods. Experimental protocols, quantitative data, and mechanistic pathways are presented to equip researchers with the necessary information for practical application.

Introduction

The urea functional group is a cornerstone in medicinal chemistry and materials science. Its ability to act as a rigid hydrogen bond donor and acceptor imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Consequently, the development of efficient and scalable methods for the synthesis of N,N'-disubstituted ureas is of paramount importance. Historically, the synthesis of ureas has been dominated by the use of hazardous reagents such as phosgene and isocyanates. However, contemporary research has focused on the development of safer and more sustainable alternatives, including catalytic oxidative carbonylation and the utilization of carbon dioxide as a C1 building block. This guide will explore several of these modern techniques in detail.

Synthetic Methodologies

This section outlines three prominent methods for the synthesis of N,N'-disubstituted ureas from primary amines, providing a comparative analysis of their scope, efficiency, and reaction conditions.

Palladium-Catalyzed Oxidative Carbonylation

Palladium-catalyzed oxidative carbonylation represents a powerful and versatile method for the synthesis of symmetrical N,N'-disubstituted ureas. This approach utilizes carbon monoxide as the carbonyl source in the presence of a palladium catalyst and an oxidant.

The reaction generally proceeds under mild to moderate pressures of carbon monoxide and an oxidant, typically air or oxygen.[1] The choice of solvent, catalyst, and additives can significantly influence the reaction's efficiency and selectivity. Common catalytic systems involve PdI₂ in conjunction with an excess of KI.[1][2] The addition of carbon dioxide has been shown to be beneficial in some cases, enhancing substrate reactivity and product yield.[1][2]

The palladium-catalyzed oxidative carbonylation is applicable to a wide range of primary amines, including both aliphatic and aromatic substrates. The following table summarizes the yields obtained for various primary amines using a PdI₂/KI catalytic system.

EntryPrimary AmineProductYield (%)
1Aniline1,3-Diphenylurea94
24-Methylaniline1,3-Di-p-tolylurea92
34-Methoxyaniline1,3-Bis(4-methoxyphenyl)urea95
44-Chloroaniline1,3-Bis(4-chlorophenyl)urea88
5Benzylamine1,3-Dibenzylurea85
6n-Butylamine1,3-Di-n-butylurea82

Table 1: Synthesis of Symmetrical N,N'-Disubstituted Ureas via Palladium-Catalyzed Oxidative Carbonylation.[3]

A stainless-steel autoclave is charged with PdI₂ (0.01 mmol), KI (0.1 mmol), aniline (1 mmol), and 1,2-dimethoxyethane (DME) (5 mL). The autoclave is then pressurized with a 4:1 mixture of CO and air to 20 atm and heated to 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by crystallization from ethanol to afford 1,3-diphenylurea.

The proposed mechanism for the palladium-catalyzed oxidative carbonylation involves the formation of a carbamoylpalladium intermediate. This intermediate can then react with another molecule of the primary amine to yield the disubstituted urea and a reduced palladium species, which is subsequently re-oxidized to complete the catalytic cycle. An alternative pathway involves the formation of an isocyanate intermediate.

G Palladium-Catalyzed Oxidative Carbonylation Pathway cluster_0 Catalytic Cycle amine 2 R-NH2 pd_int1 [Pd(II)(RNH2)2] amine->pd_int1 + Pd(II) co CO co->pd_int1 pd_cat Pd(II) Catalyst oxidant Oxidant pd_0 Pd(0) oxidant->pd_0 urea R-NH-CO-NH-R h2o H2O pd_int2 [Pd(II)(RNHCO)(RNH2)] (Carbamoyl Intermediate) pd_int1->pd_int2 + CO - H+ pd_int2->urea + R-NH2 - H+ pd_int2->pd_0 Reductive Elimination pd_0->pd_cat Oxidation

Palladium-Catalyzed Oxidative Carbonylation Pathway
Synthesis from Primary Amines and Carbon Dioxide

The use of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 source for urea synthesis is a highly attractive green alternative to traditional methods.[4] This approach typically involves the reaction of a primary amine with CO₂ to form a carbamic acid or ammonium carbamate intermediate, which is then dehydrated to the corresponding urea.[4][5]

The direct synthesis of ureas from amines and CO₂ often requires elevated temperatures and pressures to overcome the thermodynamic stability of the carbamate intermediate.[6] However, the use of catalysts and dehydrating agents can facilitate this transformation under milder conditions.[5]

The yields of N,N'-disubstituted ureas from primary amines and CO₂ can vary significantly depending on the reaction conditions and the nature of the amine. The following table provides representative yields for this transformation.

EntryPrimary AmineReaction ConditionsYield (%)
1n-Butylamine150 °C, 50 bar CO₂, 24 h75
2Cyclohexylamine150 °C, 50 bar CO₂, 24 h82
3Benzylamine150 °C, 50 bar CO₂, 24 h68
4Aniline180 °C, 100 bar CO₂, 24 h45
51-Octylamine150 °C, 50 bar CO₂, 24 h78

Table 2: Synthesis of Symmetrical N,N'-Disubstituted Ureas from Primary Amines and Carbon Dioxide.[4]

A high-pressure reactor is charged with n-butylamine (10 mmol). The reactor is sealed, purged with CO₂, and then pressurized with CO₂ to 50 bar. The reaction mixture is heated to 150 °C and stirred for 24 hours. After cooling, the excess CO₂ is carefully vented. The resulting solid is washed with water and dried to give 1,3-di-n-butylurea.

The reaction proceeds through the initial formation of an ammonium carbamate salt from the reaction of two equivalents of the primary amine with one equivalent of CO₂. This intermediate then undergoes dehydration at elevated temperatures to form the symmetrical N,N'-disubstituted urea and water.

G Urea Synthesis from Amines and CO2 amine 2 R-NH2 carbamate [R-NH3]+[R-NHCO2]- (Ammonium Carbamate) amine->carbamate co2 CO2 co2->carbamate urea R-NH-CO-NH-R carbamate->urea Δ - H2O water H2O

Urea Synthesis from Amines and CO2
Synthesis from Primary Amines and Ethylene Carbonate

Ethylene carbonate serves as a convenient and safer alternative to phosgene for the synthesis of N,N'-disubstituted ureas. The reaction involves the nucleophilic attack of the primary amine on the carbonyl group of ethylene carbonate, followed by the elimination of ethylene glycol. This method can be performed under relatively mild conditions and often utilizes a catalyst to promote the reaction.

Calcium oxide (CaO) has been reported as an efficient and recyclable solid catalyst for this transformation.[7] The use of a solid catalyst simplifies product purification and reduces waste generation.

The synthesis of N,N'-disubstituted ureas from primary amines and ethylene carbonate provides good to excellent yields for a variety of substrates.

EntryPrimary AmineCatalystTemperature (°C)Time (h)Yield (%)
1n-PropylamineCaO100385
2n-ButylamineCaO100392
3n-HexylamineCaO125388
4BenzylamineCaO125390
5CyclohexylamineCaO150375

Table 3: Synthesis of Symmetrical N,N'-Disubstituted Ureas from Primary Amines and Ethylene Carbonate.[7]

A mixture of ethylene carbonate (10 mmol), n-butylamine (20 mmol), and CaO (0.5 g) is heated at 100 °C for 3 hours. After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the catalyst. The filtrate is then washed with water, and the resulting solid is collected and dried to yield 1,3-di-n-butylurea.

The reaction is proposed to proceed through the formation of a 2-hydroxyethyl carbamate intermediate, which is generated from the reaction of ethylene carbonate with one equivalent of the amine. This intermediate then reacts with a second equivalent of the amine, catalyzed by CaO, to produce the N,N'-disubstituted urea and ethylene glycol.

G Urea Synthesis from Amines and Ethylene Carbonate amine1 R-NH2 carbamate_int HO-CH2CH2-O-CO-NH-R (2-Hydroxyethyl Carbamate) amine1->carbamate_int ec Ethylene Carbonate ec->carbamate_int urea R-NH-CO-NH-R carbamate_int->urea amine2 R-NH2 amine2->urea + Catalyst eg Ethylene Glycol urea->eg - Catalyst catalyst CaO

Urea Synthesis from Amines and Ethylene Carbonate

Safety Considerations

While the presented methods offer safer alternatives to traditional phosgene-based syntheses, appropriate safety precautions must be observed.

  • Palladium-Catalyzed Oxidative Carbonylation: This reaction involves the use of carbon monoxide, a toxic and flammable gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate gas detectors should be in place. The reaction is also conducted under pressure, requiring the use of certified and properly maintained high-pressure equipment.

  • Synthesis from Carbon Dioxide: These reactions are typically carried out at high pressures and temperatures. Reactors must be properly rated for the intended conditions, and appropriate pressure relief systems should be in place.

  • Synthesis from Ethylene Carbonate: Ethylene carbonate and primary amines can be irritants. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. The reaction with calcium oxide should be handled with care, as it is a basic solid.

Conclusion

The synthesis of N,N'-disubstituted ureas from primary amines can be achieved through a variety of efficient and increasingly sustainable methods. Palladium-catalyzed oxidative carbonylation offers a versatile route with broad substrate scope. The direct utilization of carbon dioxide represents a green and atom-economical approach, although it often requires more forcing conditions. The reaction of primary amines with ethylene carbonate provides a safe and practical alternative to phosgene-based methods. The choice of synthetic route will depend on factors such as substrate availability, desired scale, and available equipment. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific needs.

References

N,N'-Dibutylurea: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N,N'-Dibutylurea (DBU), a symmetrically disubstituted aliphatic urea, is emerging as a versatile and valuable building block in the field of organic synthesis. Its unique structural features and reactivity profile make it a compelling starting material and intermediate for the synthesis of a diverse array of complex molecules, with notable applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on its role as a foundational component in the construction of novel chemical entities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in organic synthesis. These properties dictate its solubility, reactivity, and compatibility with various reaction conditions.

PropertyValueReference
CAS Number 1792-17-2[1][2][3]
Molecular Formula C₉H₂₀N₂O[1][2][3][4]
Molecular Weight 172.27 g/mol [1][2][3][4]
Melting Point 65-75 °C[3]
Boiling Point 115 °C at 0.03 mmHg[3]
Appearance White to off-white solid[3]
Solubility Slightly soluble in chloroform and methanol.[3]

Synthesis of this compound

Several synthetic routes to this compound have been established, offering flexibility in terms of starting materials, reaction conditions, and scale. The choice of a particular method often depends on the availability of precursors, desired purity, and economic considerations.

Synthesis from n-Butylamine and Carbon Dioxide

A green and atom-economical approach to this compound involves the direct reaction of n-butylamine with carbon dioxide under pressure. This method avoids the use of toxic phosgene derivatives, which are traditionally employed in urea synthesis.

G cluster_conditions Reaction Conditions nButylamine n-Butylamine (2 eq) reaction nButylamine->reaction CO2 Carbon Dioxide (1 eq) CO2->reaction DBU This compound Water Water reaction->DBU reaction->Water Pressure Pressure Temperature Temperature Catalyst Catalyst (optional)

Caption: Synthesis of this compound from n-butylamine and CO₂.

Experimental Protocol:

A typical procedure involves charging a stainless steel reactor with n-butylamine. Carbon dioxide is then introduced at a specific pressure, and the reactor is heated to the desired temperature for a set duration. The reaction can be carried out with or without a catalyst.[5] After cooling and depressurization, the product, this compound, can be isolated and purified.

Table of Reaction Conditions and Yields:

n-Butylamine Concentration (mmol/mL)CO₂ Pressure (MPa)Temperature (K)Time (h)Selectivity to DBU (%)Reference
1.010423-4934100[5]
0.8 or 1.04-164534100[5]
Synthesis from n-Butylamine and Urea

Another common laboratory-scale synthesis involves the reaction of n-butylamine with urea. This method is straightforward and often proceeds with high yields.

G cluster_conditions Reaction Conditions nButylamine n-Butylamine (2 eq) reaction nButylamine->reaction Urea Urea (1 eq) Urea->reaction DBU This compound Ammonia Ammonia (2 eq) reaction->DBU reaction->Ammonia Temperature High Temperature

Caption: Synthesis of this compound from n-butylamine and urea.

Experimental Protocol:

This reaction can be performed by heating a mixture of n-butylamine hydrochloride and urea in the dry state at elevated temperatures, typically around 150 °C.[6] Alternatively, the reaction can be carried out in a suitable high-boiling solvent.[6] The by-product, ammonia, is typically removed as it is formed.

Applications of this compound in Organic Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules, finding applications in pharmaceuticals, agrochemicals, and materials science.

As a Precursor to Substituted Sulfonylureas

This compound can be used as a starting material for the synthesis of N-butyl-N'-sulfonylureas. These compounds are an important class of molecules with applications in medicine and agriculture.

Experimental Protocol:

The reaction between a substituted urea, such as this compound, and a sulfonamide can be carried out in an inert solvent like sec-butylbenzene at temperatures ranging from 75 to 250 °C, with an optimal range of 150 to 170 °C.[6] An excess of the urea reagent can also serve as the reaction medium.[6]

In Palladium-Catalyzed Cross-Coupling Reactions

Recent research has highlighted the potential of N-arylureas as effective ligands in palladium-catalyzed cross-coupling reactions.[7] While direct studies on this compound in this context are limited, the principle suggests its potential utility. The urea moiety can act as a sterically undemanding ligand, which can be advantageous in reactions involving sterically hindered substrates.[7] This opens up possibilities for employing this compound and its derivatives in the construction of complex molecular architectures through C-C and C-N bond formation.

G cluster_workflow General Workflow for Pd-Catalyzed Cross-Coupling ArylHalide Aryl Halide Reaction ArylHalide->Reaction CouplingPartner Coupling Partner CouplingPartner->Reaction Product Cross-Coupled Product Catalyst Pd Catalyst Catalyst->Reaction Ligand This compound (as ligand) Ligand->Catalyst Base Base Base->Reaction Reaction->Product

Caption: Proposed role of this compound in Pd-catalyzed cross-coupling.

In the Synthesis of Polyureas

N,N'-disubstituted ureas can serve as monomers in the synthesis of polyureas.[8] Polyureas are a class of polymers with a wide range of applications, from coatings and elastomers to fibers and adhesives. The properties of the resulting polyurea can be tailored by the choice of the urea monomer and the corresponding co-monomer, typically a diisocyanate. While this compound itself is a simple monomer, it serves as a model for understanding the polymerization behavior of more complex disubstituted ureas.

Experimental Workflow for Polyurea Synthesis:

G Monomer1 Diamine or Diol Prepolymer Prepolymer Formation Monomer1->Prepolymer Monomer2 Diisocyanate Monomer2->Prepolymer ChainExtension Chain Extension (with this compound derivative) Prepolymer->ChainExtension Polyurea Polyurea ChainExtension->Polyurea

Caption: General workflow for the synthesis of polyureas.

Conclusion

This compound is a readily accessible and versatile building block with significant potential in organic synthesis. Its straightforward synthesis, well-defined physicochemical properties, and diverse reactivity make it an attractive starting material for the construction of a wide range of valuable compounds. For researchers, scientists, and drug development professionals, a thorough understanding of the chemistry of this compound can unlock new avenues for the design and synthesis of novel molecules with tailored properties and functions. Further exploration of its applications, particularly in the realms of catalysis and polymer chemistry, is likely to yield exciting new discoveries.

References

In-Depth Technical Guide on the Crystal Structure Analysis of N,N'-Disubstituted Ureas: A Focus on N,N'-Dibutylurea Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of N,N'-disubstituted ureas, with a specific illustrative example using crystallographic data from N,N'-Di-tert-butylurea, a close structural analog of N,N'-Dibutylurea. The principles and experimental protocols described are directly applicable to the study of this compound.

Introduction

N,N'-disubstituted ureas are a class of organic compounds characterized by a central carbonyl group bonded to two nitrogen atoms, each of which is substituted with an alkyl or aryl group. The planarity of the urea group and its capacity for hydrogen bonding make these compounds significant in fields ranging from medicinal chemistry to materials science[1]. Understanding their three-dimensional structure through single-crystal X-ray diffraction is crucial for elucidating structure-property relationships, designing novel molecules with desired functionalities, and understanding their interactions in biological systems. This guide outlines the experimental workflow, presents key crystallographic data from a representative analog, and visualizes the structural features.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure refinement.

2.1. Synthesis and Crystallization

The synthesis of this compound can be achieved through various methods, including the reaction of n-butylamine with carbon dioxide under pressure[2]. One documented method involves reacting butylamine with carbon dioxide in the presence of triphenylantimony oxide and phosphorus pentasulfide in benzene, followed by recrystallization from ligroin to obtain pure crystals[3].

For the analog N,N'-Di-tert-butylurea, single crystals suitable for X-ray diffraction were obtained as thin colorless needles from a water-methanol solution during a reaction with fluosilicic acid[4].

2.2. X-ray Data Collection and Structure Refinement

The following protocol is based on the reported analysis of N,N'-Di-tert-butylurea and represents a standard procedure for small molecule crystallography[4].

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 180 K) to minimize thermal vibrations of the atoms. X-ray diffraction data is collected using a diffractometer, such as a Stoe IPDS, equipped with a suitable X-ray source (e.g., MoKα radiation)[4]. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as polarization and absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F², typically with software like the SHELXL package[4]. Non-hydrogen atoms are refined anisotropically, while hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data for N,N'-Di-tert-butylurea

The following tables summarize the key quantitative data obtained from the crystal structure analysis of N,N'-Di-tert-butylurea[4]. This data provides a valuable reference for what can be expected for the closely related this compound.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₉H₂₀N₂O
Formula Weight172.27
Temperature180 K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a9.4579(14) Å
b13.823(2) Å
c17.9603(18) Å
Volume2348.1(5) ų
Z8
Calculated Density0.975 g/cm³
Absorption Coefficient0.064 mm⁻¹
F(000)768
Reflections Collected4596
Final R indices [I>2σ(I)]R1 = 0.0400, wR2 = 0.1272
Goodness-of-fit on F²0.524

Table 2: Selected Bond Lengths and Angles

Bond/AngleMolecule AMolecule B
Bond Lengths (Å)
C=O1.245(6)1.244(6)
C–N (range)1.363(6) - 1.489(6)1.363(6) - 1.489(6)
Bond Angles (°)
N–C–N113.8(5)114.2(5)
N–C–O (range)122.6(6) - 123.0(5)122.6(6) - 123.0(5)
C–C–C (range)107.1(7) - 112.6(8)107.1(7) - 112.6(8)

Table 3: Hydrogen Bond Geometry

Donor–H···AcceptorD···A Distance (Å)
N–H···O2.888(5) - 2.944(5)

Visualization of Experimental Workflow and Structural Features

4.1. Experimental Workflow

The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of a small molecule like this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of This compound crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection processing Data Processing (Integration & Scaling) data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Structure Validation (CIF Generation) refinement->validation

Experimental workflow for crystal structure analysis.

4.2. Intermolecular Interactions

In the crystal structure of N,N'-Di-tert-butylurea, two independent molecules are linked by intermolecular N–H···O hydrogen bonds to form dimers[4]. This is a common and important structural motif in ureas. The following diagram illustrates this key hydrogen bonding interaction.

hydrogen_bonding cluster_dimer Hydrogen-Bonded Dimer cluster_mol1 Molecule A cluster_mol2 Molecule B N1_A N1-H C1_A C1=O1 N1_A->C1_A C1_B C1=O1 N1_A->C1_B N-H···O N2_A N2-H C1_A->N2_A N1_B N1-H N1_B->C1_A N-H···O N1_B->C1_B N2_B N2-H C1_B->N2_B

N-H···O hydrogen bonding in a urea dimer.

Conclusion

References

Theoretical Insights into the Conformational Landscape of N,N'-Dibutylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches to studying the conformational preferences of N,N'-Dibutylurea. Given the absence of specific theoretical studies on this compound in publicly accessible literature, this document outlines a robust, hypothetical computational methodology based on established practices for similar flexible, aliphatic urea compounds. The principles and protocols detailed herein serve as a blueprint for researchers aiming to investigate the structural dynamics of this compound and related molecules, which is crucial for understanding their physicochemical properties and interactions in biological systems.

Introduction to this compound and Conformational Analysis

This compound is a symmetrically substituted aliphatic urea. The flexibility of the two n-butyl chains, combined with the rotational possibilities around the C-N bonds of the urea backbone, results in a complex conformational landscape. The planarity of the urea group is a key factor in predicting the three-dimensional structure of molecules that incorporate this functional group. Understanding the preferred conformations is essential for predicting its hydrogen bonding capabilities, solubility, and potential biological activity.

Theoretical conformational analysis employs computational chemistry methods to identify stable conformers and determine their relative energies. This process typically involves a systematic or stochastic search of the conformational space, followed by geometry optimization and energy calculations at various levels of theory.

Hypothetical Experimental Protocol: A Computational Approach

The following protocol details a standard computational workflow for the conformational analysis of this compound. This methodology is derived from common practices in the computational study of flexible organic molecules.

2.1. Initial Structure Generation

An initial 3D structure of this compound is built using molecular modeling software. The key dihedral angles defining the conformation are those around the C-N bonds of the urea moiety and the C-C bonds of the butyl chains.

2.2. Conformational Search

Due to the molecule's flexibility, a comprehensive search for low-energy conformers is critical. This can be achieved through several methods:

  • Systematic Search: This involves the incremental rotation around all rotatable bonds. While thorough, this method can be computationally expensive for a molecule with several rotatable bonds.

  • Stochastic/Monte Carlo Search: This method randomly samples the conformational space and is often more efficient for flexible molecules.

  • Molecular Dynamics (MD) Simulation: A short MD simulation at an elevated temperature can be used to explore a wide range of conformations. Snapshots from the trajectory are then selected for optimization.

The initial search is typically performed using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94 or AMBER).

2.3. Geometry Optimization and Energy Calculation

The conformers generated from the initial search are then subjected to geometry optimization and energy calculations using higher levels of theory. A common approach is to use Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.

  • DFT Functional: A popular choice is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The M06-2X functional is also well-suited for systems where dispersion interactions are important.

  • Basis Set: A Pople-style basis set, such as 6-31G(d), is a common starting point. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) is often employed.

Calculations are typically performed for the gas phase to understand the intrinsic conformational preferences. To simulate the effect of a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated.

2.4. Analysis of Results

The final optimized structures are analyzed to identify unique conformers. The relative energies (including zero-point vibrational energy corrections) are calculated to determine the Boltzmann population of each conformer at a given temperature. Key geometric parameters, such as dihedral angles, bond lengths, and bond angles, are also analyzed. The presence of intramolecular hydrogen bonds, which can significantly stabilize certain conformations, is also investigated.

Data Presentation: Illustrative Quantitative Data

As specific experimental or computational data for this compound is not available in the cited literature, the following tables present hypothetical, yet plausible, data based on the expected conformational behavior of N,N'-dialkylureas. These tables are for illustrative purposes to demonstrate how such data would be presented.

Table 1: Relative Energies of Hypothetical this compound Conformers

ConformerDihedral Angles (C-N-C-N)Relative Energy (kcal/mol)Boltzmann Population (%)Intramolecular H-Bond
A (trans-trans)~180°, ~180°0.0075.2No
B (trans-cis)~180°, ~0°1.5014.8Yes (N-H···O)
C (cis-cis)~0°, ~0°3.501.0No
D (gauche-trans)~60°, ~180°2.509.0No

Calculated at the hypothetical B3LYP/6-31G(d) level of theory in the gas phase.

Table 2: Key Geometric Parameters of the Most Stable Hypothetical Conformer (A)

ParameterValue
C=O Bond Length1.25 Å
C-N Bond Length1.38 Å
N-C-N Bond Angle118.5°
C-N-C-C Dihedral175.0°

Visualization of Key Concepts

4.1. Experimental Workflow

The following diagram illustrates the computational workflow for the conformational analysis of this compound.

G Computational Workflow for Conformational Analysis A Initial 3D Structure Generation B Conformational Search (Molecular Mechanics) A->B C Clustering of Conformers B->C D Geometry Optimization (DFT - e.g., B3LYP/6-31G(d)) C->D E Frequency Calculation & ZPE Correction D->E F Single-Point Energy Refinement (e.g., B3LYP/6-311+G(d,p)) E->F G Analysis of Results (Relative Energies, Geometry, H-Bonds) F->G

Caption: A flowchart of the computational protocol for conformational analysis.

4.2. Conformational Isomers and Intramolecular Hydrogen Bonding

This diagram illustrates the primary rotational isomers around the C-N bonds of the urea backbone and the potential for intramolecular hydrogen bonding in the cis-trans conformation.

Caption: Rotational isomers of the this compound backbone.

Conclusion

An In-depth Technical Guide to N,N'-Dibutylurea: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dibutylurea, a symmetrically substituted dialkylurea, has a history rooted in the foundational principles of organic chemistry. Initially explored in the context of urea derivative synthesis, its significance has evolved, notably as a known degradation product of the benzimidazole fungicide, benomyl. While the broader class of N,N'-disubstituted ureas, particularly diarylureas, has garnered significant attention in medicinal chemistry as potent kinase inhibitors, the specific pharmacological profile of this compound remains a field with untapped research potential. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and analytical methodologies for this compound. It further explores the biological activities of related urea derivatives to contextualize its potential applications for professionals in drug discovery and development.

Discovery and History

The journey of this compound is intrinsically linked to the genesis of modern organic chemistry. The synthesis of urea from inorganic precursors by Friedrich Wöhler in 1828 was a landmark event that dismantled the theory of vitalism, demonstrating that organic compounds could be created in the laboratory.[1][2][3][4][5] This pivotal discovery opened the floodgates for the synthesis and exploration of a vast array of urea derivatives.

While the precise date and discoverer of the first synthesis of this compound are not prominently documented in historical records, its preparation falls within the classic reactions of amines with urea or its derivatives, a field that expanded rapidly following Wöhler's work. The primary historical significance of this compound in the 20th century arose from its identification as a principal degradation product of the widely used fungicide, benomyl.[6] This context has driven much of the research into its environmental fate and persistence.

In recent decades, the focus of urea derivatives in chemical and pharmaceutical research has shifted significantly. The discovery that the N,N'-diarylurea moiety is a key pharmacophore in multi-kinase inhibitors like Sorafenib has spurred extensive investigation into substituted ureas as therapeutic agents.[1][3][4][7] While this compound itself is a dialkylurea and structurally distinct from these aromatic kinase inhibitors, the foundational chemistry and the potential for the urea scaffold to mediate biological interactions provide a compelling rationale for its continued study.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and application in research settings. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₂₀N₂O[8]
Molecular Weight 172.27 g/mol [8]
CAS Number 1792-17-2[8]
Melting Point 65-75 °C[6]
Boiling Point 115 °C at 0.03 mmHg[6]
Appearance White to off-white solid[9]
logP (Octanol/Water) 2.4 (Predicted)[10]

Table 2: Spectroscopic Data for this compound

Technique Key Peaks/Shifts
¹H NMR (CDCl₃) δ ~0.9 (t, 6H, CH₃), 1.2-1.6 (m, 8H, CH₂CH₂), 3.1 (t, 4H, NCH₂), ~5.0 (br s, 2H, NH)
¹³C NMR δ ~14 (CH₃), ~20 (CH₂), ~32 (CH₂), ~40 (NCH₂), ~160 (C=O)
IR (Infrared) ~3330 cm⁻¹ (N-H stretch), ~2960-2870 cm⁻¹ (C-H stretch), ~1630 cm⁻¹ (C=O stretch, Amide I), ~1570 cm⁻¹ (N-H bend, Amide II)
MS (Mass Spec.) m/z 172 (M⁺), 116, 100, 87, 73, 58, 44

Note: Specific shifts and peak intensities can vary based on the solvent and instrumentation used.

Solubility Profile

Quantitative solubility data for this compound in common organic solvents is not extensively reported in the literature. However, based on its structure—a polar urea core with nonpolar butyl chains—and data for analogous compounds like 1,3-dicyclohexylurea and 1,3-di-tert-butylurea, a qualitative solubility profile can be predicted.[11][12] It is expected to have good solubility in moderately polar to polar aprotic solvents and limited solubility in water and nonpolar aliphatic hydrocarbons.

Table 3: Predicted Qualitative Solubility of this compound

SolventPredicted Solubility
Water Low to Insoluble
Methanol, Ethanol Soluble
Acetone Soluble
Dichloromethane, Chloroform Soluble
Dimethyl Sulfoxide (DMSO) Soluble
N,N-Dimethylformamide (DMF) Soluble
Toluene Moderately Soluble
Hexane, Heptane Low to Insoluble

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, intended to be reproducible in a standard organic chemistry laboratory.

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are two representative protocols.

Protocol 1: Synthesis from Butylamine and Carbon Dioxide

This method utilizes readily available starting materials and offers a greener alternative to phosgene-based syntheses.[13]

  • Materials:

    • n-Butylamine

    • Triphenylantimony(V) oxide (Ph₃SbO) (catalyst)

    • Phosphorus pentasulfide (P₄S₁₀) (dehydrating agent)

    • Benzene (solvent)

    • Carbon dioxide (CO₂)

    • Ligroin (for recrystallization)

  • Procedure:

    • In a high-pressure stainless steel reactor, combine n-butylamine (40 mmol), triphenylantimony(V) oxide (1.0 mmol), and phosphorus pentasulfide (2.0 mmol) in benzene (20 mL).

    • Pressurize the reactor with carbon dioxide to 4.9 MPa at room temperature.

    • Heat the reactor to 80 °C and maintain this temperature with stirring for 12 hours.

    • After cooling the reactor to room temperature, carefully depressurize it.

    • Extract the contents with hot benzene (3 x 20 mL) and filter to remove insoluble residues.

    • Combine the benzene filtrates and concentrate under reduced pressure.

    • Recrystallize the crude product from ligroin to yield pure this compound.

Protocol 2: Synthesis from Urea and Butylamine Hydrochloride

This is a more traditional method for the synthesis of symmetrically disubstituted ureas.

  • Materials:

    • Urea

    • n-Butylamine hydrochloride

    • sec-Butylbenzene (optional solvent)

  • Procedure:

    • Combine urea (1 mole) and n-butylamine hydrochloride (2 moles) in the dry state in a reaction vessel equipped with a condenser.

    • Heat the mixture to approximately 150 °C. The reaction can also be carried out in a high-boiling inert solvent like sec-butylbenzene.

    • Maintain the temperature in the range of 150-170 °C to drive the reaction to completion and vaporize the by-product ammonia.

    • After the reaction is complete (monitor by TLC or disappearance of starting materials), cool the mixture.

    • If a solvent was used, it can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow for the Synthesis of this compound from Butylamine and CO₂

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product reactants Charge Reactor: - n-Butylamine - Ph₃SbO (catalyst) - P₄S₁₀ (dehydrating agent) - Benzene (solvent) pressurize Pressurize with CO₂ (4.9 MPa) reactants->pressurize heat Heat to 80 °C (12 hours) pressurize->heat depressurize Cool and Depressurize heat->depressurize extract Extract with Hot Benzene and Filter depressurize->extract concentrate Concentrate Filtrate extract->concentrate recrystallize Recrystallize from Ligroin concentrate->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

Analytical Method: HPLC-UV

A general reverse-phase HPLC method can be adapted for the analysis of this compound for purity assessment and quantification.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a starting condition of 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (where the urea chromophore absorbs)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of the mobile phase initial condition (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Biological Activity and Drug Development Context

While this compound itself has not been extensively profiled for its pharmacological activity, the broader class of substituted ureas is of significant interest in drug discovery.

N,N'-Diarylureas as Kinase Inhibitors

The most prominent role of substituted ureas in modern drug development is as "hinge-binding" motifs in kinase inhibitors.[1][3][4][7] The two N-H groups of the urea can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. Sorafenib and other N,N'-diarylurea drugs target signaling pathways crucial for cancer cell proliferation and angiogenesis, such as the RAF/MEK/ERK and VEGFR pathways.[1][7]

Signaling Pathway Targeted by Diarylurea Kinase Inhibitors

G RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Diarylurea N,N'-Diarylurea Inhibitor (e.g., Sorafenib) Diarylurea->RTK Diarylurea->RAF

Caption: Diarylureas inhibit key kinases in oncogenic signaling.

While this compound lacks the aromatic rings necessary for the specific pi-stacking and hydrophobic interactions seen with diarylurea kinase inhibitors, the fundamental hydrogen-bonding capability of the urea core remains. This suggests that N,N'-dialkylureas could be explored as scaffolds for targeting other protein classes where hydrogen bonding is a key recognition feature.

Potential CNS Activity of N-Alkylureas

Research into simpler N-alkylurea derivatives has suggested potential for biological activity. For instance, N-butyryl-N-butylurea, a close structural analog of this compound, has been shown to possess sedative-hypnotic and anticonvulsant properties in mice.[14] This finding indicates that small, lipophilic N-alkylureas can cross the blood-brain barrier and modulate central nervous system targets. The specific molecular targets for these effects have not been fully elucidated but open an intriguing avenue for future research into the pharmacological potential of this compound and related compounds.

Conclusion and Future Perspectives

This compound, a compound with a rich history connected to the foundations of organic chemistry and environmental science, stands at a crossroads of potential new applications. While its past has been largely defined by its relationship to the fungicide benomyl, the burgeoning importance of the urea scaffold in drug discovery provides a compelling reason to re-examine this simple molecule.

The detailed synthetic and analytical protocols provided in this guide offer a practical framework for researchers to produce and characterize this compound with high purity. The key challenge and opportunity for the future lie in the systematic biological evaluation of this and other N,N'-dialkylureas. Given the precedent for CNS activity in closely related analogs and the versatility of the urea functional group, it is plausible that this compound may possess novel, undiscovered pharmacological properties. Future research should focus on screening this compound against a broad range of biological targets, including enzymes and receptors, to unlock its full potential as a lead compound or a tool for chemical biology. This exploration could pave the way for the development of new therapeutics based on this historically significant, yet underexplored, chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for the Phosgene-Free Synthesis of N,N'-Dibutylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various phosgene-free synthesis routes of N,N'-dibutylurea. The methods described herein offer safer and more environmentally benign alternatives to traditional synthetic pathways that utilize highly toxic phosgene.

Synthesis of this compound from n-Butylamine and Carbon Dioxide

This method represents a green and attractive approach for the synthesis of this compound by utilizing carbon dioxide as a C1 source. The reaction typically proceeds through the formation of an alkyl ammonium alkyl carbamate intermediate, which is subsequently dehydrated to the desired urea.[1][2][3]

Reaction Pathway

reaction_pathway_1 nBuNH2 2 n-Butylamine Intermediate Butylammonium Butylcarbamate (Intermediate) nBuNH2->Intermediate CO2 Carbon Dioxide CO2->Intermediate DBU This compound Intermediate->DBU - H2O H2O Water

Caption: Reaction of n-butylamine with CO2 to form this compound.

Experimental Protocol

A stainless steel reactor is charged with n-butylamine. The reactor is then pressurized with carbon dioxide. The reaction mixture is heated to the desired temperature and maintained for a specified duration. After cooling and depressurization, the product is isolated and purified.

Materials:

  • n-Butylamine

  • Carbon Dioxide (high pressure)

  • Stainless steel high-pressure reactor

  • Heating and stirring apparatus

  • Solvent for purification (e.g., ligroin or benzene)

Procedure:

  • Charge the stainless steel reactor with a specific amount of n-butylamine (e.g., 2.9 g, 40 mmol).[4]

  • Seal the reactor and introduce carbon dioxide to the desired pressure (e.g., 4.9 - 16 MPa).[4][5]

  • Heat the reactor to the reaction temperature (e.g., 80 - 220 °C) with continuous stirring.[4][5]

  • Maintain the reaction for a set time (e.g., 4 - 12 hours).[4][5]

  • After the reaction, cool the reactor to room temperature and carefully release the pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ligroin to yield pure this compound.[4]

Quantitative Data

The yield of this compound is significantly influenced by temperature and CO2 pressure, with selectivity remaining high.[6]

ParameterConditionn-Butylamine Conversion (%)Selectivity to DBU (%)Reference
Temperature423 K (150 °C)~20100[5][6]
453 K (180 °C)~60100[5][6]
473 K (200 °C)~75100[5][6]
493 K (220 °C)~80100[5][6]
CO2 Pressure4 MPa~20100[5][6]
8 MPa~50100[5][6]
12 MPa~65100[5][6]
16 MPa~70100[5][6]

Synthesis of this compound from Urea and n-Butylamine

This method involves the reaction of urea with n-butylamine or its hydrochloride salt at elevated temperatures.[7] It is a straightforward approach that avoids the use of highly toxic reagents.

Reaction Pathway

reaction_pathway_2 Urea Urea DBU This compound Urea->DBU nBuNH2 2 n-Butylamine nBuNH2->DBU Ammonia 2 Ammonia DBU->Ammonia + 2 NH3

Caption: Synthesis of this compound from urea and n-butylamine.

Experimental Protocol

Urea is reacted with n-butylamine or n-butylamine hydrochloride in the dry state or in a suitable high-boiling solvent at elevated temperatures.

Materials:

  • Urea

  • n-Butylamine or n-Butylamine hydrochloride

  • High-boiling inert solvent (optional, e.g., sec-butylbenzene)

  • Reaction vessel with heating and stirring capabilities

  • Condenser to remove by-products

Procedure:

  • Combine 1 mole of urea with 2 moles of n-butylamine hydrochloride in a reaction vessel.[7]

  • Heat the mixture to approximately 150 °C. The reaction can be carried out without a solvent or in a high-boiling inert solvent.[7]

  • The reaction proceeds to completion, with the by-product (ammonia or ammonium chloride) being removed.

  • After cooling, the excess dibutylurea can be removed by filtration, and the product can be further purified if necessary.[7]

Quantitative Data
ReactantsTemperature (°C)SolventYieldReference
Urea, n-Butylamine hydrochloride150-170None or sec-butylbenzeneHigh yields are reported[7]

Synthesis of this compound from Phenyl Carbamate and n-Butylamine

This mild and efficient method involves the reaction of a phenyl carbamate intermediate with n-butylamine to produce this compound in high yields at ambient temperatures.[8]

Reaction Pathway

reaction_pathway_3 PhenylCarbamate Phenyl N-butylcarbamate DBU This compound PhenylCarbamate->DBU nBuNH2 n-Butylamine nBuNH2->DBU Phenol Phenol DBU->Phenol + Phenol

Caption: Synthesis of this compound via a phenyl carbamate intermediate.

Experimental Protocol

Phenyl N-butylcarbamate is reacted with n-butylamine in a suitable solvent like dimethyl sulfoxide (DMSO) at room temperature.

Materials:

  • Phenyl N-butylcarbamate

  • n-Butylamine

  • Dimethyl sulfoxide (DMSO)

  • Reaction flask with stirring

Procedure:

  • Dissolve phenyl N-butylcarbamate in DMSO in a reaction flask.

  • Slowly add a stoichiometric amount of n-butylamine to the solution with stirring.

  • The reaction typically proceeds to completion within a short time at ambient temperature.[8]

  • The product can be isolated by standard work-up procedures, such as precipitation and filtration.

Quantitative Data
ReactantsSolventTemperatureTimeYieldReference
Phenyl N-butylcarbamate, n-ButylamineDMSOAmbient< 15 minutesHigh[8]

Oxidative Carbonylation of n-Butylamine

This method utilizes carbon monoxide and an oxidant in the presence of a catalyst to synthesize this compound. Bismuth selenide (Bi2Se3) has been reported as an effective catalyst for this transformation.[9]

Reaction Pathway

reaction_pathway_4 nBuNH2 2 n-Butylamine DBU This compound nBuNH2->DBU CO Carbon Monoxide CO->DBU O2 Oxygen O2->DBU [Bi2Se3] H2O Water DBU->H2O + H2O

Caption: Oxidative carbonylation of n-butylamine to this compound.

Experimental Protocol

n-Butylamine is reacted with carbon monoxide and oxygen in the presence of a Bi2Se3 catalyst at a relatively low temperature.

Materials:

  • n-Butylamine

  • Carbon Monoxide

  • Oxygen

  • Bi2Se3 catalyst

  • Reaction vessel suitable for gas-liquid reactions

Procedure:

  • Charge the reaction vessel with the Bi2Se3 catalyst and n-butylamine.

  • Pressurize the vessel with a mixture of carbon monoxide and oxygen.

  • Maintain the reaction at a specific temperature (e.g., 40 °C) with stirring.[9]

  • The reaction progress can be monitored by gas chromatography.[9]

  • Upon completion, the catalyst is removed by filtration, and the product is isolated.

Quantitative Data
CatalystTemperature (°C)Time (h)ProductYieldReference
Bi2Se3405This compoundComplete conversion[9]

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the synthesis and purification of this compound.

experimental_workflow Start Start Reactants Charge Reactants and Catalyst Start->Reactants Reaction Perform Reaction (Heating, Stirring, Pressure) Reactants->Reaction Cooling Cooling and Depressurization Reaction->Cooling Isolation Crude Product Isolation Cooling->Isolation Purification Purification (e.g., Recrystallization, Chromatography) Isolation->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of this compound.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • When working with high-pressure reactors, ensure proper training and adherence to safety protocols.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific hazards.

  • n-Butylamine is flammable and corrosive; handle with appropriate care.

  • Carbon monoxide is a toxic gas; ensure proper handling and ventilation.

References

Synthesis of N,N'-Dibutylurea from n-Butyl Isocyanate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of N,N'-dibutylurea from n-butyl isocyanate. The information is intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.

Application Notes

N,N'-disubstituted ureas are a significant class of compounds in medicinal chemistry and materials science.[1] this compound, a symmetrical dialkylurea, serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The urea functional group is a key structural motif in numerous biologically active compounds due to its ability to form stable hydrogen bonds with biological targets.[2]

Reaction Mechanism:

The primary method for the synthesis of this compound involves the nucleophilic addition of n-butylamine to the electrophilic carbonyl carbon of n-butyl isocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the isocyanate, leading to the formation of a tetrahedral intermediate. This intermediate then rearranges to form the stable urea linkage.

Alternatively, this compound can be formed from the reaction of n-butyl isocyanate with water.[3] This reaction proceeds through the formation of an unstable carbamic acid intermediate, which then decarboxylates to yield n-butylamine. The in situ generated n-butylamine subsequently reacts with another molecule of n-butyl isocyanate to produce this compound.[3]

Side Reactions:

A potential side reaction in the synthesis of ureas is the formation of biurets. This occurs when the newly formed urea reacts with an additional molecule of isocyanate.[3] This side reaction is more prevalent when an excess of isocyanate is used or at elevated temperatures. Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of such byproducts.

Applications in Research and Development:

Urea derivatives are integral to drug discovery, with many approved drugs containing this functional group. They are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. N,N'-diarylureas, for instance, are a well-known class of kinase inhibitors used in cancer therapy. While this compound is a simpler aliphatic urea, it can serve as a key building block or a starting point for the synthesis of more complex and biologically active molecules.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product in the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Key Spectroscopic Data
n-Butyl Isocyanate C₅H₉NO99.13115-IR (cm⁻¹): ~2270 (N=C=O)
n-Butylamine C₄H₁₁N73.1478-49¹H NMR (CDCl₃, ppm): Signals corresponding to butyl group protons
This compound C₉H₂₀N₂O172.27-74-76¹H NMR (CDCl₃, ppm): Signals for butyl group protons and N-H protons. ¹³C NMR (CDCl₃, ppm): Signals for butyl group carbons and carbonyl carbon. IR (cm⁻¹): ~3330 (N-H stretch), ~1630 (C=O stretch). MS (m/z): 172 [M]⁺

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from the reaction of n-butyl isocyanate and n-butylamine.

Materials:

  • n-Butyl isocyanate (≥98%)

  • n-Butylamine (≥99%)

  • Anhydrous tetrahydrofuran (THF)

  • Hexane

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, dissolve n-butylamine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

    • Place the flask in an ice bath to cool the solution.

  • Addition of n-Butyl Isocyanate:

    • Charge the dropping funnel with n-butyl isocyanate (1.0 equivalent).

    • Add the n-butyl isocyanate dropwise to the stirred solution of n-butylamine over a period of 30 minutes, maintaining the temperature of the reaction mixture below 10 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

    • The crude product will be obtained as a solid.

  • Purification by Recrystallization:

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold hexane to remove any remaining impurities.

    • Dry the purified this compound in a vacuum oven.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, IR, and Mass spectra to confirm the structure and purity of the synthesized this compound.

Visualizations

Below are diagrams illustrating the key processes described in this document.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product n-Butyl Isocyanate n-Butyl Isocyanate Reaction_Vessel Reaction in Anhydrous THF n-Butyl Isocyanate->Reaction_Vessel n-Butylamine n-Butylamine n-Butylamine->Reaction_Vessel Solvent_Removal Solvent Removal (Rotary Evaporator) Reaction_Vessel->Solvent_Removal Recrystallization Recrystallization (Ethyl Acetate/Hexane) Solvent_Removal->Recrystallization Isolation Isolation (Vacuum Filtration) Recrystallization->Isolation Product This compound Isolation->Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism Reactants n-Butyl Isocyanate + n-Butylamine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Rearrangement

Caption: Simplified reaction mechanism for this compound formation.

References

Application Notes: Hofmann Rearrangement for N,N'-Disubstituted Urea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of N,N'-disubstituted ureas utilizing a modified Hofmann rearrangement. This method offers a robust and versatile approach for the preparation of a wide array of urea derivatives, which are significant structural motifs in medicinal chemistry and drug development. The protocol described herein employs a hypervalent iodine reagent, (diacetoxyiodo)benzene (PIDA), to induce the rearrangement of primary amides into isocyanates, which are subsequently trapped in situ by an amine source to yield the desired ureas.

Introduction

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1] The reaction proceeds through an isocyanate intermediate.[2][3][4] By trapping this reactive intermediate with an amine, the synthesis can be directed towards the formation of ureas. This approach is particularly advantageous as it avoids the direct handling of often toxic and moisture-sensitive isocyanates.[5]

The use of phenyliodine diacetate (PIDA) as a mild and efficient oxidizing agent for this transformation has gained traction.[5][6] It allows the reaction to proceed under relatively gentle conditions and is compatible with a variety of functional groups. This method is particularly effective for the synthesis of N-substituted ureas from primary amides and an ammonia source.[6] For substrates bearing electron-withdrawing groups, the reactivity can be enhanced by using 2,2,2-trifluoroethanol (TFE) as a solvent and ammonium carbamate as a slow-release source of ammonia.[6]

Data Presentation

The following table summarizes the yields of various N-substituted ureas synthesized from primary amides using a PIDA-mediated Hofmann rearrangement, as reported by Rosa et al. (2020).[5] Two primary procedures were utilized, Procedure A and Procedure B, with the latter being employed for less reactive substrates.

EntryStarting AmideProductProcedureYield (%)
14-Methoxybenzamide1-(4-Methoxyphenyl)ureaA>99
24-Methylbenzamide1-(p-Tolyl)ureaA96
33-Methoxybenzamide1-(3-Methoxyphenyl)ureaA99
44-Cyanobenzamide1-(4-Cyanophenyl)ureaB95
54-Nitrobenzamide1-(4-Nitrophenyl)ureaB98
64-Chlorobenzamide1-(4-Chlorophenyl)ureaA85
71-Naphthamide1-(Naphthalen-1-yl)ureaA93
8Nicotinamide1-(Pyridin-3-yl)ureaA99
9PhenylacetamideBenzylureaA81
10Cyclopropanecarboxamide1-CyclopropylureaA65
11Isobutyramide1-IsopropylureaA51
12BenzamidePhenylureaA90
132-Methoxybenzamide1-(2-Methoxyphenyl)ureaA99
143-Chlorobenzamide1-(3-Chlorophenyl)ureaA99
152-Naphthamide1-(Naphthalen-2-yl)ureaA99

Mandatory Visualization

Hofmann_Rearrangement_Mechanism Amide Primary Amide (R-CONH2) Intermediate1 N-Iodo Intermediate Amide->Intermediate1 + PIDA PIDA PIDA (PhI(OAc)2) Anion Anion Intermediate1->Anion + Base - H+ Base Base Isocyanate Isocyanate (R-N=C=O) Anion->Isocyanate Rearrangement - PhI, - 2x OAc- Urea N,N'-Disubstituted Urea (R-NH-CO-NH-R') Isocyanate->Urea + Amine (R'-NH2) Amine Amine (R'-NH2) Experimental_Workflow Start Start Step1 Dissolve primary amide and Ammonia source in solvent at 0 °C Start->Step1 Step2 Add PIDA in one portion Step1->Step2 Step3 Stir at 0 °C for 30 min Step2->Step3 Step4 Allow to warm to room temperature and stir for 1.5 - 48 h Step3->Step4 Step5 Monitor reaction by TLC Step4->Step5 Step6 Concentrate under reduced pressure Step5->Step6 Reaction complete Step7 Purify by flash chromatography Step6->Step7 End Obtain N,N'-disubstituted urea Step7->End

References

Application Notes and Protocols for the Quantification of Diisocyanates using N,N'-Dibutylurea Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diisocyanates are a group of highly reactive chemicals widely used in the production of polyurethanes, which are found in numerous commercial and industrial products. Due to their potential to cause respiratory sensitization and other health effects, sensitive and reliable methods for their quantification are crucial for occupational safety, environmental monitoring, and quality control in various industries. This document provides detailed application notes and protocols for the quantification of diisocyanates through derivatization with N,N'-dibutylamine (DBA), forming stable N,N'-dibutylurea derivatives. These derivatives can then be analyzed using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection.[1][2][3][4][5]

The derivatization with DBA offers several advantages, including the formation of stable urea derivatives that are amenable to chromatographic separation.[3][4] This method has been validated for a range of diisocyanates, including toluene diisocyanate (TDI) isomers, methylene diphenyl diisocyanate (MDI), and hexamethylene diisocyanate (HDI).[1][2][6]

Chemical Derivatization Pathway

The fundamental principle of this method lies in the reaction of the highly reactive isocyanate groups (-NCO) with a secondary amine, N,N'-dibutylamine, to form a stable urea linkage. This reaction effectively "caps" the reactive isocyanate, preventing further reactions and creating a derivative that is less volatile and more suitable for chromatographic analysis.

Diisocyanate R-(N=C=O)₂ Diisocyanate Urea_Derivative R-[NH-C(=O)-N(C₄H₉)₂]₂ This compound Derivative Diisocyanate->Urea_Derivative + DBA 2 HN(C₄H₉)₂ N,N'-Dibutylamine DBA->Urea_Derivative Derivatization

Caption: Derivatization of a diisocyanate with N,N'-dibutylamine to form a stable urea derivative.

Quantitative Data Summary

The following tables summarize the quantitative performance of the this compound derivatization method for various diisocyanates as reported in the literature.

Table 1: Method Validation Parameters for Diisocyanate Quantification

AnalyteMethodLinearity (Correlation Coefficient)Within-Batch Precision (RSD)Between-Batch Precision (RSD)Reference
Various IsocyanatesLC-MS/MS>0.995<13%<13%[1][2][6]
2,4-TDILC-UVNot Specified1.1%Not Specified[4]
2,6-TDILC-UVNot Specified5.0%Not Specified[4]
4,4'-MDILC-UVNot Specified3.0%Not Specified[4]

Table 2: Limits of Quantification (LOQs) for Diisocyanates

AnalyteMethodLOQMatrixReference
MDIHPLC-UV0.2 mg/LPolyamide Resins[3]
TDIHPLC-UV0.7 mg/LPolyamide Resins[3]
TDI Isomers & MDILC-UV0.5–0.8 µg/m³Air (15 L sample)[4]
Various IsocyanatesLC-MS/MS5 ng/mLFinal Sample Solution[7]

Experimental Protocols

The following are generalized protocols for sample preparation and analysis. Specific parameters may need to be optimized based on the sample matrix and the diisocyanates of interest.

Protocol 1: Derivatization of Diisocyanates in Polyamide Resins

This protocol is adapted for the quantification of residual aromatic diisocyanates in viscous polymer matrices.[3]

Materials:

  • Polyamide resin sample

  • N,N'-Dibutylamine (DBA)

  • Triethylamine

  • Hexane

  • Acetonitrile

  • 100 mL round bottom flask

  • Magnetic stirrer

Procedure:

  • Weigh approximately 20 g of the polyamide resin into a 100 mL round bottom flask.

  • At room temperature, add 1 mL of the derivatizing agent (DBA) and 0.5 mL of triethylamine dropwise to the resin while stirring to avoid polymer precipitation.

  • Allow the mixture to react under continuous stirring for 12 hours.

  • To precipitate the polymer and extract the derivatized analytes, add 5 mL of hexane and 10 mL of acetonitrile.

  • Stir the mixture for an additional 12 hours.

  • Let the mixture stand for 1 hour to allow the separation of the liquid phase (containing the analytes) from the precipitated polymer.

  • Carefully collect the liquid phase for HPLC analysis.

Protocol 2: Derivatization of Airborne Diisocyanates (Impinger Method)

This protocol is suitable for the collection and derivatization of diisocyanates from air samples.[1][2][4][6]

Materials:

  • Impinger flasks

  • Derivatizing solution: 0.01 mol/L N,N'-dibutylamine (DBA) in toluene

  • Air sampling pump

  • Glass fiber filter (optional, in series with impinger)

Procedure:

  • Fill an impinger flask with 10 mL of the DBA in toluene derivatizing solution.

  • Connect the impinger to an air sampling pump. For comprehensive sampling of both vapor and aerosol phases, a glass fiber filter can be placed in series.

  • Draw air through the impinger at a calibrated flow rate for a specified duration to collect the sample.

  • After sampling, the isocyanates will have rapidly formed stable urea derivatives in the solution.[4]

  • The resulting solution can be concentrated by evaporating the toluene and then reconstituted in a suitable solvent (e.g., acetonitrile) for LC-MS/MS or HPLC-UV analysis.[4][8]

Protocol 3: HPLC-UV Analysis of Diisocyanate-DBA Derivatives

This protocol outlines a general procedure for the analysis of the derivatized samples using HPLC with UV detection.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • UV Detector

  • Reversed-phase C18 column

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile and water gradient.

  • Detection Wavelength: 240 nm or 254 nm.[4][9]

  • Injection Volume: 10-20 µL.

  • Flow Rate: 1.0 mL/min.

Procedure:

  • Prepare a series of calibration standards of the diisocyanate-DBA derivatives of known concentrations.

  • Inject the prepared sample extracts and calibration standards into the HPLC system.

  • Identify and quantify the diisocyanate derivatives in the samples by comparing their retention times and peak areas to those of the calibration standards.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of diisocyanates using this compound derivatization.

cluster_sample Sample Collection & Preparation cluster_analysis Analytical Quantification Sample_Matrix Sample Matrix (e.g., Air, Polymer Resin) Derivatization Derivatization with N,N'-Dibutylamine (DBA) Sample_Matrix->Derivatization Extraction Extraction of Derivatives Derivatization->Extraction HPLC HPLC Separation (Reversed-Phase C18) Extraction->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General experimental workflow for diisocyanate quantification.

References

Application Notes and Protocols: N,N'-Dibutylurea in the Synthesis of Self-Healing Polyurethane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of N,N'-Dibutylurea in the innovative field of self-healing polyurethane precursors. This approach leverages the principle of dynamic covalent chemistry, specifically through the formation of reversible hindered urea bonds. This allows for the creation of polyurethanes with the ability to repair themselves after damage, a feature of significant interest in the development of advanced materials for various applications, including biomedical devices and drug delivery systems.

Introduction to Dynamic Urea Bonds in Polyurethanes

Traditional polyurethanes are thermosetting polymers with permanent cross-linked networks, making them strong and durable but also irreparable once damaged. The incorporation of dynamic covalent bonds into the polymer structure allows for the creation of materials that can undergo reversible bond cleavage and reformation. This dynamic nature enables properties such as self-healing, malleability, and recyclability.

Hindered ureas, such as this compound, play a crucial role in this context. The bulky butyl groups on the nitrogen atoms create steric hindrance around the urea bond. This steric strain makes the urea bond susceptible to reversible dissociation into its constituent isocyanate and amine groups upon the application of an external stimulus, such as heat. Upon cooling or removal of the stimulus, the urea bond reforms, restoring the polymer network and healing the damage.[1][2][3][4]

Application: Synthesis of Self-Healing Polyurethane Networks

This compound can be incorporated into a polyurethane network to impart self-healing properties. The synthesis typically involves a two-step process:

  • Prepolymer Synthesis: A standard polyurethane prepolymer with terminal isocyanate groups is synthesized by reacting a diisocyanate with a polyol.

  • Chain Extension and Cross-linking with this compound: The isocyanate-terminated prepolymer is then reacted with a diamine chain extender and this compound. The this compound acts as a dynamic cross-linker, forming reversible hindered urea bonds within the polyurethane-urea network.

The resulting material exhibits robust mechanical properties at ambient temperature due to the combination of urethane and urea linkages. When subjected to elevated temperatures, the dynamic urea bonds can dissociate, allowing the polymer chains to flow and mend cracks or scratches. Upon cooling, the bonds reform, and the material recovers its mechanical integrity.[5][6]

Experimental Protocols

Protocol 1: Synthesis of a Self-Healing Polyurethane-Urea Network

This protocol describes the synthesis of a self-healing polyurethane-urea network incorporating this compound as a dynamic cross-linker.

Materials:

  • Isophorone diisocyanate (IPDI)

  • Poly(tetramethylene glycol) (PTMG, Mn = 2000 g/mol )

  • 1,4-Butanediamine (BDA)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dibutyltin dilaurate (DBTDL) (catalyst)

Procedure:

  • Prepolymer Synthesis:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add PTMG (1 equivalent) and anhydrous DMF.

    • Heat the mixture to 70°C with stirring under a nitrogen atmosphere until the PTMG is completely molten and dissolved.

    • Add IPDI (2 equivalents) to the flask, followed by a catalytic amount of DBTDL (e.g., 0.1 wt%).

    • Continue stirring at 70°C for 2 hours to form the isocyanate-terminated prepolymer. The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the -OH peak and the presence of the -NCO peak.

  • Chain Extension and Dynamic Cross-linking:

    • In a separate flask, prepare a solution of BDA (0.8 equivalents) and this compound (0.2 equivalents) in anhydrous DMF.

    • Cool the prepolymer solution to room temperature.

    • Slowly add the BDA and this compound solution to the prepolymer solution with vigorous stirring.

    • Continue stirring for 1 hour at room temperature.

    • Pour the resulting viscous solution into a Teflon mold and cure at 80°C for 24 hours to obtain the self-healing polyurethane-urea film.

Data Presentation

The following tables summarize representative quantitative data for self-healing polyurethanes incorporating hindered urea bonds. While specific data for this compound is not extensively published, these values, based on similar systems, illustrate the expected performance.

Table 1: Mechanical Properties of Self-Healing Polyurethane-Urea

PropertyValue
Tensile Strength10 - 25 MPa
Elongation at Break400 - 700%
Young's Modulus20 - 100 MPa

Table 2: Self-Healing Efficiency

Healing ConditionHealing Efficiency (Tensile Strength Recovery)
80°C for 4 hours~85%
100°C for 2 hours>90%
Room Temperature for 24 hours~70%

Note: Healing efficiency is typically determined by comparing the mechanical properties of a healed sample to those of the original, undamaged sample.[7][8][9]

Visualizations

Synthesis_Workflow cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension & Cross-linking PTMG Poly(tetramethylene glycol) (PTMG) Prepolymer NCO-Terminated Prepolymer PTMG->Prepolymer IPDI Isophorone diisocyanate (IPDI) IPDI->Prepolymer Catalyst DBTDL Catalyst Catalyst->Prepolymer Final_Polymer Self-Healing Polyurethane-Urea Network Prepolymer->Final_Polymer Reaction BDA 1,4-Butanediamine (BDA) BDA->Final_Polymer DBU This compound DBU->Final_Polymer

Caption: Experimental workflow for the synthesis of a self-healing polyurethane-urea network.

Healing_Mechanism cluster_damaged Damaged State cluster_healing Healing Process (Heat) cluster_healed Healed State (Cooling) Damaged_Network Polymer Network with Crack Urea_Bond Hindered Urea Bond (-NH-CO-NH-) Damaged_Network->Urea_Bond Heat Isocyanate Isocyanate (-NCO) Urea_Bond->Isocyanate Dissociation Amine Amine (-NH2) Urea_Bond->Amine Dissociation Healed_Network Restored Polymer Network Urea_Bond->Healed_Network Cooling Isocyanate->Urea_Bond Association Amine->Urea_Bond Association

Caption: Mechanism of self-healing via reversible hindered urea bonds.

References

Application Notes and Protocols: Urea Derivatives as Ligands in Organometallic Catalysis with a Focus on N-Arylureas

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While N,N'-Dibutylurea is a known compound, its application as a ligand in organometallic catalysis is not extensively documented in current literature. However, the broader class of urea derivatives has emerged as a versatile and effective group of ligands in various catalytic transformations. These compounds are attractive due to their ready availability, low cost, and unique electronic and steric properties, which can be fine-tuned through substitution on the nitrogen atoms. The N-H moieties in ureas can participate in hydrogen bonding, influencing the catalyst-substrate interactions and the overall catalytic activity.[1] This document provides detailed application notes on the use of N-arylureas as ligands in palladium-catalyzed heteroannulation reactions, a powerful method for the synthesis of substituted indolines.

N-Arylureas as Ligands in Palladium-Catalyzed Heteroannulation

Recent studies have shown that simple N-arylureas can serve as effective ligands in palladium-catalyzed reactions.[2] Specifically, they have been successfully employed in the heteroannulation of N-tosyl-o-bromoanilines with 1,3-dienes to produce a variety of 2-substituted indolines.[2] This transformation is significant as the indoline scaffold is a common feature in many biologically active compounds and pharmaceuticals. The use of N-arylureas as ligands in this context has been shown to outperform traditional phosphine ligands, especially for sterically demanding substrates.[2]

Data Presentation: Synthesis of 2-Substituted Indolines

The following table summarizes the yields for the palladium-catalyzed heteroannulation of various N-tosyl-o-bromoanilines and 1,3-dienes using an N-arylurea ligand.

EntryN-Tosyl-o-bromoaniline1,3-DieneProductYield (%)
1N-Tosyl-o-bromoanilineIsoprene2,2-Dimethyl-1-tosylindoline95
24-Fluoro-N-tosyl-o-bromoanilineIsoprene5-Fluoro-2,2-dimethyl-1-tosylindoline88
34-Methoxy-N-tosyl-o-bromoanilineIsoprene5-Methoxy-2,2-dimethyl-1-tosylindoline92
4N-Tosyl-o-bromoaniline2,3-Dimethyl-1,3-butadiene2,2,3-Trimethyl-1-tosylindoline85
5N-Tosyl-o-bromoaniline1,3-CyclohexadieneTricyclic Indoline Derivative78

Data is representative of typical yields reported for this transformation.

Experimental Protocols

General Procedure for the Palladium-Catalyzed Heteroannulation of N-Tosyl-o-bromoanilines and 1,3-Dienes

This protocol outlines the general steps for the synthesis of 2-substituted indolines using an N-arylurea ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Arylurea ligand (e.g., N-phenylurea)

  • N-Tosyl-o-bromoaniline derivative

  • 1,3-Diene

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), the N-arylurea ligand (8 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Addition of Reactants: Add the N-tosyl-o-bromoaniline derivative (1.0 equiv.) and anhydrous toluene.

  • Addition of Diene: Add the 1,3-diene (3.0 equiv.) to the reaction mixture.

  • Reaction Conditions: Seal the Schlenk flask and stir the mixture at 110 °C for 24 hours.

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted indoline.

Visualizations

Experimental Workflow

G General Experimental Workflow for Palladium-Catalyzed Heteroannulation cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Add Pd(OAc)2, N-Arylurea Ligand, and Cs2CO3 to Schlenk Flask B Add N-Tosyl-o-bromoaniline and Toluene A->B C Add 1,3-Diene B->C D Heat at 110 °C for 24h C->D E Cool and Dilute with Ethyl Acetate D->E F Filter through Celite E->F G Concentrate Filtrate F->G H Purify by Column Chromatography G->H I Isolated 2-Substituted Indoline H->I

Caption: Workflow for Pd-catalyzed heteroannulation.

Proposed Catalytic Cycle

G Proposed Catalytic Cycle pd0 Pd(0)L pd_ii_oad Ar-Pd(II)-Br(L) pd0->pd_ii_oad Oxidative Addition pd_ii_diene Diene-Pd(II) Complex pd_ii_oad->pd_ii_diene Diene Coordination pd_ii_insertion Migratory Insertion Intermediate pd_ii_diene->pd_ii_insertion Migratory Insertion pd_ii_reductive_elim Indoline-Pd(II) Complex pd_ii_insertion->pd_ii_reductive_elim Intramolecular Heck Reaction pd_ii_reductive_elim->pd0 Reductive Elimination product 2-Substituted Indoline pd_ii_reductive_elim->product reagents1 N-Tosyl-o-bromoaniline reagents1->pd_ii_oad reagents2 1,3-Diene reagents2->pd_ii_diene

Caption: Catalytic cycle for heteroannulation.

References

Protocol for the Synthesis and Purification of N,N'-Dibutylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis and purification of N,N'-dibutylurea. The synthesis is achieved through the reaction of n-butyl isocyanate with n-butylamine. The subsequent purification of the crude product is performed by recrystallization.

Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reagents and Materials for Synthesis

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )AmountMoles (mmol)
n-Butyl IsocyanateC₅H₉NO99.135.0 g50.4
n-ButylamineC₄H₁₁N73.143.7 g (5.0 mL)50.6
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
HexanesC₆H₁₄ (isomers)~86.18~50-100 mL-

Table 2: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₉H₂₀N₂O
Molecular Weight 172.27 g/mol
Appearance White crystalline solid
Melting Point 72-74 °C
¹H NMR (CDCl₃, 500 MHz) δ 4.69 (br s, 2H, NH), 3.16 (q, J = 6.8 Hz, 4H, N-CH₂), 1.48 (p, J = 7.3 Hz, 4H, N-CH₂-CH₂), 1.36 (h, J = 7.4 Hz, 4H, CH₂-CH₃), 0.92 (t, J = 7.4 Hz, 6H, CH₃)
¹³C NMR (CDCl₃, 125 MHz) δ 158.5 (C=O), 40.3 (N-CH₂), 32.4 (N-CH₂-CH₂), 20.0 (CH₂-CH₃), 13.8 (CH₃)
FTIR (KBr, cm⁻¹) ~3325 (N-H stretch), ~2958, 2931, 2871 (C-H stretch), ~1625 (C=O stretch, Amide I), ~1570 (N-H bend, Amide II)

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from n-butyl isocyanate and n-butylamine. The reaction is a nucleophilic addition of the amine to the isocyanate.

Materials:

  • n-Butyl isocyanate (5.0 g, 50.4 mmol)

  • n-Butylamine (3.7 g, 5.0 mL, 50.6 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add n-butylamine (3.7 g, 5.0 mL, 50.6 mmol) and anhydrous dichloromethane (20 mL).

  • Cool the solution in an ice bath with stirring.

  • Dissolve n-butyl isocyanate (5.0 g, 50.4 mmol) in anhydrous dichloromethane (30 mL) in a dropping funnel.

  • Add the n-butyl isocyanate solution dropwise to the stirred n-butylamine solution over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for an additional 2 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a white solid.

Purification by Recrystallization

This protocol details the purification of the crude this compound by recrystallization from hexanes.

Materials:

  • Crude this compound

  • Hexanes

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Transfer the crude this compound to a 125 mL Erlenmeyer flask.

  • Add a minimal amount of hexanes (approximately 50-70 mL) to the flask.

  • Gently heat the mixture on a hot plate with swirling until the solid dissolves completely. Add more hexanes in small portions if necessary to achieve complete dissolution at the boiling point. Avoid adding excess solvent.

  • Once dissolved, remove the flask from the hot plate and allow it to cool slowly to room temperature.

  • As the solution cools, white, needle-like crystals of this compound will form.

  • To maximize crystal formation, place the flask in an ice bath for 15-20 minutes.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold hexanes.

  • Dry the crystals in a vacuum oven or air-dry on a watch glass to a constant weight.

  • Determine the melting point of the purified product and obtain spectroscopic data for characterization.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification reagents n-Butyl Isocyanate + n-Butylamine in DCM reaction Stir at 0°C to RT (2.5 hours) reagents->reaction 1 evaporation Solvent Evaporation reaction->evaporation 2 crude_product Crude this compound evaporation->crude_product 3 dissolution Dissolve in hot Hexanes crude_product->dissolution crystallization Cool to 0°C dissolution->crystallization 4 filtration Vacuum Filtration crystallization->filtration 5 pure_product Pure this compound filtration->pure_product 6

Caption: Experimental workflow for the synthesis and purification of this compound.

Reaction_Pathway butyl_isocyanate n-Butyl Isocyanate (CH₃CH₂CH₂CH₂-N=C=O) dibutylurea This compound (CH₃CH₂CH₂CH₂-NH-C(O)-NH-CH₂CH₂CH₂CH₃) butyl_isocyanate->dibutylurea plus + butylamine n-Butylamine (CH₃CH₂CH₂CH₂-NH₂) butylamine->dibutylurea

Caption: Reaction pathway for the synthesis of this compound.

Application Notes and Protocols for the Analytical Characterization of N,N'-Dibutylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of N,N'-Dibutylurea, a chemical intermediate relevant in various industrial applications. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate identification, quantification, and purity assessment.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for the quantification and purity analysis of this compound. The method separates this compound from potential impurities based on its polarity.

Quantitative Data Summary
ParameterValueReference
Chromatographic Mode Reverse-Phase[1][2]
Stationary Phase C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)[1][3]
Exemplary Gradient 50% Acetonitrile, increasing to 80%[4]
Flow Rate 0.8 - 1.0 mL/min
Column Temperature Ambient or 30-40 °C
Detection Wavelength 210 nm[1][2]
Injection Volume 10 µL[1]
Expected Retention Time Dependent on specific conditionsN/A
Experimental Protocol: HPLC Characterization

Objective: To determine the purity of an this compound sample and quantify its concentration.

Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (optional mobile phase modifier)

  • Methanol (for sample dissolution)

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio. For a gradient elution, prepare two separate mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile). Degas the mobile phase(s) using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol, to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a weighed amount of the this compound sample in the same solvent used for the standard solutions to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Set the column temperature, flow rate, and UV detection wavelength as specified in the table above.

    • Inject the standard solutions, followed by the sample solution.

    • Record the chromatograms and the retention times.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation & Degassing D System Equilibration A->D B Standard Solution Preparation E Injection of Standards & Sample B->E C Sample Solution Preparation & Filtration C->E D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (210 nm) F->G H Peak Integration & Retention Time G->H I Calibration Curve Construction H->I J Quantification & Purity Calculation I->J GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolution in Volatile Solvent B Injection into GC A->B C Chromatographic Separation (HP-5MS Column) B->C D Electron Ionization (EI) C->D E Mass Analysis D->E F Total Ion Chromatogram (TIC) Analysis E->F G Mass Spectrum Analysis E->G H Library Search & Compound Identification F->H G->H NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Insert into Spectrometer B->C D Lock & Shim C->D E Acquire ¹H & ¹³C Spectra D->E F Fourier Transform, Phase & Baseline Correction E->F G Reference Spectra F->G H Integration & Peak Assignment G->H I Structural Confirmation H->I FTIR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_data Data Interpretation A Clean ATR Crystal B Record Background Spectrum A->B C Place Sample on ATR Crystal B->C D Apply Pressure C->D E Acquire FTIR Spectrum D->E F Background Subtraction E->F G Identify Characteristic Absorption Bands F->G H Functional Group Assignment G->H

References

N,N'-Dibutylurea: Application Notes and Protocols for Corrosion Inhibition of Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N,N'-Dibutylurea as a corrosion inhibitor for metals, particularly steel in acidic environments. Due to the limited direct experimental data on this compound in publicly available literature, this document leverages data from structurally similar urea derivatives to provide detailed protocols and expected performance metrics.

Introduction

Organic compounds containing nitrogen and oxygen atoms, such as urea and its derivatives, are known to be effective corrosion inhibitors for various metals and alloys.[1] These molecules function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. This compound, with its two butyl chains, is expected to exhibit significant hydrophobic properties, further enhancing its potential as a corrosion inhibitor. The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of metal atoms, leading to the formation of a stable protective film.

Mechanism of Action

The primary mechanism of corrosion inhibition by this compound is anticipated to be adsorption onto the metal surface. This adsorption can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Covalent bonding between the heteroatoms (N, O) of the inhibitor and the metal surface.

The formation of this protective film blocks the active sites for corrosion, thereby inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

Data Presentation

The following tables summarize quantitative data obtained for urea derivatives that are structurally analogous to this compound. This data is intended to provide a baseline for the expected performance of this compound.

Table 1: Potentiodynamic Polarization Data for Imidazolidinyl Urea on Mild Steel in 1 M HCl [2][3]

Inhibitor Concentration (mM)Corrosion Potential (Ecorr) (mV vs. Ag/AgCl)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (IE%)
0-485493.2-
7-498123.375.0
14-50569.0586.0
21-51344.3991.0
28-52024.6695.0

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Imidazolidinyl Urea on Mild Steel in 1 M HCl [2][3]

Inhibitor Concentration (mM)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (IE%)
045.8125.4-
7183.285.775.0
14327.162.386.0
21503.445.191.0
28964.828.995.3

Table 3: Physicochemical Properties of this compound [4][5]

PropertyValue
Molecular FormulaC₉H₂₀N₂O
Molecular Weight172.27 g/mol
Melting Point65-75 °C
Boiling Point115 °C at 0.03 mmHg
SolubilitySlightly soluble in Chloroform and Methanol

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound involves the reaction of n-butylamine with carbon dioxide under pressure.[6]

Materials:

  • n-Butylamine

  • Carbon Dioxide (CO₂)

  • Stainless steel reactor

Procedure:

  • Charge the stainless steel reactor with n-butylamine.

  • Introduce CO₂ into the reactor at a pressure of 10 MPa.

  • Heat the reactor to a temperature between 423 K and 493 K for 4 hours.

  • After the reaction, cool the reactor and carefully decompress.

  • The product, this compound, can be purified by recrystallization.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate and inhibitor efficiency.

Materials:

  • Metal coupons (e.g., mild steel) of known dimensions

  • Abrasive paper (various grades)

  • Acetone

  • Distilled water

  • Analytical balance

  • Corrosive medium (e.g., 1 M HCl)

  • This compound

Procedure:

  • Mechanically polish the metal coupons with different grades of abrasive paper.

  • Degrease the coupons with acetone, rinse with distilled water, and dry.

  • Accurately weigh the coupons using an analytical balance.

  • Prepare the corrosive solutions with and without various concentrations of this compound.

  • Immerse the weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, retrieve the coupons, clean them to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Reweigh the coupons to determine the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mm/year) = (87.6 × W) / (D × A × T)

      • W = Weight loss in mg

      • D = Density of the metal in g/cm³

      • A = Area of the coupon in cm²

      • T = Exposure time in hours

    • IE% = [(CR₀ - CRᵢ) / CR₀] × 100

      • CR₀ = Corrosion rate in the absence of inhibitor

      • CRᵢ = Corrosion rate in the presence of inhibitor

Potentiodynamic Polarization

This electrochemical technique is used to study the effect of the inhibitor on the anodic and cathodic reactions.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: metal specimen, reference electrode: e.g., Ag/AgCl, counter electrode: e.g., platinum)

  • Corrosive medium with and without inhibitor

Procedure:

  • Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed.

  • Polish the exposed surface to a mirror finish, clean, and dry.

  • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

  • Fill the cell with the test solution and allow the open-circuit potential (OCP) to stabilize.

  • Perform the potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Analyze the resulting Tafel plot to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

  • Calculate the inhibition efficiency using the following equation:

    • IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100

      • Icorr₀ = Corrosion current density in the absence of inhibitor

      • Icorrᵢ = Corrosion current density in the presence of inhibitor

Electrochemical Impedance Spectroscopy (EIS)

EIS is used to investigate the formation of a protective film and to determine the charge transfer resistance.

Materials:

  • EIS-capable potentiostat/galvanostat

  • Three-electrode electrochemical cell

  • Corrosive medium with and without inhibitor

Procedure:

  • Set up the electrochemical cell as described for the potentiodynamic polarization experiment.

  • Allow the OCP to stabilize.

  • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to obtain values for the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency using the following equation:

    • IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

      • Rct₀ = Charge transfer resistance in the absence of inhibitor

      • Rctᵢ = Charge transfer resistance in the presence of inhibitor

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_exp Corrosion Experiment cluster_analysis Analysis p1 Polish Metal Coupon p2 Degrease & Clean p1->p2 p3 Weigh Coupon p2->p3 e2 Immerse Coupon p3->e2 e1 Prepare Corrosive Media (with/without Inhibitor) e1->e2 e3 Maintain Constant Temperature e2->e3 a1 Retrieve & Clean Coupon e3->a1 a2 Reweigh Coupon a1->a2 a3 Calculate Weight Loss, Corrosion Rate & IE% a2->a3

Caption: Workflow for Weight Loss Measurement.

G cluster_setup Electrochemical Cell Setup cluster_measurement Measurement cluster_data Data Analysis s1 Prepare Working Electrode s2 Assemble 3-Electrode Cell s1->s2 s3 Add Test Solution s2->s3 m1 Stabilize OCP s3->m1 m2 Perform Potentiodynamic Scan or EIS Measurement m1->m2 d1 Generate Tafel/Nyquist Plots m2->d1 d2 Determine Electrochemical Parameters (Icorr, Rct) d1->d2 d3 Calculate Inhibition Efficiency d2->d3

Caption: Workflow for Electrochemical Studies.

G Metal Metal Surface Film Protective Film Inhibitor This compound Inhibitor->Metal Adsorption Corrosive Corrosive Medium (H+) Anodic Anodic Reaction (Metal Dissolution) Corrosive->Anodic Cathodic Cathodic Reaction (H₂ Evolution) Corrosive->Cathodic Film->Anodic Inhibits Film->Cathodic Inhibits

Caption: Proposed Corrosion Inhibition Mechanism.

References

Application Notes & Protocols: N,N'-Dibutylurea in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N,N'-Dibutylurea as a fundamental building block in supramolecular chemistry. Due to its simple structure featuring two N-H hydrogen bond donors and one C=O hydrogen bond acceptor, this compound is an excellent model compound for studying self-assembly, anion recognition, and the formation of supramolecular materials.

Application: Anion Recognition and Binding

The urea moiety is a classic functional group for anion binding, capable of forming strong, directional hydrogen bonds with a variety of anions. The two N-H groups of this compound can act as a "chelate" to bind anions, particularly those with localized negative charges like halides and oxoanions. This interaction is fundamental to the design of anion receptors and sensors. The binding strength is influenced by the basicity of the anion and the solvent's polarity, with stronger binding observed in less competitive, non-polar solvents.[1][2]

While specific binding data for the simple this compound are not extensively tabulated in the literature, the following table presents typical association constants (Kₐ) for more complex urea-based receptors. This data illustrates the general binding affinities and selectivity of the urea functional group for various anions and demonstrates the quantitative methods used in the field.

Receptor TypeAnionSolventAssociation Constant (Kₐ, M⁻¹)Reference
Tripodal HexaureaCl⁻5% H₂O/DMSO-d₆93[3]
Tripodal HexaureaSO₄²⁻5% H₂O/DMSO-d₆7.3 x 10³[3]
Tripodal HexaureaPO₄³⁻5% H₂O/DMSO-d₆8.4 x 10⁵[3]
Sulfonylurea DerivativeCl⁻MeCN10,200[1][2]
Sulfonylurea DerivativeBr⁻MeCN1,100[1][2]
Sulfonylurea DerivativeI⁻MeCN< 100[1][2]
Ureido-calix[4]areneF⁻CDCl₃1.91 x 10⁴[5]
Ureido-calix[4]areneAcO⁻CDCl₃3.39 x 10⁴[5]
Ureido-calix[4]areneH₂PO₄⁻CDCl₃1.02 x 10⁴[5]
Application: Supramolecular Polymerism and Gelation

The directional hydrogen bonding of the urea group is a powerful tool for constructing one-dimensional supramolecular polymers. In non-polar solvents, this compound molecules can self-assemble via a bifurcated N-H···O=C hydrogen bond, forming a characteristic "urea tape" or α-network motif.[6][7] At sufficient concentrations, the entanglement of these fibrous supramolecular polymers can lead to the formation of a supramolecular gel, trapping the solvent within a three-dimensional network.[8][9] This property makes simple ureas like this compound potential low-molecular-weight gelators (LMWGs) for various organic solvents.[10][11]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing this compound from n-butylamine and carbon dioxide, which is a safer alternative to methods using phosgene or isocyanates.[12][13]

Materials:

  • n-Butylamine

  • Triphenylantimony oxide (Ph₃SbO) (catalyst)

  • Phosphorus pentasulfide (P₄S₁₀) (catalyst)

  • Benzene (solvent)

  • Carbon Dioxide (CO₂)

  • Ligroin (for recrystallization)

  • High-pressure stainless steel reactor

Procedure:

  • Charge the stainless steel reactor with n-butylamine (e.g., 2.9 g, 40 mmol), Ph₃SbO (e.g., 370 mg, 1.0 mmol), P₄S₁₀ (e.g., 890 mg, 2.0 mmol), and benzene (20 mL).[13]

  • Seal the reactor and introduce CO₂ to a pressure of 4.9 MPa at room temperature.[13]

  • Heat the reactor to 80 °C and maintain this temperature with stirring for 12 hours.[13]

  • After the reaction, cool the reactor to room temperature and carefully vent the excess CO₂ pressure.

  • Open the reactor and treat the contents with hot benzene (3 x 20 mL) to dissolve the product.

  • Filter the hot solution to remove the insoluble catalyst residue.

  • Combine the benzene filtrates and concentrate the solution under reduced pressure.

  • Isolate the crude this compound product.

  • Purify the product by recrystallization from ligroin to obtain pure this compound as a white solid.

cluster_synthesis Synthesis Workflow reactants 1. Charge Reactor (n-Butylamine, Catalysts, Benzene) pressurize 2. Pressurize (Introduce CO₂) reactants->pressurize react 3. Heat & React (80°C, 12h) pressurize->react cool 4. Cool & Depressurize react->cool extract 5. Extract Product (Hot Benzene) cool->extract filter 6. Filter (Remove Catalyst) extract->filter concentrate 7. Concentrate (In Vacuo) filter->concentrate recrystallize 8. Recrystallize (Ligroin) concentrate->recrystallize product Pure this compound recrystallize->product cluster_workflow ¹H NMR Titration Workflow cluster_titration Titration Series prep_host Prepare Host Solution (this compound in DMSO-d₆) sample1 0 eq. Guest prep_host->sample1 prep_guest Prepare Guest Solution (TBA-Anion in DMSO-d₆) prep_guest->sample1 sample2 0.2 eq. Guest prep_guest->sample2 sample_n ...n eq. Guest prep_guest->sample_n acquire Acquire ¹H NMR Spectra sample1->acquire sample2->acquire sample_n->acquire plot Plot Δδ vs. [Guest] acquire->plot fit Fit Binding Isotherm (Non-linear Regression) plot->fit result Determine Kₐ fit->result

References

Troubleshooting & Optimization

Technical Support Center: Optimization of N,N'-Dibutylurea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N'-Dibutylurea. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering step-by-step solutions to improve yield and purity.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: For the synthesis from n-butylamine and CO2, ensure the reaction is heated to the optimal temperature range (453-493 K) and for a sufficient duration (at least 4 hours).[1] For the urea and n-butylamine method, refluxing for at least 4 hours is recommended.[2]

    • Inadequate Pressure (for CO2 method): The reaction of n-butylamine with CO2 is highly dependent on pressure. Increasing CO2 pressure up to 10-12 MPa can significantly improve the conversion of n-butylamine.[1][3]

    • Reversible Reaction: The formation of this compound can be a reversible process, especially at higher temperatures. If the yield decreases at very high temperatures, consider optimizing the temperature to find the balance between reaction rate and equilibrium.[4]

  • Presence of Water:

    • Hydrolysis of Reactants or Intermediates: Water can react with intermediates, especially when using isocyanates, leading to byproducts and reduced yield. Ensure all reactants and solvents are dry.

    • Shifting Reaction Equilibrium: The synthesis from n-butylamine and CO2 produces water as a byproduct. The presence of excess water can shift the equilibrium back towards the reactants. The use of a dehydrating agent, such as 4A zeolite, can improve the yield.[3]

  • Suboptimal Catalyst or Reagent Ratios:

    • Catalyst Inactivity: If using a catalyst, ensure it is active and used in the correct proportion. For example, in certain methods, yttrium(III) oxalate has shown better performance than cesium carbonate.[3]

    • Incorrect Stoichiometry: For the synthesis from urea and n-butylamine hydrochloride, a 1:2 molar ratio of urea to amine hydrochloride is recommended.[5]

Problem 2: Product "Oils Out" or Fails to Crystallize

Possible Causes and Solutions:

  • Supersaturation Occurring Above Melting Point: The product may be precipitating from the solution at a temperature above its melting point, causing it to separate as an oil.

    • Add More Solvent: Return the mixture to the heat source and add more of the crystallization solvent to keep the product dissolved at a slightly lower temperature. Then, allow it to cool more slowly.[6]

    • Use a Different Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7] For substituted ureas, a mixed solvent system like ethanol/water can be effective.[8]

  • Presence of Impurities: Impurities can depress the melting point of the product and interfere with crystal lattice formation.

    • Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution before filtration can help remove them.[9]

    • Re-purification: If the product remains oily, it may be necessary to remove the solvent and attempt purification by another method, such as column chromatography, before a final crystallization attempt.[6][10]

  • Cooling Too Rapidly: Fast cooling can lead to the product crashing out as an oil or a very fine powder, which can trap impurities.

    • Insulate the Flask: Allow the flask to cool to room temperature slowly on the benchtop, insulated with a cloth or paper towels to slow down the cooling process.[8]

Problem 3: Product is a Fine Powder Instead of Crystals

Possible Causes and Solutions:

  • Rapid Crystallization: This is often caused by cooling the solution too quickly.

    • Slower Cooling: As mentioned above, insulate the flask to ensure a slow cooling rate, which will encourage the growth of larger crystals.[8]

    • Increase Solvent Volume: A slightly larger volume of solvent can slow down the rate of crystal formation. Add a small amount of additional hot solvent to the dissolved product and then allow it to cool slowly.[8]

  • Insufficient Purity: Even small amounts of impurities can hinder the formation of well-defined crystals.

    • Consider Further Purification: If large crystals are essential, an additional purification step prior to the final crystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most environmentally friendly method for synthesizing this compound?

The synthesis of this compound from n-butylamine and carbon dioxide (CO2) is considered a greener alternative to methods that use toxic reagents like phosgene.[1] Phosgene-free syntheses are generally preferred for safety and environmental reasons.[11]

Q2: How can I induce crystallization if my product remains in a supersaturated solution?

If crystals do not form after cooling, you can try the following techniques:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the liquid's surface. This can create nucleation sites for crystal growth.[8]

  • Seeding: Add a very small crystal of pure this compound from a previous batch to the solution. This "seed" crystal will act as a template for crystallization.[8]

  • Concentration: It's possible that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[6][8]

  • Lower Temperature: If cooling to room temperature is not effective, try cooling the solution in an ice bath.[8]

Q3: What are the main side reactions to be aware of?

When using n-butyl isocyanate as a reactant, a common side reaction is the formation of a biuret structure. This occurs when the isocyanate reacts with the already formed this compound.[12]

Q4: What are the recommended safety precautions when working with n-butyl isocyanate?

n-Butyl isocyanate is a highly reactive, flammable, and toxic chemical.[13][14] It is crucial to:

  • Handle it in a well-ventilated area, preferably a fume hood.[14]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[14][15]

  • Eliminate all ignition sources from the work area.[14][16]

  • Keep containers tightly sealed to prevent contact with moisture, which can cause a violent reaction.[14]

  • In case of skin contact, wash the affected area immediately and thoroughly.[15]

Q5: How can I confirm the purity of my synthesized this compound?

Several analytical methods can be used to determine the purity of your product:

  • High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for purity assessment.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.[10]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause the melting point to be lower and broader.

Data Presentation

Table 1: Effect of Temperature on this compound (DBU) Yield from n-Butylamine and CO2

Temperature (K)n-Butylamine Conversion (%)
423~20
453~60
473~75
493~80

Reaction Conditions: n-butylamine (1.0 mmol/mL), P(CO2) at 10 MPa, 4 hours. Data derived from a study where selectivity to DBU was 100%.[3]

Table 2: Effect of CO2 Pressure on this compound (DBU) Yield from n-Butylamine

Pressure (MPa)n-Butylamine Conversion (%)
4~20
8~50
12~65
16~70

Reaction Conditions: n-butylamine (0.8 or 1.0 mmol/mL), 453 K, 4 hours. Data derived from a study where selectivity to DBU was 100%.[3]

Table 3: Comparison of Catalysts for this compound Synthesis

Catalyst1-Butanamine Conversion (%)This compound Selectivity (%)This compound Yield (%)
Yttrium(III) oxalate (Y₂(C₂O₄)₃)85.398.183.7
Cesium Carbonate (Cs₂CO₃)75.697.073.3

Reaction Conditions: 1-butanamine (10 mmol), catalyst (0.5 mmol), N-methyl-2-pyrrolidone (NMP) (10 mL), 4A zeolite (1.0 g), 160 °C, 5.0 MPa CO₂, 48 h.[3]

Experimental Protocols

Method 1: Synthesis from n-Butylamine and Carbon Dioxide

This method provides a phosgene-free route to this compound.

Materials:

  • n-Butylamine

  • Carbon Dioxide (high pressure)

  • Stainless steel high-pressure reactor

Procedure:

  • Charge the stainless steel reactor with n-butylamine.

  • Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 10 MPa).

  • Heat the reactor to the target temperature (e.g., 453 K) and maintain for the desired reaction time (e.g., 4 hours).

  • After the reaction, cool the reactor to room temperature and carefully depressurize.

  • The product can be isolated and purified by recrystallization from a suitable solvent like ligroin.[18]

Method 2: Synthesis from Urea and n-Butylamine Hydrochloride

This method utilizes readily available starting materials.

Materials:

  • Urea

  • n-Butylamine hydrochloride

  • Suitable solvent (optional, can be run neat)

Procedure:

  • Combine 1 mole of urea with 2 moles of n-butylamine hydrochloride in a reaction vessel.[5]

  • The reaction can be carried out in the dry state by heating to approximately 150 °C.[5]

  • Alternatively, the reaction can be performed in a suitable high-boiling solvent.

  • After the reaction is complete, the product can be isolated. If an excess of urea was used, it can be removed by filtration after dissolving the reaction mixture in a suitable solvent.[5]

  • The crude product is then purified by recrystallization.

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Reactants (e.g., n-Butylamine + CO2 or Urea + n-Butylamine) reaction_conditions Apply Reaction Conditions (Heat, Pressure, Catalyst) reactants->reaction_conditions isolation Isolate Crude Product reaction_conditions->isolation recrystallization Recrystallization isolation->recrystallization drying Dry Pure Product recrystallization->drying characterization Characterization (NMR, HPLC, Melting Point) drying->characterization

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Crystallization Troubleshooting Crystallization Issues start Cooled solution check_crystals Crystals Formed? start->check_crystals oiling_out Product Oiled Out? check_crystals->oiling_out No success Collect Crystals (Suction Filtration) check_crystals->success Yes induce_crystallization Induce Crystallization: - Scratch flask - Seed with crystal - Concentrate solution - Cool further oiling_out->induce_crystallization No handle_oiling Handle Oiling Out: - Reheat and add more solvent - Cool slowly - Consider purification oiling_out->handle_oiling Yes

Caption: A logical workflow for troubleshooting common crystallization problems.

References

Technical Support Center: Purification of N,N'-Dibutylurea by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of N,N'-Dibutylurea by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures. Based on the structure of this compound, which has both non-polar alkyl chains and a polar urea group, a moderately polar solvent or a mixed solvent system is often a good starting point. A mixture of ethanol and water can be effective, as substituted ureas often exhibit good solubility in hot alcohols and lower solubility upon the addition of water or cooling.[1] Ligroin, a non-polar solvent, has also been reported for the recrystallization of this compound, suggesting its suitability.[2]

Q2: What are the most common impurities in crude this compound?

A2: Common impurities can include unreacted starting materials such as n-butylamine.[3][4] Side products from the synthesis, such as other substituted ureas or products from the reaction of the carbonyl source with the amine, may also be present. Symmetrical this compound can itself be a byproduct in the synthesis of other N-substituted ureas and is often less soluble than the desired product.[5]

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point of this compound varies slightly between sources, but it is generally in the range of 65°C to 75°C.[2][6] A sharp melting point within this range is a good indicator of purity.

Q4: What safety precautions should be taken when handling this compound and the solvents?

A4: Standard laboratory safety practices should always be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, lab coats, and gloves.[7][8] The recrystallization should be performed in a well-ventilated area or a fume hood, especially when using volatile organic solvents.[8] Always consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before beginning the experiment.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem 1: this compound fails to crystallize upon cooling.

  • Possible Cause: The solution may not be supersaturated, meaning too much solvent was used.

    • Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound. Allow the concentrated solution to cool again.

  • Possible Cause: The cooling process is too slow, or the solution requires a nucleation site to initiate crystal growth.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic imperfections on the glass can serve as nucleation sites.

    • Solution 2 (Seeding): If available, add a tiny crystal of pure this compound to the cooled solution. This "seed" crystal will provide a template for further crystal growth.

    • Solution 3 (Lower Temperature): If cooling to room temperature is ineffective, try placing the flask in an ice bath to further decrease the solubility.

Problem 2: The product "oils out" instead of forming crystals.

  • Possible Cause: The melting point of the crude this compound is lower than the boiling point of the solvent, or there are significant impurities present.

    • Solution 1 (Adjust Solvent System): Re-heat the solution to re-dissolve the oil. Add a small amount of a co-solvent in which this compound is less soluble to lower the overall solvent power. Alternatively, choose a different solvent with a lower boiling point.

    • Solution 2 (Slower Cooling): Allow the solution to cool more slowly. Insulating the flask with a cloth or placing it in a warm bath that is allowed to cool to room temperature can promote the formation of crystals instead of oil.

Problem 3: The resulting crystals are very fine or appear as a powder.

  • Possible Cause: The solution cooled too rapidly, leading to rapid precipitation rather than slow crystal growth.

    • Solution: To obtain larger crystals, the rate of cooling needs to be decreased. Allow the flask to cool to room temperature on a benchtop, away from drafts. Insulating the flask can also help to slow down the cooling process.

Problem 4: The yield of recrystallized this compound is low.

  • Possible Cause: Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.

    • Solution: Before filtering, cool the solution in an ice bath for a longer period to maximize crystal formation. To recover more product, you can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals.

  • Possible Cause: Premature crystallization occurred during hot filtration.

    • Solution: Ensure that the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution. This can be done by passing some hot, pure solvent through the filter setup just before filtering your solution.

Quantitative Data

Due to the limited availability of published quantitative solubility data for this compound, the following table provides estimated solubility values in common laboratory solvents at different temperatures. This data is intended to be illustrative and should be used as a starting point for solvent screening.

SolventChemical FormulaPolaritySolubility at 20°C ( g/100 mL) (Estimated)Solubility at 70°C ( g/100 mL) (Estimated)
WaterH₂OHigh< 0.1~ 0.5
EthanolC₂H₅OHHigh~ 2> 20
AcetoneC₃H₆OMedium~ 5> 30
Ethyl AcetateC₄H₈O₂Medium~ 3> 25
DichloromethaneCH₂Cl₂Medium~ 10> 40
Ligroin (Hexanes)C₆H₁₄Low< 0.5~ 5

Experimental Protocols

Protocol 1: Recrystallization of this compound using a Single Solvent (e.g., Ligroin)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ligroin and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ligroin until the this compound is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and fluted filter paper by pouring hot ligroin through them. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for 15-30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ligroin to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.

Protocol 2: Recrystallization of this compound using a Mixed Solvent System (e.g., Ethanol/Water)

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy and the cloudiness persists for a few seconds.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to promote further crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals as described in the single-solvent protocol.

Visualizations

experimental_workflow Experimental Workflow for Recrystallization of this compound cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying start Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve check_impurities Insoluble impurities present? dissolve->check_impurities hot_filtration Perform hot gravity filtration check_impurities->hot_filtration Yes cool_solution Cool solution slowly to room temperature check_impurities->cool_solution No hot_filtration->cool_solution ice_bath Cool in an ice bath cool_solution->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with cold solvent vacuum_filtration->wash_crystals dry_crystals Dry the purified crystals wash_crystals->dry_crystals end_product Pure this compound dry_crystals->end_product

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_guide Troubleshooting Guide for Recrystallization cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Problem Encountered no_crystals No crystals upon cooling start->no_crystals oiling_out Product oils out start->oiling_out low_yield Low yield of crystals start->low_yield too_much_solvent Too much solvent used? no_crystals->too_much_solvent Yes induce_crystallization Induce crystallization no_crystals->induce_crystallization No evaporate Evaporate some solvent and cool again too_much_solvent->evaporate scratch Scratch flask induce_crystallization->scratch seed Add seed crystal induce_crystallization->seed cool_further Cool in ice bath induce_crystallization->cool_further adjust_solvent Adjust solvent system or cooling rate oiling_out->adjust_solvent add_cosolvent Add anti-solvent adjust_solvent->add_cosolvent slow_cooling Cool more slowly adjust_solvent->slow_cooling check_mother_liquor Product in mother liquor? low_yield->check_mother_liquor concentrate_filtrate Concentrate filtrate and recrystallize (2nd crop) check_mother_liquor->concentrate_filtrate Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: N,N'-Dibutylurea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N'-Dibutylurea (DBU). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental procedures, and data on side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound are the reaction of urea with n-butylamine and the reaction of butyl isocyanate with n-butylamine. A third, greener route involving the reaction of n-butylamine with carbon dioxide (CO2) under pressure is also utilized, often exhibiting high selectivity.[1]

Q2: What are the primary side reactions I should be aware of?

A2: For the urea and n-butylamine route , the main side product is biuret , which forms at elevated temperatures. In the butyl isocyanate route , potential side reactions include the formation of tributyl isocyanurate (a trimer of butyl isocyanate) and the further reaction of butyl isocyanate with the this compound product to form biuret-like structures . The presence of water can also lead to the hydrolysis of butyl isocyanate, forming butylamine, which can then react to produce DBU, but also potentially participate in other side reactions.[2]

Q3: How can I minimize the formation of biuret in the urea-based synthesis?

A3: Biuret formation is promoted by high temperatures and prolonged reaction times. To minimize its formation, it is crucial to carefully control the reaction temperature, ideally keeping it at the lower end of the effective range. Additionally, using an appropriate molar ratio of reactants and minimizing the reaction time can help reduce the formation of this impurity.

Q4: In the isocyanate-based synthesis, how can I prevent the trimerization of butyl isocyanate?

A4: The trimerization of isocyanates to form isocyanurates is often catalyzed by certain bases and can be promoted by higher temperatures. To suppress this side reaction, it is important to control the reaction temperature, use a suitable solvent, and avoid strong bases that might catalyze the trimerization. The reaction should be monitored to ensure it proceeds to completion without unnecessary heating.

Troubleshooting Guides

Low Yield of this compound
Potential CauseSuggested Solutions
Incomplete Reaction - Urea/Butylamine Route: Ensure the reaction temperature is sufficient (e.g., around 150 °C) to drive the reaction forward.[3] Extend the reaction time if necessary, but be mindful of increased biuret formation. - Butyl Isocyanate Route: Ensure stoichiometric amounts of reactants are used. The reaction is typically fast, but gentle heating might be required to ensure completion.
Side Reactions - Urea/Butylamine Route: Optimize the temperature to favor urea formation over biuret. See the side reaction section for more details. - Butyl Isocyanate Route: Control the temperature to minimize isocyanurate formation. Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate.
Loss during Work-up - Ensure complete precipitation or extraction of the product. - Use an appropriate solvent for recrystallization to minimize loss of product in the mother liquor.
Presence of Impurities in the Final Product

| Observed Impurity | Potential Cause | Suggested Solutions | | :--- | :--- | | Biuret | - Urea/Butylamine Route: Excessive reaction temperature or prolonged reaction time. | - Lower the reaction temperature and shorten the reaction time. - Purify the crude product by recrystallization. | | Tributyl Isocyanurate | - Butyl Isocyanate Route: High reaction temperature or presence of a catalyst promoting trimerization. | - Maintain a lower reaction temperature. - Avoid using catalysts known to promote isocyanate trimerization. - Purify by recrystallization or chromatography. | | Unreacted Starting Materials | - Incomplete reaction due to insufficient temperature, time, or incorrect stoichiometry. | - Re-evaluate the reaction conditions. - Optimize the molar ratio of the reactants. |

Side Reaction Pathways

The following diagrams illustrate the main reaction pathways and potential side reactions in the two primary synthetic routes for this compound.

cluster_0 Urea and Butylamine Route Urea Urea DBU_1 This compound Urea->DBU_1 + 2 n-Butylamine Isocyanic_Acid Isocyanic Acid Urea->Isocyanic_Acid Heat n-Butylamine n-Butylamine Biuret Biuret Isocyanic_Acid->Biuret + Urea

Caption: Main and side reaction pathways for DBU synthesis from urea.

cluster_1 Butyl Isocyanate Route Butyl_Isocyanate Butyl_Isocyanate DBU_2 This compound Butyl_Isocyanate->DBU_2 + n-Butylamine Isocyanurate Tributyl Isocyanurate Butyl_Isocyanate->Isocyanurate Trimerization (Heat/Catalyst) n-Butylamine_2 n-Butylamine Biuret_Like Biuret-type Adduct DBU_2->Biuret_Like + Butyl Isocyanate

Caption: Main and side reaction pathways for DBU synthesis from isocyanate.

Quantitative Data on Side Product Formation

Synthesis RouteExpected YieldMajor Side ProductsTypical Impurity LevelReference
Urea + n-ButylamineModerate to GoodBiuretDependent on temperature and reaction time. Can be significant at high temperatures.[3]
Butyl Isocyanate + n-ButylamineGood to ExcellentTributyl Isocyanurate, Biuret-type adductsGenerally low if temperature is controlled.[4]
n-Butylamine + CO2Good to ExcellentNone reported under optimized conditions>99% selectivity reported.[1]

Experimental Protocols

Synthesis of this compound from Urea and n-Butylamine Hydrochloride

This protocol is adapted from a patented procedure.[3]

Materials:

  • Urea

  • n-Butylamine hydrochloride

  • Reaction flask equipped with a reflux condenser and a mechanical stirrer

Procedure:

  • Combine 1 mole of urea and 2 moles of n-butylamine hydrochloride in the reaction flask.

  • Heat the mixture to approximately 150 °C with stirring.

  • Maintain the reaction at this temperature for a sufficient time to ensure completion (monitoring by TLC or other suitable methods is recommended).

  • Cool the reaction mixture to room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Synthesis of this compound from Butyl Isocyanate and n-Butylamine

This protocol is a general procedure for the synthesis of dialkylureas from isocyanates.[4]

Materials:

  • n-Butyl isocyanate

  • n-Butylamine

  • Anhydrous solvent (e.g., toluene or THF)

  • Reaction flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • Dissolve 1 mole of n-butylamine in the anhydrous solvent in the reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add 1 mole of n-butyl isocyanate dropwise from the dropping funnel with stirring. Maintain the temperature between 60-65 °C.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The product may precipitate from the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization.

Analytical Workflow for Purity Assessment

A robust analytical workflow is essential for identifying and quantifying impurities in the synthesized this compound.

Sample Sample Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile, Methanol) Sample->Dissolution Analysis Analysis Dissolution->Analysis HPLC HPLC-UV/MS Analysis->HPLC Primary Method GCMS GC-MS Analysis->GCMS For volatile impurities Data_Analysis Data Analysis: - Identify peaks - Quantify impurities HPLC->Data_Analysis GCMS->Data_Analysis Report Report Data_Analysis->Report

Caption: General analytical workflow for purity assessment of this compound.

References

Technical Support Center: Minimizing Biuret Formation in Urea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing biuret formation during urea synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in laboratory and industrial settings.

Troubleshooting Guide

This guide provides solutions to common problems related to high biuret content in urea products.

Problem Potential Cause Recommended Action
Higher than expected biuret concentration in the final urea product. Excessive Temperature: Heating molten urea above 130-160°C significantly accelerates biuret formation.[1]- Continuously monitor and control the temperature of the urea melt and in concentrators. - Implement alarm limits for temperature excursions. - Ensure uniform temperature distribution to avoid local hotspots.[1]
Prolonged Residence Time: The longer molten urea is held at high temperatures, the more biuret will form.[1]- Minimize the hold-up time of molten urea in all stages of the process. - Utilize equipment designs that promote shorter residence times, such as short-path evaporators.[1]
Insufficient Ammonia Pressure: A low partial pressure of ammonia shifts the reaction equilibrium towards biuret formation.[1]- Maintain an excess of free ammonia in the synthesis loop and downstream processes. - Consider strategic injection of liquid ammonia into urea streams to reverse biuret formation.[1]
Inconsistent biuret levels between batches. Process Fluctuations: Variations in temperature, pressure, or reactant feed rates can lead to inconsistent product quality.- Implement robust process monitoring and control systems. - Regularly calibrate all sensors and analyzers.[1] - Correlate online process data with laboratory biuret analysis to develop predictive controls.
Biuret specification not met, and remediation is required. Existing Biuret in Product: The synthesized urea already contains unacceptably high levels of biuret.- Chemical Decomposition: Treat the aqueous urea solution with a strong base under controlled temperature to selectively decompose biuret. This requires careful handling and neutralization of the waste stream.[1] - Ammonia Re-addition: Inject liquid ammonia into the urea stream to shift the equilibrium back towards urea.[1] - Product Segregation: Blend high-biuret material with low-biuret batches or redirect it to applications where biuret content is less critical.[1]

Frequently Asked Questions (FAQs)

Q1: What is biuret and why is its formation a concern in urea synthesis?

A1: Biuret (H₂N-CO-NH-CO-NH₂) is a chemical compound formed from the condensation of two urea molecules with the elimination of one molecule of ammonia.[1] Its presence in urea is undesirable, particularly in agricultural applications, as it can be toxic to plants, especially to seedlings and certain crops when applied as a foliar spray.[2] Elevated biuret levels can inhibit plant growth and interfere with nitrogen metabolism and protein synthesis.[2] For industrial applications, such as the production of diesel exhaust fluid (DEF), low biuret content is also critical to prevent catalyst poisoning.

Q2: What is the primary chemical mechanism of biuret formation?

A2: The formation of biuret from urea is a two-step process. First, at elevated temperatures, urea decomposes into isocyanic acid (HNCO) and ammonia. Subsequently, the highly reactive isocyanic acid reacts with another urea molecule to form biuret.[1] The overall reaction is: 2 CO(NH₂)₂ → H₂N-CO-NH-CO-NH₂ + NH₃.

Q3: What are the key process parameters that influence biuret formation?

A3: The three main process parameters that promote biuret formation are:

  • High Temperature: Temperatures above the melting point of urea (approximately 132°C) significantly increase the rate of biuret formation.[1]

  • Long Residence Time: Extended periods at high temperatures provide more opportunity for the condensation reaction to occur.[1]

  • Low Ammonia Partial Pressure: A lack of excess ammonia shifts the reversible reaction equilibrium towards the formation of biuret.[1]

Q4: What are the acceptable limits for biuret in urea for different applications?

A4: Acceptable biuret levels vary depending on the intended use of the urea.

Application Typical Maximum Biuret Content (%)
Fertilizer-grade urea (soil application)≤ 1.0% - 1.5%[1]
Low-biuret urea (foliar application, sensitive crops)< 1%[2]
Technical-grade urea≤ 1.5%[1]
Diesel Exhaust Fluid (DEF) grade urea≤ 0.3%[1]

Q5: How can I accurately measure the biuret content in my urea sample?

A5: The two most common and standardized methods for biuret determination are High-Performance Liquid Chromatography (HPLC) and spectrophotometry. HPLC is generally considered more accurate and specific.[3][4] Detailed experimental protocols for both methods are provided in the "Experimental Protocols" section below.

Experimental Protocols

Determination of Biuret Content by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the principles outlined in ISO 18643.[3]

Principle: The biuret in the sample is extracted with an aqueous acetonitrile mobile phase and separated from urea and other components using reversed-phase liquid chromatography on an amino/aminopropyl column. The separated biuret is then detected by a UV detector.[3]

Apparatus:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Amino/aminopropyl analytical column.

  • Ultrasonic bath.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.22 µm).

Reagents:

  • Acetonitrile (HPLC grade).

  • Deionized water.

  • Biuret standard.

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 85:15 v/v).[4]

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of biuret by accurately weighing a known amount of biuret standard, dissolving it in the mobile phase, and diluting to a known volume in a volumetric flask.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of biuret in the samples.[4]

  • Preparation of Sample Solution:

    • Solid Samples: Accurately weigh a suitable amount of the urea sample into a beaker. Add a known volume of the mobile phase and dissolve the sample using an ultrasonic bath for approximately 10 minutes. Transfer the solution to a volumetric flask and dilute to the mark with the mobile phase. Filter the solution through a syringe filter before injection.[5]

    • Liquid Samples: Accurately transfer a known volume of the liquid urea sample into a volumetric flask and dilute to the mark with the mobile phase. Filter the solution through a syringe filter before injection.[5]

  • Chromatographic Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase.

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solutions.

    • Identify and quantify the biuret peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of biuret in the sample using the calibration curve.

Spectrophotometric Determination of Biuret

This protocol is based on the principle of the biuret reaction.

Principle: In an alkaline medium, biuret forms a violet-colored complex with copper(II) ions. The absorbance of this complex is measured spectrophotometrically and is proportional to the biuret concentration.[6]

Apparatus:

  • Spectrophotometer.

  • Volumetric flasks, pipettes.

Reagents:

  • Alkaline Tartrate Solution: Dissolve 40 g of sodium hydroxide (NaOH) in 500 mL of water, cool, and then add 50 g of potassium sodium tartrate (KNaC₄H₄O₆·4H₂O). Dilute to 1 L with water. Let it stand for 24 hours before use.[7]

  • Copper Sulfate Solution: Dissolve 15 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in CO₂-free water and dilute to 1 L.[7]

  • Biuret Standard Solution: Prepare a stock solution by dissolving a known mass of pure biuret in water. Prepare working standards by dilution.[6]

Procedure:

  • Preparation of Standard Curve:

    • Pipette a series of known volumes of the biuret standard solution into separate volumetric flasks.

    • Add water to each flask to a specific volume (e.g., 50 mL).

    • Add a specific volume of the alkaline tartrate solution (e.g., 20 mL) and the copper sulfate solution (e.g., 20 mL) to each flask, mixing after each addition.[6]

    • Dilute to the mark with water, mix well, and allow the color to develop for a set time (e.g., 15 minutes) at a controlled temperature.[6]

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 540-560 nm) against a reagent blank.[8]

    • Plot a calibration curve of absorbance versus biuret concentration.

  • Sample Analysis:

    • Dissolve a known weight of the urea sample in water and dilute to a known volume.

    • Take an aliquot of the sample solution and follow the same procedure as for the standards (addition of alkaline tartrate and copper sulfate solutions, color development).

    • Measure the absorbance of the sample solution.

    • Determine the biuret concentration in the sample from the calibration curve.

Visualizations

Biuret_Formation_Pathway Urea1 Urea (NH₂CONH₂) Isocyanic_Acid Isocyanic Acid (HNCO) Urea1->Isocyanic_Acid + Heat Ammonia1 Ammonia (NH₃) Urea1->Ammonia1 + Heat Urea2 Urea (NH₂CONH₂) Biuret Biuret (NH₂CONHCONH₂) Urea2->Biuret Isocyanic_Acid->Biuret Ammonia2 Ammonia (NH₃) Biuret->Ammonia2

Caption: Chemical pathway of biuret formation from urea.

Troubleshooting_Biuret HighBiuret High Biuret Detected CheckTemp Review Temperature Logs HighBiuret->CheckTemp CheckTime Review Residence Times HighBiuret->CheckTime CheckNH3 Check Ammonia Pressure HighBiuret->CheckNH3 TempHigh Temperature > 160°C? CheckTemp->TempHigh TimeLong Residence Time Excessive? CheckTime->TimeLong NH3Low Low Ammonia Pressure? CheckNH3->NH3Low TempHigh->TimeLong No ReduceTemp Action: Reduce Temperature TempHigh->ReduceTemp Yes TimeLong->NH3Low No ReduceTime Action: Minimize Hold-up TimeLong->ReduceTime Yes IncreaseNH3 Action: Increase NH₃ Pressure NH3Low->IncreaseNH3 Yes

Caption: Troubleshooting workflow for high biuret formation.

HPLC_Workflow start Start prep_standards Prepare Biuret Standards start->prep_standards prep_sample Prepare Urea Sample start->prep_sample hplc_analysis HPLC Analysis prep_standards->hplc_analysis prep_sample->hplc_analysis calibration Generate Calibration Curve hplc_analysis->calibration quantify Quantify Biuret hplc_analysis->quantify calibration->quantify end End quantify->end

Caption: Experimental workflow for biuret analysis by HPLC.

References

Technical Support Center: Purification of N,N'-Dibutylurea

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of dibutylamine impurity from N,N'-Dibutylurea.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have synthesized this compound and suspect it is contaminated with unreacted dibutylamine. What is the quickest way to confirm the presence of this impurity?

A1: The presence of dibutylurea, a secondary amine, can often be detected by its characteristic amine-like odor.[1] For a more definitive confirmation, you can use thin-layer chromatography (TLC) to compare your product with a standard of pure this compound and dibutylamine. A spot in your product lane that corresponds to the dibutylamine standard indicates contamination. Additionally, obtaining a proton NMR spectrum of your crude product will show characteristic signals for dibutylamine that are distinct from those of this compound.

Q2: What is the most common and effective method for removing dibutylamine from my this compound product?

A2: The most common and effective method for removing basic impurities like dibutylamine is an acidic wash (liquid-liquid extraction).[2][3] Dibutylamine, being basic, will react with a dilute acid (e.g., hydrochloric acid) to form a water-soluble salt. This salt will partition into the aqueous phase, while the neutral this compound remains in the organic phase. This allows for a clean separation of the impurity from your desired product.

Q3: My this compound product is a solid. How do I perform an acidic wash?

A3: To perform an acidic wash on a solid product, you will first need to dissolve the crude this compound in a water-immiscible organic solvent, such as dichloromethane or ethyl acetate. Once dissolved, you can proceed with the liquid-liquid extraction using a separatory funnel as outlined in the experimental protocol below.

Q4: After the acidic wash, my this compound still shows some level of impurity. What should I do next?

A4: If minor impurities remain after the acidic wash, recrystallization is an excellent second purification step.[4][5] This technique relies on the principle that the solubility of this compound and the remaining impurities will differ in a given solvent at varying temperatures. By dissolving the product in a hot solvent and allowing it to cool slowly, purer crystals of this compound will form, leaving the impurities behind in the solvent.

Q5: How do I choose the right solvent for recrystallizing this compound?

A5: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4] The impurities, on the other hand, should either be very soluble or insoluble in the solvent at all temperatures. You may need to screen a few solvents to find the optimal one. Based on the properties of similar urea derivatives, you could start by testing solvents like ethanol, isopropanol, or a mixture of ethanol and water.

Q6: I'm concerned about product loss during purification. Which method is likely to give a higher yield?

A6: An acidic wash, when performed carefully, generally results in minimal product loss. Recrystallization, however, can lead to a more significant reduction in yield because some of your product will inevitably remain dissolved in the cold solvent (mother liquor).[4] For this reason, it is often best to start with an acidic wash to remove the bulk of the dibutylamine impurity and then proceed with recrystallization if further purification is necessary.

Data Presentation: Comparison of Purification Methods

FeatureAcidic Wash (Liquid-Liquid Extraction)Recrystallization
Principle of Separation Difference in acid-base properties and solubility of the resulting salt.Difference in solubility of the compound and impurities at different temperatures.
Primary Impurity Targeted Basic impurities (e.g., dibutylamine).A broader range of impurities.
Typical Solvents Water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) and a dilute aqueous acid (e.g., 5% HCl).A single solvent or a solvent mixture where the product has high solubility when hot and low solubility when cold (e.g., ethanol, isopropanol).
Estimated Product Loss LowModerate to High
Complexity LowModerate
Best For Removing significant amounts of basic impurities.High-purity final product.

Experimental Protocols

Protocol 1: Removal of Dibutylamine via Acidic Wash
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in an Erlenmeyer flask. Use approximately 10-20 mL of solvent per gram of crude product.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Acidic Wash: Add an equal volume of 5% aqueous hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The top layer will be the organic phase (depending on the solvent density) containing your this compound, and the bottom layer will be the aqueous phase containing the dibutylammonium chloride salt.

  • Drain: Drain the lower aqueous layer and discard it.

  • Repeat: Repeat the acidic wash (steps 3-6) one more time to ensure complete removal of the dibutylamine.

  • Neutralizing Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Final Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl) to remove any residual water.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection: Choose a suitable solvent by testing the solubility of a small amount of your product in different solvents at room temperature and upon heating.

  • Dissolution: Place the this compound from the acidic wash (or the crude product if starting here) in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the solid dissolves completely. If the solid does not fully dissolve, add small portions of the hot solvent until it does.[4]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration by pouring the hot solution through a fluted filter paper into a pre-warmed flask.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.

Visualization

experimental_workflow start Crude this compound (with Dibutylamine impurity) dissolve Dissolve in Organic Solvent start->dissolve acid_wash Perform Acidic Wash (e.g., 5% HCl) dissolve->acid_wash separate Separate Aqueous and Organic Layers acid_wash->separate dry_organic Dry Organic Layer and Remove Solvent separate->dry_organic Organic Phase waste Aqueous Waste (Dibutylamine Salt) separate->waste Aqueous Phase check_purity Check Purity (TLC, NMR) dry_organic->check_purity recrystallize Recrystallize from Hot Solvent check_purity->recrystallize Further purification needed end Pure this compound check_purity->end Purity is sufficient collect_crystals Collect and Dry Crystals recrystallize->collect_crystals collect_crystals->end

Caption: Workflow for the purification of this compound.

References

N,N'-Dibutylurea Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-Dibutylurea (DBU). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of DBU. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound under typical laboratory conditions?

A1: this compound is a crystalline solid and is generally stable under standard ambient laboratory conditions (room temperature and protected from light). However, its stability can be compromised by exposure to high temperatures, extreme pH, oxidizing agents, and UV light. It is important to store DBU in a well-sealed container in a cool, dark, and dry place.

Q2: What are the primary degradation pathways for this compound?

A2: Based on the chemistry of symmetrically substituted dialkylureas, the primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and thermal decomposition. Photodegradation may also occur, particularly with exposure to UV light.

  • Hydrolysis: Under acidic or basic conditions, the urea bond can be hydrolyzed to yield n-butylamine and, ultimately, carbon dioxide. The reaction is generally slow under neutral conditions but is accelerated by acid or base.

  • Oxidation: The N-alkyl groups are susceptible to oxidation, which can lead to the formation of various degradation products, including N-butyl-N'-hydroxybutylurea and further oxidation products.

  • Thermal Degradation: At elevated temperatures, DBU can decompose. A likely pathway is the cleavage of the urea linkage to form n-butyl isocyanate and n-butylamine.

  • Photodegradation: For other urea-based compounds, photodegradation has been observed to involve the loss and oxidation of the alkyl chains[1].

Q3: What are the expected degradation products of this compound?

A3: The expected degradation products depend on the stress conditions applied:

  • Hydrolysis: n-Butylamine and carbon dioxide (via carbamic acid intermediate).

  • Oxidation: N-Butyl-N'-hydroxybutylurea, and potentially smaller aldehydes and carboxylic acids from the cleavage of the butyl chains.

  • Thermal Decomposition: n-Butyl Isocyanate and n-butylamine.

  • Photodegradation: Similar to other urea-type herbicides, potential degradation could involve the loss and oxidation of the alkyl chains[1].

Q4: Are there any known incompatibilities for this compound?

A4: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can accelerate degradation.

Troubleshooting Guides

Guide 1: Unexpected Degradation of this compound in Solution

Problem: You observe a significant decrease in the concentration of this compound in your solution during your experiment, even under seemingly mild conditions.

Potential Cause Troubleshooting Step
pH of the solution Measure the pH of your solution. Urea derivatives can be susceptible to hydrolysis at acidic or basic pH. If the pH is outside the neutral range (6-8), consider buffering your solution.
Presence of contaminants Ensure all glassware is thoroughly cleaned and that solvents are of high purity. Trace amounts of acidic or basic residues, or metal ions, can catalyze degradation.
Exposure to light Protect your solution from light, especially UV light, by using amber glassware or covering your containers with aluminum foil.
Elevated temperature Ensure your solutions are stored at the intended temperature. Avoid exposure to heat sources. For long-term storage, refrigeration is recommended.
Guide 2: Issues with HPLC Analysis of this compound Stability Samples

Problem: You are encountering issues such as poor peak shape, shifting retention times, or the appearance of unexpected peaks during the HPLC analysis of your DBU stability samples.

Potential Cause Troubleshooting Step
Poor peak shape (tailing or fronting) * Column Overload: Reduce the injection volume or the concentration of your sample. * Secondary Interactions: If using a silica-based column, residual silanols can interact with the urea. Try a different column chemistry (e.g., end-capped C18) or adjust the mobile phase pH. * Inappropriate Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent.
Shifting retention times * Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. * Mobile Phase Composition: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. * Temperature Fluctuations: Use a column oven to maintain a constant temperature.
Ghost peaks or unexpected peaks * Contamination: This could be from the sample, solvent, or carryover from a previous injection. Run a blank injection to diagnose. Clean the injector and autosampler if necessary. * Degradation in the vial: Samples may degrade while waiting in the autosampler. Consider using a cooled autosampler.

Quantitative Data Summary

The following tables summarize available quantitative data on the degradation of this compound, primarily from environmental studies in soil.

Table 1: Half-life of this compound in Soil

Temperature (°C)Soil Water Potential (MPa)Half-life (days)Reference
23-0.03< 14[2]
33-0.03Enhanced degradation[2]
44-0.03Not specified[2]
23-0.1Retarded degradation[2]
23-44-0.03 to -0.11.4 - 46.5[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound based on ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
    • Incubate at 60°C for 24 hours.
    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
    • Incubate at 60°C for 24 hours.
    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
    • Keep at room temperature for 24 hours, protected from light.
    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in an oven at 80°C for 48 hours.
    • At appropriate time points, withdraw a sample, dissolve in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 0.1 mg/mL in a suitable solvent) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
    • A control sample should be kept in the dark under the same conditions.
    • Analyze samples at appropriate time points by HPLC.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Determine the percentage of degradation and identify any major degradation products.

Protocol 2: Proposed Stability-Indicating HPLC Method

This is a suggested starting point for developing a stability-indicating HPLC method for this compound. Method development and validation are required.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (Gradient or Isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or a mixture of acetonitrile and water.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_thermal Thermal Degradation cluster_photo Photodegradation DBU This compound Butylamine n-Butylamine DBU->Butylamine H₂O, H⁺/OH⁻ CO2 Carbon Dioxide DBU->CO2 H₂O, H⁺/OH⁻ Oxidized_DBU Oxidized Derivatives DBU->Oxidized_DBU [O] Isocyanate n-Butyl Isocyanate DBU->Isocyanate Heat Butylamine2 n-Butylamine DBU->Butylamine2 Heat Photo_Products Alkyl Chain Oxidation/Cleavage Products DBU->Photo_Products hv

Caption: Proposed degradation pathways for this compound.

ExperimentalWorkflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Sample at Time Points stress->sampling analysis Stability-Indicating HPLC Analysis sampling->analysis data Data Analysis: - % Degradation - Identify Degradants analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

TroubleshootingLogic start HPLC Issue Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No solution_peak Check: Sample Overload, Solvent, Column Chemistry peak_shape->solution_peak Yes extra_peaks Extra Peaks? retention_time->extra_peaks No solution_rt Check: Equilibration, Mobile Phase, Temperature retention_time->solution_rt Yes solution_extra Check: Contamination, Carryover, Sample Stability extra_peaks->solution_extra Yes end Issue Resolved extra_peaks->end No solution_peak->end solution_rt->end solution_extra->end

Caption: HPLC troubleshooting decision tree.

References

Troubleshooting low yields in phosgene-free urea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosgene-free urea synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common phosgene-free methods for synthesizing substituted ureas?

A1: The most prevalent phosgene-free routes to substituted ureas include the reaction of an amine with an isocyanate, the carbonylation of amines using CO2, the reaction of amines with carbamates, and the use of phosgene substitutes like triphosgene or carbonyldiimidazole (CDI). Each method has its own advantages and potential challenges.

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields in urea synthesis can often be attributed to several key factors:

  • Moisture: Many reagents, especially isocyanates, are highly sensitive to moisture, which can lead to the formation of unwanted byproducts.[1][2]

  • Reagent Purity: Impurities in starting materials can interfere with the reaction or lead to side products.[2]

  • Stoichiometry: Incorrect molar ratios of reactants can result in incomplete conversion.[2]

  • Reaction Temperature: Suboptimal temperatures can either slow down the reaction or promote the formation of side products.[2]

  • Byproduct Formation: The formation of stable byproducts, such as symmetrical ureas, can consume starting materials and reduce the yield of the desired unsymmetrical product.[1]

Q3: How can I detect and quantify the yield of my urea product and identify byproducts?

A3: A combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) is useful for monitoring reaction progress. For quantitative analysis and identification of byproducts, High-Performance Liquid Chromatography (HPLC) is a highly specific and reliable method.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also crucial for structural elucidation of the final product and any isolated impurities.[5][6]

Troubleshooting Guides by Synthesis Method

Method 1: Synthesis from Isocyanates and Amines

This is a widely used and generally efficient method for forming ureas. However, several issues can lead to diminished yields.

Problem 1: Low or no conversion of starting materials.

Possible Cause Troubleshooting Step
Insufficient Reaction Time or Temperature Incrementally increase the reaction time or temperature while monitoring the reaction progress by TLC or LC-MS.[7]
Poor Reagent Quality Ensure the isocyanate is fresh or has been stored under anhydrous conditions to prevent degradation. Verify the purity of the amine.[1]
Inappropriate Solvent Use anhydrous solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF).[7]
Moisture Contamination Oven-dry all glassware and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and ensure reagents are dry.[2]

Problem 2: Formation of significant amounts of symmetrical 1,3-di-substituted urea byproduct.

Possible Cause Troubleshooting Step
Reaction of Isocyanate with Water Moisture reacts with the isocyanate to form an unstable carbamic acid, which decomposes to an amine. This amine then reacts with another isocyanate molecule to form a symmetrical urea.[1]
Solution: Implement strict anhydrous conditions for the reaction.[1]
Reaction of Isocyanate with Starting Amine If the isocyanate is generated in situ, the starting amine can react with the newly formed isocyanate.
Solution: Add the amine dropwise to the isocyanate solution to maintain a low concentration of the free amine.[1]
Method 2: Synthesis from Carbon Dioxide (CO₂) and Amines

This method is environmentally friendly but can be challenging due to the stability of CO₂.

Problem: Low conversion of amines to urea.

Possible Cause Troubleshooting Step
Thermodynamic Barrier The direct reaction of CO₂ with amines is often thermodynamically unfavorable.
Solution: Use a dehydrating agent to remove water, which is a byproduct of the reaction, to drive the equilibrium towards the product.[8]
Insufficient Pressure or Temperature The reaction often requires elevated pressure and temperature to proceed efficiently.
Solution: Optimize the reaction conditions by systematically varying the pressure and temperature.[9]
Catalyst Inactivity The choice of catalyst is crucial for activating the CO₂ molecule.
Solution: Screen different catalysts, such as ionic liquids or metal-based catalysts, to improve the reaction rate and yield.[8]
Method 3: Synthesis from Urea and Methanol (leading to Dimethyl Carbonate)

This is an indirect route where dimethyl carbonate (DMC) is formed, which can then be used as a carbonylating agent. The main challenge is the low yield of DMC.

Problem: Low yield of Dimethyl Carbonate (DMC).

Possible Cause Troubleshooting Step
Unfavorable Reaction Equilibrium The second step of the reaction, the conversion of methyl carbamate (MC) to DMC, is thermodynamically unfavorable.[10]
Solution: Remove ammonia, a byproduct of the reaction, to shift the equilibrium towards the formation of DMC. This can be achieved by using a catalytic distillation process.[10]
Suboptimal Reaction Conditions Temperature and pressure significantly influence the DMC yield.[11]
Solution: Optimize the reaction temperature and pressure. Higher temperatures generally favor DMC formation, but excessively high temperatures can lead to side reactions.[12]
Inappropriate Catalyst The choice of catalyst greatly impacts the conversion to DMC.
Solution: Zinc-based catalysts, such as ZnO, have shown good performance. Experiment with different catalysts to find the most effective one for your system.[11]
Effect of Reaction Parameters on DMC Yield
Temperature Increasing temperature generally increases DMC yield, but can also lead to the formation of N-alkyl byproducts at very high temperatures.[12]
Pressure The effect of pressure can be complex. In some ranges, increasing pressure can have a negative effect, while in others, higher pressures can improve the yield.[11]
Urea Concentration Increasing the initial urea concentration can have an adverse effect on the DMC yield.[11]
Catalyst ZnO has been identified as an effective catalyst. The amount of catalyst also plays a crucial role.[11][12]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Unsymmetrical Ureas from an Isocyanate and an Amine

This protocol describes a general method for synthesizing an unsymmetrical urea by reacting a substituted amine with an aryl isocyanate under anhydrous conditions.[5][7]

Materials:

  • Substituted Amine (e.g., 1-Boc-piperazine)

  • Aryl Isocyanate (e.g., Phenyl isocyanate)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the substituted amine (1.0 eq) and dissolve it in the anhydrous solvent under an inert atmosphere.

  • Addition of Isocyanate: Dissolve the aryl isocyanate (1.0 eq) in the anhydrous solvent and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred amine solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting materials are consumed.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure unsymmetrical urea.

Protocol 2: General Procedure for the Synthesis of Symmetrical Ureas using Triphosgene

This protocol outlines the synthesis of symmetrical diaryl ureas from substituted anilines using triphosgene as a phosgene substitute.[13][14]

Materials:

  • Substituted Aniline (e.g., 4-chloroaniline)

  • Triphosgene

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the substituted aniline (2.0 eq) and the base (2.2 eq) in anhydrous DCM.

  • Addition of Triphosgene: In a separate flask, dissolve triphosgene (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred aniline solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. Purify the crude product by recrystallization.

Visualizations

Logical Workflow for Troubleshooting Low Urea Yield

G start Low Yield Observed check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Incomplete good_conversion Good Conversion check_conversion->good_conversion Complete reagent_quality Verify Reagent Purity and Anhydrous Conditions low_conversion->reagent_quality Yes workup_loss Product Loss During Aqueous Work-up? good_conversion->workup_loss Yes purification_loss Product Loss During Purification? good_conversion->purification_loss Yes reaction_params Optimize Reaction Parameters (Temp, Time, Stoichiometry) reagent_quality->reaction_params catalyst_issue Investigate Catalyst (if applicable) reaction_params->catalyst_issue optimize_extraction Optimize Extraction (pH, Solvent) workup_loss->optimize_extraction optimize_purification Optimize Purification (Crystallization, Chromatography) purification_loss->optimize_purification G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Carbamate R-NH-C(O)-OR' DeprotonatedCarbamate [R-N(-)-C(O)-OR'] Carbamate->DeprotonatedCarbamate + Base Amine2 R''-NH2 Urea R-NH-C(O)-NH-R'' Amine2->Urea + R''-NH2 Base Base Base->DeprotonatedCarbamate Isocyanate R-N=C=O Isocyanate->Urea Alcohol R'-OH DeprotonatedCarbamate->Isocyanate - R'-O(-) ConjugateAcid Base-H+ DeprotonatedCarbamate->ConjugateAcid

References

Technical Support Center: N,N'-Dibutylurea NMR Spectrum Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the NMR spectrum of N,N'-Dibutylurea.

Data Presentation: Expected NMR Chemical Shifts

The following table summarizes the expected chemical shifts for this compound in CDCl₃. These values are predicted based on the molecular structure and typical chemical shift ranges. Actual experimental values may vary slightly depending on concentration, solvent, and instrument parameters.

¹H NMR (Proton) ¹³C NMR (Carbon)
Assignment Predicted Chemical Shift (ppm) Assignment Predicted Chemical Shift (ppm)
-CH₃ (t)~ 0.9-CH₃~ 14
-CH₂-CH₃ (sextet)~ 1.4-CH₂-CH₃~ 20
-NH-CH₂- (q)~ 1.5-NH-CH₂-~ 32
-NH- (broad s)~ 4.5 - 5.5-NH-CH₂-~ 40
C=O~ 158

Note: The NH proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Experimental Protocols

A standard protocol for preparing a sample of this compound for NMR analysis is as follows:

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]

  • Deuterated chloroform (CDCl₃) (0.6-0.7 mL)[1]

  • 5 mm NMR tube and cap

  • Pipette and vial

Procedure:

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1]

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • If any solid particulates are present, filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube.

  • Carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Troubleshooting and FAQs

Frequently Asked Questions (FAQs)

Q1: Why is the NH proton signal in my ¹H NMR spectrum very broad or not visible at all?

A1: The NH proton signal is often broad due to a phenomenon called quadrupole broadening from the adjacent nitrogen atom and chemical exchange with trace amounts of water or other exchangeable protons in the solvent.[2] Its chemical shift and appearance are highly sensitive to concentration, temperature, and solvent purity. In some cases, it may be so broad that it is difficult to distinguish from the baseline.

Q2: I see a peak at ~1.56 ppm in my ¹H NMR spectrum. What is it?

A2: This is a common residual peak for water (H₂O) in CDCl₃. The chemical shift of water can vary depending on the sample conditions.

Q3: My baseline is noisy. How can I improve the signal-to-noise ratio?

A3: To improve the signal-to-noise ratio, you can increase the number of scans acquired, increase the concentration of your sample, or use a higher field NMR spectrometer if available. Ensure your sample is properly shimmed to maximize field homogeneity.

Q4: I see a triplet at ~7.26 ppm and a multiplet at 77 ppm in my spectra. What are these signals?

A4: The signal at ~7.26 ppm in the ¹H NMR spectrum corresponds to the residual protons of the deuterated solvent, CDCl₃. The multiplet centered around 77 ppm in the ¹³C NMR spectrum is the signal from the carbon in CDCl₃, which appears as a triplet due to coupling with deuterium (a spin-1 nucleus).[3]

Q5: The integration of my signals does not match the expected proton ratios. What could be the cause?

A5: Inaccurate integration can result from poor phasing of the spectrum, a non-level baseline, or signal overlap. Broad signals, like the NH proton, can also be difficult to integrate accurately. Ensure the spectrum is properly phased and the baseline is corrected before integration. For overlapping signals, deconvolution techniques may be necessary.

Mandatory Visualization

Troubleshooting Workflow for Unexpected NMR Signals

The following diagram outlines a logical workflow for troubleshooting unexpected signals in the NMR spectrum of this compound.

troubleshooting_workflow start Unexpected Signal in NMR Spectrum is_solvent Is it a solvent peak? start->is_solvent check_solvent Check for Residual Solvent Peaks (e.g., CDCl3 at 7.26 ppm) ignore_peak Ignore Peak in Analysis check_solvent->ignore_peak check_water Check for Water Peak (~1.56 ppm in CDCl3) dry_solvent Use Dry Solvent/ Dry Sample check_water->dry_solvent check_impurity Compare with Known Impurities/Reagents repurify Repurify Sample check_impurity->repurify is_impurity Is it a known impurity? is_impurity->check_impurity Yes further_analysis Further 2D NMR (COSY, HSQC) for Structure ID is_impurity->further_analysis No is_solvent->check_solvent Yes is_water Is it the water peak? is_solvent->is_water No is_water->check_water Yes is_water->is_impurity No end Problem Resolved repurify->end dry_solvent->end ignore_peak->end further_analysis->end

Caption: Troubleshooting workflow for unexpected NMR signals.

References

Technical Support Center: N,N'-Dibutylurea Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of N,N'-Dibutylurea production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis, from pilot to industrial scale.

Issue 1: Poor/Inconsistent Yield

Question: We are experiencing lower than expected and inconsistent yields of this compound upon scaling up our batch production. What are the potential causes and how can we troubleshoot this?

Answer:

Several factors can contribute to decreased yield during scale-up. A systematic approach to identify the root cause is crucial.

Possible Causes & Troubleshooting Steps:

  • Inadequate Mixing and Mass Transfer:

    • Problem: In larger reactors, achieving homogenous mixing of reactants (e.g., n-butylamine and a carbonyl source like urea or CO2) can be challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Troubleshooting:

      • Review and optimize the agitator design and speed for the larger vessel.

      • Consider the use of baffles to improve mixing efficiency.

      • For reactions involving a gaseous reactant like CO2, ensure efficient gas dispersion through sparging.

      • Model the mixing dynamics of your reactor system to identify potential dead zones.

  • Poor Temperature Control:

    • Problem: The reaction to form urea derivatives can be exothermic, especially during the initial stages. Inadequate heat removal in a larger reactor can lead to temperature spikes, which can promote the formation of byproducts such as biuret and other thermal degradation products.

    • Troubleshooting:

      • Ensure the reactor's cooling system is adequately sized for the scaled-up batch.

      • Implement a controlled addition of the limiting reagent to manage the rate of heat generation.

      • Monitor the internal temperature at multiple points within the reactor to detect any localized temperature increases.

  • Suboptimal Reaction Conditions at Scale:

    • Problem: Reaction conditions optimized at the lab scale may not be directly transferable to a larger scale. Factors like surface area to volume ratio, which affects heat transfer, change significantly.

    • Troubleshooting:

      • Re-optimize key reaction parameters such as temperature, pressure, and reaction time for the scaled-up process.

      • Perform a Design of Experiments (DoE) at the pilot scale to identify the optimal operating window.

Issue 2: Product Purity and Impurity Profile

Question: Our scaled-up batches of this compound show a higher level of impurities compared to our lab-scale experiments. What are the common impurities and how can we control them?

Answer:

Controlling the impurity profile is critical for the final product quality. The following are common impurities and strategies for their control:

Common Impurities:

  • Unreacted Starting Materials: Residual n-butylamine or the carbonyl source.

  • Symmetrical Byproducts: If using a mixed-amine process, the formation of other symmetrical ureas.

  • Biuret and Triuret Analogues: Formed from the reaction of this compound with another molecule of the amine or urea at elevated temperatures.

  • Thermal Degradation Products: Can occur if the reaction temperature is too high or the reaction time is too long.

Impurity Control Strategies:

  • Stoichiometry Control: Precise control over the molar ratio of reactants is crucial. An excess of one reactant can lead to its presence as an impurity in the final product.

  • Temperature Management: As mentioned, strict temperature control is vital to minimize the formation of thermally induced byproducts like biurets.

  • Reaction Time Optimization: Monitor the reaction progress to determine the optimal endpoint. Prolonged reaction times can lead to increased byproduct formation.

  • Purification Process Optimization: The purification process, typically crystallization, needs to be robust to effectively remove impurities.

Issue 3: Crystallization and Isolation Challenges

Question: We are facing difficulties with the crystallization of this compound at a larger scale, including oiling out and inconsistent crystal size. How can we improve our crystallization process?

Answer:

Crystallization is a critical step for achieving high purity. The following can help address common challenges:

Troubleshooting Crystallization:

  • "Oiling Out":

    • Problem: The product separates as a liquid phase instead of solid crystals. This can be due to a high concentration of impurities or too rapid cooling.

    • Troubleshooting:

      • Ensure the purity of the crude material is within an acceptable range before starting crystallization.

      • Control the cooling rate carefully. A slower, controlled cooling profile is generally preferred.

      • Consider seeding the solution with pure this compound crystals to promote nucleation.

      • Optimize the solvent system.

  • Inconsistent Crystal Size and Morphology:

    • Problem: Can lead to difficulties in filtration and drying, as well as affecting the bulk density and flow properties of the final product.

    • Troubleshooting:

      • Control the level of supersaturation during the crystallization process.

      • Optimize the agitation rate to influence crystal growth and prevent agglomeration.

      • Implement a seeding protocol to control the initial number of nuclei.

  • Filtration and Drying:

    • Problem: Fine or needle-like crystals can lead to slow filtration rates and product loss. Inefficient drying can leave residual solvent.

    • Troubleshooting:

      • Optimize the crystallization to produce larger, more uniform crystals.

      • Select the appropriate filtration equipment for the crystal size and morphology.

      • Optimize drying conditions (temperature, vacuum) to efficiently remove the solvent without causing product degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound at an industrial scale?

A1: The most common industrial synthesis routes for this compound include:

  • Reaction of n-Butylamine with Urea: This is a common and relatively safe method where n-butylamine is reacted with urea at elevated temperatures. Ammonia is evolved as a byproduct.

  • Reaction of n-Butylamine with Carbon Dioxide (CO2): This is considered a "greener" route. The reaction is typically carried out under pressure and at elevated temperatures.[1]

  • Phosgene-based Routes: Historically, the reaction of n-butylamine with phosgene or a phosgene equivalent (like triphosgene) was used. However, due to the high toxicity of phosgene, these routes are less favored in modern manufacturing.

Q2: What are the key process parameters to monitor during the production of this compound?

A2: Key process parameters to monitor include:

  • Temperature: Crucial for controlling reaction rate and minimizing byproduct formation.

  • Pressure: Particularly important for reactions involving CO2 to maintain it in the liquid phase and influence reaction equilibrium.

  • Reactant Addition Rate: To control the exotherm and maintain a desired stoichiometric ratio.

  • Agitation Speed: To ensure proper mixing and mass transfer.

  • Reaction Progress: Monitored by in-process controls (IPCs) to determine the reaction endpoint.

Q3: What are the recommended analytical techniques for in-process monitoring of this compound synthesis?

A3: For in-process monitoring, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To monitor the consumption of starting materials and the formation of the product and key impurities.

  • Gas Chromatography (GC): Can be used to monitor volatile starting materials like n-butylamine.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used as a Process Analytical Technology (PAT) tool for real-time monitoring of the reaction progress by tracking the disappearance of reactant peaks and the appearance of the urea carbonyl peak.

  • Pressure and Temperature Sensors: Essential for monitoring the overall state of the reactor.

Q4: What are the primary safety concerns when scaling up this compound production?

A4: Primary safety concerns include:

  • Handling of Raw Materials: n-Butylamine is a flammable and corrosive liquid. Appropriate personal protective equipment (PPE) and handling procedures are essential.

  • Exothermic Reaction: The potential for a runaway reaction exists if the heat of reaction is not properly managed. A robust cooling system and emergency procedures are necessary.

  • Pressure Operations: For CO2-based routes, the process is operated under high pressure, requiring appropriately rated reactors and safety relief systems.

  • Ammonia Off-gassing: In the urea-based route, ammonia is generated as a byproduct and must be safely scrubbed from the reactor off-gas.

Data Presentation

Table 1: Effect of Temperature and Pressure on this compound (DBU) Yield from n-Butylamine and CO2

Temperature (K)CO2 Pressure (MPa)n-Butylamine Conversion (%)Selectivity to DBU (%)
42310~20100
45310~60100
47310~75100
49310~80100
4534~20100
4538~50100
45312~65100
45316~70100
Data derived from a study on the synthesis of this compound from n-butylamine and CO2.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from n-Butylamine and Urea

  • Reactor Setup: A suitably sized reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and an off-gas scrubbing system (for ammonia) is used.

  • Charging Reactants: Charge the reactor with urea and a suitable high-boiling solvent (e.g., xylene or sulfolane).

  • Heating: Heat the mixture to the desired reaction temperature (typically 120-160 °C) with stirring.

  • n-Butylamine Addition: Slowly add n-butylamine to the reaction mixture. The addition rate should be controlled to manage the exotherm and the rate of ammonia evolution.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by HPLC or GC for the disappearance of n-butylamine and the formation of this compound.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture. The product may crystallize out upon cooling or can be precipitated by the addition of an anti-solvent.

  • Purification: The crude product is collected by filtration, washed with a suitable solvent to remove residual impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor with Urea and Solvent B Heat to Reaction Temperature A->B C Controlled Addition of n-Butylamine B->C D Reaction Monitoring (IPC) C->D E Cool Reaction Mixture D->E F Crystallization/ Precipitation E->F G Filtration F->G H Washing G->H I Drying H->I J Recrystallization (if required) I->J K Final Product J->K

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield in Scale-Up Start Low/Inconsistent Yield in Scale-Up Q1 Check Temperature Profile - Any excursions? Start->Q1 A1_Yes Improve Heat Transfer - Enhance cooling - Slow reagent addition Q1->A1_Yes Yes Q2 Review Mixing Efficiency - Agitator speed/design - Baffles Q1->Q2 No A1_Yes->Q2 A2_Yes Optimize Agitation - CFD modeling - Pilot plant trials Q2->A2_Yes No Q3 Analyze Impurity Profile - Increased side products? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Re-optimize Conditions - Temperature - Reaction time Q3->A3_Yes Yes End Yield Improved Q3->End No A3_Yes->End

References

Preventing the degradation of Benomyl to N,N'-Dibutylurea.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benomyl. The focus is on preventing the degradation of Benomyl to N,N'-Dibutylurea (DBU), a known phytotoxic compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of Benomyl?

A1: Benomyl primarily degrades through hydrolysis of its butylcarbamoyl side chain to form carbendazim (MBC), which is also a fungicide.[1] A secondary and critical degradation pathway involves the elimination of n-butyl isocyanate (BIC). BIC can then react with butylamine, another hydrolysis product, to form the undesirable impurity this compound (DBU).[2]

Q2: What are the key factors that accelerate the degradation of Benomyl to DBU?

A2: The degradation of Benomyl and the subsequent formation of DBU are significantly influenced by three main factors:

  • Moisture: The presence of water is a critical factor, as it facilitates the hydrolysis of Benomyl. Formulations must be protected from moisture.[3] Even "inert" ingredients like starch in some formulations can serve as a source of water, promoting degradation.

  • Temperature: Elevated temperatures significantly accelerate the rate of Benomyl degradation and DBU formation.

  • pH: Benomyl is most stable in acidic conditions (pH 5) and degrades rapidly in neutral to alkaline environments.

Q3: How can I prevent or minimize the formation of DBU in my Benomyl formulation?

A3: To minimize DBU formation, it is crucial to control the factors that promote degradation:

  • Storage Conditions: Store Benomyl formulations in a cool, dry place. The container should be tightly sealed to prevent moisture ingress.

  • pH Control: If working with Benomyl in a solution, maintaining an acidic pH (around 5) will significantly slow down hydrolysis.

  • Formulation Additives: The inclusion of stabilizers, such as urea, in the formulation has been shown to reduce the formation of DBU.[2]

Q4: What is the shelf-life of Benomyl under different pH conditions?

A4: The stability of Benomyl is highly dependent on the pH of the aqueous environment. The following table summarizes the half-life of Benomyl at various pH levels.

pHHalf-life
5Approximately 3.5 hours
7Approximately 1.5 hours
9Less than 1 hour

This data is based on Benomyl in buffered aqueous solutions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpectedly low potency of Benomyl in experiments. Degradation of the active ingredient.1. Verify the storage conditions of your Benomyl stock (cool, dry, and tightly sealed). 2. If using a solution, check and adjust the pH to be in the acidic range (pH 5 is optimal). 3. Analyze the sample for the presence of degradation products like MBC and DBU using HPLC.
Suspected phytotoxicity in plant-based assays. Presence of this compound (DBU).1. Analyze the Benomyl formulation for the presence and concentration of DBU using a validated HPLC method. 2. If DBU is present, discard the current batch and obtain a fresh, quality-controlled supply of Benomyl. 3. Review your formulation and storage procedures to prevent future DBU formation.
Inconsistent results between different batches of Benomyl. Batch-to-batch variability in purity and/or DBU content.1. Request a certificate of analysis for each batch of Benomyl. 2. Perform your own quality control analysis on incoming batches to quantify Benomyl and DBU. 3. Consider implementing a stability testing program for your formulations.

Experimental Protocols

Protocol 1: HPLC Method for the Simultaneous Determination of Benomyl and this compound

This protocol provides a general framework for the analysis of Benomyl and DBU. It should be validated for your specific matrix and instrumentation.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer such as phosphate buffer at a slightly acidic pH). A typical starting point could be 60:40 acetonitrile:water, with a gradient to increase the acetonitrile concentration over time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm for Benomyl and a lower wavelength (e.g., 210 nm) for DBU, or use a diode array detector to monitor a range of wavelengths.

  • Sample Preparation:

    • Accurately weigh a known amount of the Benomyl formulation.

    • Dissolve the sample in a suitable solvent, such as acetonitrile or methanol.

    • Use sonication to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of calibration standards of both Benomyl and DBU in the same solvent as the sample.

  • Quantification: Create a calibration curve for each analyte and determine the concentration in the sample by comparing its peak area to the calibration curve.

Protocol 2: Accelerated Stability Study for Benomyl Formulations

This protocol is designed to assess the stability of a Benomyl formulation under stressed conditions to predict its shelf-life.

  • Objective: To determine the rate of Benomyl degradation and DBU formation in a formulation at an elevated temperature.

  • Materials:

    • The Benomyl formulation to be tested.

    • Control formulation (if evaluating stabilizers).

    • Appropriate sealed containers (e.g., glass vials with PTFE-lined caps).

    • A temperature-controlled oven.

    • HPLC system for analysis.

  • Procedure:

    • Prepare multiple aliquots of the formulation in the sealed containers.

    • Place the containers in an oven set to a constant elevated temperature (e.g., 54 ± 2 °C).

    • At specified time points (e.g., 0, 7, 14, and 28 days), remove a set of samples from the oven.

    • Allow the samples to cool to room temperature.

    • Analyze the samples for Benomyl and DBU content using the HPLC method described in Protocol 1.

  • Data Analysis: Plot the concentration of Benomyl and DBU as a function of time. Calculate the degradation rate of Benomyl and the formation rate of DBU.

Visualizations

Benomyl_Degradation_Pathway cluster_products Reaction Benomyl Benomyl MBC Carbendazim (MBC) Benomyl->MBC Hydrolysis BIC n-Butyl Isocyanate (BIC) Benomyl->BIC Elimination Butylamine Butylamine Benomyl->Butylamine Hydrolysis of side chain DBU This compound (DBU) BIC->DBU Butylamine->DBU

Caption: Degradation pathway of Benomyl to Carbendazim (MBC) and this compound (DBU).

Stability_Testing_Workflow start Start: Prepare Benomyl Formulation storage Place samples in accelerated storage conditions (e.g., 54°C) start->storage sampling Remove samples at pre-defined time points (0, 7, 14, 28 days) storage->sampling analysis Analyze for Benomyl and DBU content using HPLC sampling->analysis data Plot concentration vs. time and calculate degradation/formation rates analysis->data end End: Determine Formulation Stability data->end

Caption: Experimental workflow for an accelerated stability study of a Benomyl formulation.

References

Validation & Comparative

N,N'-Dibutylurea vs N,N'-Diisopropylurea properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to N,N'-Dibutylurea and N,N'-Diisopropylurea for Researchers

This guide provides a detailed comparison of the physicochemical properties of this compound and N,N'-Diisopropylurea, two alkyl-substituted urea compounds. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound and N,N'-Diisopropylurea are symmetrically substituted urea derivatives. The core structure of urea, with its ability to form hydrogen bonds, is modified by the presence of butyl and isopropyl groups, respectively. These alkyl substituents significantly influence the physical and chemical characteristics of the molecules, such as their solubility and melting points. While both compounds find applications in organic synthesis, their distinct properties can make one more suitable for a particular application over the other. For instance, N,N'-diisopropylurea is a common byproduct in peptide coupling reactions when using N,N'-diisopropylcarbodiimide (DIC).[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and N,N'-Diisopropylurea is presented below. The data has been compiled from various chemical suppliers and databases. It is important to note that some values are reported as ranges or estimates.

PropertyThis compoundN,N'-Diisopropylurea
Molecular Formula C₉H₂₀N₂OC₇H₁₆N₂O
Molecular Weight 172.27 g/mol 144.21 g/mol
Appearance White to off-white solidWhite crystalline solid[2]
Melting Point 69-75 °C185-190 °C
Boiling Point 115 °C at 0.03 mmHg265 °C
Solubility in Water LimitedLimited[1]
Solubility in Organic Solvents Slightly soluble in chloroform and methanol.Soluble in dichloromethane, ethyl acetate, and toluene.[1] Slightly soluble in DMSO, ethanol, and methanol.
pKa 14.44 ± 0.46 (Predicted)14.05 ± 0.46 (Predicted)

Structural Comparison

The structural differences between this compound and N,N'-Diisopropylurea, specifically the nature of the alkyl substituents, lead to their differing physical properties. The butyl groups in this compound are linear chains, while the isopropyl groups in N,N'-Diisopropylurea are branched. This branching leads to a more compact structure and stronger intermolecular forces in the solid state, which is reflected in its significantly higher melting point.

Structural_Comparison cluster_dibutylurea This compound cluster_diisopropylurea N,N'-Diisopropylurea DBU C₉H₂₀N₂O (Butyl Groups) DIU C₇H₁₆N₂O (Isopropyl Groups) DBU->DIU Structural Difference: Linear vs. Branched Alkyl Groups

Caption: Structural comparison of this compound and N,N'-Diisopropylurea.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination and comparison of the physicochemical properties of chemical compounds. Below are general protocols for key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range is often indicative of a pure compound.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline sample is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is the melting point of the substance.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Protocol:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, dichloromethane) should be chosen for the comparison.

  • Sample Preparation: A known mass of the urea derivative is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved urea derivative in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

  • Data Reporting: The solubility is typically expressed in units of g/L or mol/L at the specified temperature.

Comparative Workflow

To systematically compare this compound and N,N'-Diisopropylurea, a structured workflow is essential. This ensures that the data collected is consistent and allows for a direct and meaningful comparison.

Comparative_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_comparison Data Comparison & Analysis Synthesis_DBU Synthesize this compound Purification Purify both compounds Synthesis_DBU->Purification Synthesis_DIU Synthesize N,N'-Diisopropylurea Synthesis_DIU->Purification Melting_Point Melting Point Determination Purification->Melting_Point Characterize pure compounds Solubility Solubility Analysis Melting_Point->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Solubility->Spectroscopy Data_Table Compile Data in a Comparative Table Spectroscopy->Data_Table Compile results Analysis Analyze Structure-Property Relationships Data_Table->Analysis

Caption: Workflow for the comparative analysis of this compound and N,N'-Diisopropylurea.

Conclusion

The choice between this compound and N,N'-Diisopropylurea in a research or development setting will largely depend on the specific requirements of the application. The significant difference in their melting points and variations in solubility are key distinguishing features. N,N'-Diisopropylurea's higher melting point suggests stronger crystal lattice energy, which can be advantageous in applications requiring high thermal stability. Conversely, the lower melting point and different solubility profile of this compound might be preferable in other synthetic contexts. The provided protocols offer a framework for researchers to conduct their own comparative studies to determine the most suitable compound for their needs.

References

A Comparative Guide to N,N'-Dibutylurea and N,N'-Dibutylthiourea: Applications and Performance

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the distinct applications of N,N'-Dibutylurea (DBU) and N,N'-Dibutylthiourea (DBTU), supported by experimental data and protocols for researchers, scientists, and drug development professionals.

This compound (DBU) and N,N'-Dibutylthiourea (DBTU) are two structurally similar organic compounds that find utility in diverse scientific and industrial fields. While the core butylurea and butylthiourea structures are related, the substitution of an oxygen atom with a sulfur atom dramatically alters their chemical properties and, consequently, their primary applications. This guide provides a comprehensive comparison of their respective uses, backed by available experimental data and detailed methodologies.

I. Core Applications: A Tale of Two Chemistries

The primary applications of DBU and DBTU are largely distinct. DBTU is a well-established vulcanization accelerator in the rubber industry and a corrosion inhibitor, whereas DBU is most prominently known as a degradation product of the fungicide benomyl, with some applications as a chemical intermediate.

N,N'-Dibutylthiourea (DBTU): Accelerating Vulcanization and Preventing Corrosion

DBTU is principally recognized for its role as an ultra-fast vulcanization accelerator for a variety of synthetic rubbers, most notably chloroprene rubber (neoprene).[1][2] It is also effective in promoting the vulcanization of natural rubber, styrene-butadiene rubber (SBR), and butyl rubber.[1] Beyond vulcanization, DBTU is utilized as a corrosion inhibitor for metals, particularly steel, in acidic environments.[3][4] Its anti-ozonant properties in rubber formulations further contribute to its value in industrial applications.[1]

This compound (DBU): A Fungicide Metabolite and Synthetic Intermediate

In contrast, the scientific literature on DBU is dominated by its role as a primary degradation product of benomyl, a widely used benzimidazole fungicide.[5][6][7] Extensive research has focused on its formation, persistence, and degradation in soil environments.[5][6][7] DBU is also employed as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.[8][9]

II. Performance Data: A Quantitative Comparison

Direct comparative performance data for DBU and DBTU in the same application is scarce due to their divergent primary uses. However, by examining experimental data from their respective fields, a comparative understanding of their efficacy can be established.

Vulcanization Performance of N,N'-Dibutylthiourea

The performance of DBTU as a vulcanization accelerator is typically evaluated using a moving die rheometer (MDR), which measures the change in torque of a rubber compound as it cures. Key parameters include scorch time (ts2), which indicates the processing safety, and optimum cure time (t90), the time to reach 90% of the maximum torque.

Table 1: Hypothetical Cure Characteristics of a Chloroprene Rubber Compound With and Without DBTU

ParameterWithout AcceleratorWith DBTU (1.5 phr)
Minimum Torque (ML) (dN·m)1.51.4
Maximum Torque (MH) (dN·m)10.218.5
Scorch Time (ts2) (min)8.52.1
Optimum Cure Time (t90) (min)25.07.8

Note: This table is illustrative and based on typical performance characteristics of thiourea accelerators. Actual values can vary depending on the specific rubber formulation and curing conditions.

The addition of DBTU significantly reduces both the scorch time and the optimum cure time, demonstrating its effectiveness as a rapid vulcanization accelerator. The increased maximum torque suggests a higher crosslink density, which often correlates with improved mechanical properties.

Table 2: Typical Mechanical Properties of Vulcanized Rubber

PropertyNatural RubberChloroprene Rubber
Tensile Strength (MPa)20 - 3020 - 28
Elongation at Break (%)600 - 800300 - 600

Note: These are general ranges for well-formulated vulcanizates. The use of accelerators like DBTU contributes to achieving these optimal properties.

Degradation of this compound in Soil

The performance of DBU in its primary context as a fungicide metabolite is characterized by its persistence in the environment. The degradation half-life of DBU in soil has been studied under various conditions.

Table 3: Degradation Half-Life of this compound in Soil

Soil TypeDBU Application Rate (µg/g)Degradation Half-Life (days)Reference
Slower degrading soil0.081.4 - 46.5[1][3]
Slower degrading soil0.81.4 - 46.5[1][3]

These data indicate that DBU is biodegradable, with its persistence being influenced by soil type and concentration.

Corrosion Inhibition

Both urea and thiourea derivatives are known to act as corrosion inhibitors. The sulfur atom in thiourea derivatives is generally considered to provide superior inhibition compared to the oxygen atom in urea derivatives due to its higher polarizability and stronger interaction with metal surfaces.[10]

Table 4: Hypothetical Corrosion Inhibition Efficiency of DBU and DBTU on Mild Steel in 1M HCl

InhibitorConcentration (mM)Inhibition Efficiency (%)
This compound5~75
N,N'-Dibutylthiourea5>90

Note: This table is illustrative and based on the general trend of higher inhibition efficiency for thiourea derivatives compared to urea derivatives.[10] Actual efficiencies depend on experimental conditions.

III. Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of DBU and DBTU in their respective applications.

Protocol 1: Evaluation of Vulcanization Characteristics using a Moving Die Rheometer (MDR)

Objective: To determine the effect of N,N'-Dibutylthiourea on the cure characteristics of a rubber compound.

Materials:

  • Rubber compound (e.g., chloroprene rubber)

  • N,N'-Dibutylthiourea (DBTU)

  • Moving Die Rheometer (MDR)

Procedure:

  • Prepare a rubber compound with and without the addition of a specified amount of DBTU (e.g., 1.5 parts per hundred rubber - phr).

  • Calibrate the MDR according to the manufacturer's instructions.

  • Place a sample of the uncured rubber compound into the MDR die cavity.

  • Close the cavity and preheat the sample to the desired vulcanization temperature (e.g., 160°C).

  • Start the test, which involves oscillating the lower die at a specified frequency and amplitude.

  • Record the torque as a function of time.

  • From the resulting rheometer curve, determine the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).

G cluster_0 Experimental Workflow A Rubber Compounding B MDR Sample Preparation A->B Mixing C MDR Testing B->C Sample Loading D Data Analysis C->D Torque vs. Time Data E Cure Curve Generation D->E Plotting F Parameter Extraction (ts2, t90, MH, ML) E->F Analysis

Caption: Workflow for evaluating rubber vulcanization characteristics.

Protocol 2: Evaluation of Corrosion Inhibition by Weight Loss Method

Objective: To compare the corrosion inhibition efficiency of this compound and N,N'-Dibutylthiourea on mild steel in an acidic medium.

Materials:

  • Mild steel coupons of known dimensions

  • 1M Hydrochloric acid (HCl) solution

  • This compound (DBU)

  • N,N'-Dibutylthiourea (DBTU)

  • Acetone

  • Distilled water

  • Analytical balance

Procedure:

  • Mechanically polish the mild steel coupons, degrease with acetone, wash with distilled water, and dry.

  • Weigh each coupon accurately.

  • Prepare separate solutions of 1M HCl containing different concentrations of DBU and DBTU (e.g., 1 mM, 5 mM, 10 mM), and a blank solution without any inhibitor.

  • Immerse the weighed coupons in the respective solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, remove the coupons, clean them to remove corrosion products, wash with distilled water and acetone, and dry.

  • Reweigh the coupons to determine the weight loss.

  • Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

G cluster_1 Corrosion Inhibition Testing A Coupon Preparation B Initial Weighing A->B C Immersion in Corrosive Media (with/without inhibitor) B->C D Post-Immersion Cleaning C->D E Final Weighing D->E F Calculation of Corrosion Rate & Inhibition Efficiency E->F

Caption: A typical workflow for weight loss corrosion testing.

IV. Signaling Pathways and Logical Relationships

Vulcanization Acceleration Mechanism

The acceleration of sulfur vulcanization by DBTU involves a series of complex chemical reactions. While the precise mechanism is intricate, it generally proceeds through the formation of an active sulfurating agent.

G DBTU N,N'-Dibutylthiourea (DBTU) Complex DBTU-Activator Complex DBTU->Complex Activators Activators (e.g., ZnO, Stearic Acid) Activators->Complex ActiveSulfuratingAgent Active Sulfurating Agent Complex->ActiveSulfuratingAgent Sulfur Sulfur (S8) Sulfur->ActiveSulfuratingAgent CrosslinkedRubber Crosslinked Rubber Network ActiveSulfuratingAgent->CrosslinkedRubber Rubber Rubber Polymer Chains Rubber->CrosslinkedRubber

Caption: Simplified pathway of DBTU-accelerated vulcanization.

Corrosion Inhibition Mechanism

The inhibition of metal corrosion by both DBU and DBTU occurs through the adsorption of the molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.

G Inhibitor Inhibitor Molecule (DBU or DBTU) Adsorption Adsorption Inhibitor->Adsorption MetalSurface Metal Surface (e.g., Fe) MetalSurface->Adsorption ProtectiveLayer Protective Film Formation Adsorption->ProtectiveLayer Corrosion Corrosion Process ProtectiveLayer->Corrosion Inhibits

Caption: General mechanism of corrosion inhibition by adsorption.

V. Conclusion

This compound and N,N'-Dibutylthiourea, despite their structural similarities, exhibit distinct application profiles driven by the difference in the electronegativity and reactivity of the oxygen and sulfur atoms. DBTU is a highly effective vulcanization accelerator and a promising corrosion inhibitor, with its performance stemming from the reactivity of the thiourea group. DBU, on the other hand, is primarily of interest in environmental science as a metabolite of the fungicide benomyl, with its degradation kinetics being a key performance parameter. While both show potential as corrosion inhibitors, the thiourea derivative is expected to demonstrate superior performance. Further direct comparative studies, particularly in the area of corrosion inhibition, would be beneficial to fully elucidate their relative performance. The detailed protocols and illustrative data presented in this guide provide a foundation for researchers to conduct such comparative evaluations.

References

A Comparative Guide to the Synthesis of N,N'-Dibutylurea: Green Methods vs. Traditional Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N,N'-dibutylurea, a valuable intermediate in the pharmaceutical and chemical industries, has traditionally relied on methods that are effective but pose significant environmental and safety concerns. The emergence of green chemistry has paved the way for more sustainable alternatives. This guide provides an objective comparison of green synthesis routes for this compound with traditional methods, supported by experimental data and detailed protocols.

At a Glance: Comparing Synthesis Routes

The following table summarizes the key quantitative data for various synthetic approaches to this compound, offering a clear comparison of their performance.

MethodKey ReagentsCatalyst/PromoterSolventTemperature (°C)Time (h)Pressure (MPa)Yield (%)
Green Synthesis
CO₂ Carbonylationn-Butylamine, CO₂Ph₃SbO / P₄S₁₀Benzene80124.988[1]
CO₂ Carbonylationn-Butylamine, CO₂δ-MnO₂ with KOH activationNMP or PEG 4001604Not specified77.1 - 92.0
Solvent-Free Aminolysisn-Butylamine, Catechol CarbonateNoneNoneRoom Temperature1AtmosphericQuantitative[1]
Traditional Synthesis
Phosgene Routen-Butylamine, Phosgene (or Triphosgene)Base (e.g., Triethylamine)Inert Solvent0 to RT< 24AtmosphericHigh (typical)
Urea-Amine CondensationUrea, n-Butylamine HydrochlorideNoneNone (dry state)~150ShortAtmosphericHigh (typical)[2]
Phenyl Carbamate RoutePhenyl N-butylcarbamate, n-ButylamineNoneDMSOAmbient< 3AtmosphericHigh (typical)[3]

Delving into the Details: Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed, allowing for replication and further investigation.

Green Synthesis Protocol: CO₂ Carbonylation

This method utilizes carbon dioxide, a renewable and non-toxic C1 source, for the synthesis of this compound.

Materials:

  • n-Butylamine

  • Triphenylantimony oxide (Ph₃SbO)

  • Phosphorus pentasulfide (P₄S₁₀)

  • Benzene

  • Carbon Dioxide (CO₂)

Procedure: [1]

  • In a stainless steel reactor, charge n-butylamine (2.9 g, 40 mmol), triphenylantimony oxide (370 mg, 1.0 mmol), and phosphorus pentasulfide (890 mg, 2.0 mmol) in benzene (20 mL).

  • Introduce carbon dioxide into the reactor at a pressure of 4.9 MPa at room temperature.

  • Heat the reactor to 80°C and maintain for 12 hours.

  • After cooling and careful depressurization, treat the contents with hot benzene and filter to remove insoluble residues.

  • Concentrate the benzene solution under reduced pressure.

  • Isolate pure 1,3-dibutylurea by recrystallization from ligroin.

Green Synthesis Protocol: Solvent-Free Aminolysis of Catechol Carbonate

This exceptionally green method proceeds without a catalyst or solvent at room temperature.

Materials:

  • n-Butylamine

  • Catechol Carbonate

Procedure: [1]

  • In a reaction vial, combine catechol carbonate and n-butylamine (a 1:10 molar ratio is suggested for initial investigations).

  • Stir the mixture at room temperature for 1 hour.

  • The reaction proceeds to quantitative formation of 1,3-dibutylurea. The co-product is catechol.

  • For purification, unreacted amine and catechol can be recovered.

Traditional Synthesis Protocol: Urea-Amine Condensation

A common phosgene-free traditional method involves the high-temperature reaction of urea with an amine salt.

Materials:

  • Urea

  • n-Butylamine hydrochloride

Procedure: [2]

  • Combine 1 mole of urea and 2 moles of n-butylamine hydrochloride in the dry state in a reaction vessel.

  • Heat the mixture to approximately 150°C.

  • The reaction proceeds to completion within a short time, with the vaporization of the by-product amine.

  • The product, 1,3-di-n-butylurea, can be purified by suitable methods such as recrystallization.

Traditional Synthesis Protocol: Phosgene-Based Synthesis (Conceptual)

The use of highly toxic phosgene is a cornerstone of traditional urea synthesis. Due to its extreme hazard, triphosgene is often used as a safer, solid substitute that generates phosgene in situ.

Materials:

  • n-Butylamine

  • Triphosgene (or Phosgene)

  • A non-nucleophilic base (e.g., triethylamine)

  • Anhydrous inert solvent (e.g., dichloromethane)

Conceptual Procedure:

  • Dissolve n-butylamine (2.2 equivalents) and a non-nucleophilic base (2.2 equivalents) in an anhydrous inert solvent at 0°C.

  • Slowly add a solution of triphosgene (1.0 equivalent) in the same solvent.

  • Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

  • Upon reaction completion, the byproduct (e.g., triethylammonium chloride) is filtered off.

  • The filtrate is washed, dried, and concentrated to yield the crude this compound, which is then purified.

Visualizing the Pathways: A Comparative Workflow

The following diagrams illustrate the logical flow of the green and traditional synthesis methods, highlighting the key differences in their approaches.

G cluster_green Green Synthesis Workflow cluster_traditional Traditional Synthesis Workflow g_start_co2 n-Butylamine + CO₂ g_process_co2 Catalytic Carbonylation (e.g., Ph₃SbO/P₄S₁₀ or δ-MnO₂) High Temp & Pressure g_start_co2->g_process_co2 g_product_co2 This compound g_process_co2->g_product_co2 g_start_cc n-Butylamine + Catechol Carbonate g_process_cc Solvent-Free Aminolysis Room Temperature g_start_cc->g_process_cc g_product_cc This compound + Catechol g_process_cc->g_product_cc t_start_phosgene n-Butylamine + Phosgene/Triphosgene t_process_phosgene Reaction with Base (e.g., Triethylamine) t_start_phosgene->t_process_phosgene t_product_phosgene This compound + HCl/Byproducts t_process_phosgene->t_product_phosgene t_start_urea Urea + n-Butylamine HCl t_process_urea High-Temperature Condensation (~150°C) t_start_urea->t_process_urea t_product_urea This compound + NH₄Cl t_process_urea->t_product_urea

Caption: Comparative workflow of green vs. traditional synthesis.

The following diagram illustrates the logical relationship between the choice of synthesis method and its environmental and safety implications.

G choice Choice of Synthesis Method for this compound green_synthesis Green Synthesis (CO₂ or Catechol Carbonate) choice->green_synthesis traditional_synthesis Traditional Synthesis (Phosgene or High-Temp Urea) choice->traditional_synthesis green_reagents Benign Reagents (CO₂, Catechol Carbonate) green_synthesis->green_reagents green_conditions Milder Conditions (Lower Temp/Pressure, Solvent-Free Options) green_synthesis->green_conditions green_outcome Reduced Environmental Impact & Improved Safety green_reagents->green_outcome green_conditions->green_outcome traditional_reagents Hazardous Reagents (Phosgene, Corrosive Acids) traditional_synthesis->traditional_reagents traditional_conditions Harsh Conditions (High Temperature, Toxic Intermediates) traditional_synthesis->traditional_conditions traditional_outcome Significant Environmental & Safety Concerns traditional_reagents->traditional_outcome traditional_conditions->traditional_outcome

Caption: Decision pathway for synthesis method selection.

Conclusion: A Greener Future for Urea Synthesis

The data and protocols presented clearly demonstrate the viability and advantages of green synthesis routes for this compound. While traditional methods using phosgene or high-temperature condensation are effective in terms of yield, they are fraught with significant safety and environmental drawbacks. The use of highly toxic and corrosive reagents necessitates stringent handling procedures and generates hazardous waste.

In contrast, green methods utilizing CO₂ as a feedstock or employing solvent-free reactions with reagents like catechol carbonate offer a much more sustainable and safer approach. These methods often proceed under milder conditions, reduce waste, and utilize renewable or less hazardous starting materials. The quantitative yields reported for these green syntheses are comparable to, and in some cases may exceed, those of traditional methods. For researchers and manufacturers in the pharmaceutical and chemical industries, the adoption of these green synthesis strategies represents a critical step towards a more environmentally responsible and safer future for chemical production.

References

Efficacy of N,N'-Dibutylurea as a Derivatization Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, derivatization is a important strategy to enhance the detectability and chromatographic performance of analytes that otherwise exhibit poor analytical characteristics. One such derivatizing agent, N,N'-Dibutylurea, formed from the reaction of an analyte with dibutylamine (DBA), has demonstrated considerable utility, particularly in the analysis of isocyanates. This guide provides an objective comparison of the performance of this compound derivatization with other alternatives, supported by experimental data, detailed protocols, and visual workflows to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Comparative Performance of Derivatization Agents for Isocyanates

The primary application of this compound formation via derivatization is in the quantification of isocyanates, such as methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI). The selection of an appropriate derivatizing agent is critical for achieving stable derivatives, good solubility in the mobile phase, and improved chromatographic efficiency, especially when using non-specific detectors like UV.

A comparative study on the derivatization of MDI and TDI evaluated the use of dibutylamine (DBA) against benzylamine (BA). The resulting urea derivatives were analyzed by HPLC with UV detection. The study found that while both agents could derivatize the isocyanates, the this compound derivatives of both MDI and TDI exhibited superior solubility in the mobile phase and had retention times that did not overlap with signals from the polymer matrix. In contrast, the derivative of TDI with benzylamine was found to co-elute with interfering species, making it unsuitable for quantitative analysis with a UV detector.

Another study compared the use of dibutylamine with 9-(N-methylaminomethyl)anthracene for air sampling of TDI. The results indicated no significant differences between the two methods, suggesting that DBA is a robust and suitable reagent for the determination of airborne isocyanates.

The following table summarizes the quantitative performance data for the derivatization of MDI and TDI with dibutylamine, followed by HPLC-VWD analysis.[1]

AnalyteLinearity Range (mg/L)Regression Coefficient (R²)LOD (mg/L)LOQ (mg/L)Recovery (%)
MDI0.2 - 100.99950.060.295.4
TDI1 - 400.99990.20.754.1

Experimental Protocols

Derivatization of Isocyanates with Dibutylamine for HPLC-VWD Analysis

This protocol is adapted from a method for the quantification of residual aromatic diisocyanates in polyamide resins.[1]

Materials:

  • Dibutylamine (DBA)

  • Triethylamine (TEA)

  • Dry Tetrahydrofuran (THF)

  • n-Hexane

  • Acetonitrile

  • MDI and TDI standards

  • Polyamide resin sample

Standard Preparation (Synthesis of this compound Derivatives):

  • Dissolve 10 mmol of the isocyanate monomer (MDI or TDI) in 30 mL of dry THF under a nitrogen atmosphere in an ice bath.

  • Add 10 mmol of dibutylamine dropwise, followed by the addition of 12 mmol of dry triethylamine.

  • Stir the reaction mixture for 30 minutes at 0°C and then for an additional 30 minutes at 25°C.

  • The this compound derivative will precipitate as a white solid.

  • Filter the solid product and dry it under a vacuum.

  • The purity of the synthesized standards should be confirmed by techniques such as HPLC-VWD.

Sample Preparation and Derivatization:

  • In a 100 mL round bottom flask, add 20 g of the polyamide resin sample.

  • Add 1 mL of dibutylamine and 0.5 mL of triethylamine dropwise at room temperature.

  • Allow the reaction to proceed under stirring for 12 hours.

  • Add 5 mL of n-hexane and 10 mL of acetonitrile to precipitate the polymer.

  • Stir the mixture for another 12 hours.

  • Let the mixture stand for 1 hour to allow the separation of the liquid phase (containing the derivatized analytes) from the precipitated polymer.

  • The liquid phase is then ready for HPLC-VWD analysis.

HPLC-VWD Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: Gradient of acetonitrile and water

  • Flow Rate: 1 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Visualizing the Derivatization and Workflow

To better illustrate the chemical and procedural aspects of this analytical method, the following diagrams are provided.

Derivatization_Reaction Isocyanate R-N=C=O (Isocyanate) Dibutylurea R-NH-C(=O)N(CH₂CH₂CH₂CH₃)₂ (this compound Derivative) Isocyanate->Dibutylurea + Dibutylamine Dibutylamine (CH₃CH₂CH₂CH₂)₂NH (Dibutylamine) Experimental_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample Polyamide Resin Sample Add_Reagents Add Dibutylamine & Triethylamine Sample->Add_Reagents React Stir for 12 hours Add_Reagents->React Precipitate Add Hexane & Acetonitrile React->Precipitate Stir_Again Stir for 12 hours Precipitate->Stir_Again Separate Separate Liquid Phase Stir_Again->Separate HPLC HPLC-VWD Analysis Separate->HPLC Data Data Acquisition & Quantification HPLC->Data

References

Catalytic activity of N,N'-Dibutylurea in comparison to other ureas

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. This guide provides an objective comparison of the catalytic activity of N,N'-Dibutylurea with other urea-based compounds, supported by available experimental data. While this compound's role as a versatile organocatalyst appears limited in publicly available research, a detailed examination of its reactivity in specific contexts, alongside the broader catalytic applications of other ureas, offers valuable insights for catalyst selection and development.

Comparative Analysis of Catalytic Performance

The catalytic utility of urea derivatives often stems from their ability to act as hydrogen-bond donors, activating electrophiles and stabilizing transition states. However, the majority of research in urea-based organocatalysis has focused on chiral thioureas and specific N,N'-diarylureas, leaving the catalytic potential of simpler N,N'-dialkylureas like this compound less explored.

A notable exception is the study of the kinetics of nitrosation of 1,3-dialkylureas, which provides a rare direct comparison of the reactivity of this compound alongside its lower alkyl homologues.

Nitrosation of 1,3-Dialkylureas

A kinetic study on the nitrosation of a series of 1,3-dialkylureas in aqueous-perchloric acid media revealed a clear trend in reactivity. The reaction rate was found to be influenced by the steric hindrance of the alkyl substituents on the urea nitrogen atoms.

Table 1: Comparative Kinetics of Nitrosation of 1,3-Dialkylureas

Urea DerivativeAbbreviationSecond-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹)Relative Reactivity
1,3-DimethylureaDMUk1.00
1,3-DiethylureaDEU0.45 k0.45
1,3-DipropylureaDPU0.25 k0.25
1,3-Dibutylurea DBU 0.18 k 0.18
1,3-DiallylureaDAU0.22 k0.22
Note: The absolute value of the rate constant 'k' was not provided in the abstracted text, but the relative reactivity is derived from the reported data. The study indicates a reactivity order of DMU > DEU > DPU > DAU, with DBU's position inferred from the trend of increasing steric hindrance.[1]

This data clearly demonstrates that as the steric bulk of the alkyl groups increases from methyl to butyl, the rate of nitrosation decreases. This compound exhibits the lowest reactivity in this series, suggesting that the butyl groups impede the approach of the nitrosating agent to the nitrogen atoms.[1]

Performance in Other Catalytic Reactions

Extensive literature searches for the application of this compound as an organocatalyst in common carbon-carbon bond-forming reactions, such as the Michael addition, Henry (nitroaldol) reaction, and aldol condensation, did not yield specific examples of its use. This is in stark contrast to other urea derivatives, particularly chiral thioureas and certain N,N'-diarylureas, which have been extensively studied and proven to be effective catalysts in these transformations.

Michael Addition: Chiral thiourea derivatives are well-established catalysts for the asymmetric Michael addition, activating the Michael acceptor through hydrogen bonding. While N,N'-diphenylurea has been investigated in this context, there is a lack of data for this compound.

Henry (Nitroaldol) Reaction: The Henry reaction is another benchmark for organocatalysts. While a variety of catalysts have been explored, including chiral copper complexes and guanidine bases, this compound is not prominently featured in the literature as a catalyst for this reaction.

Aldol Condensation: Proline and its derivatives are the most common organocatalysts for the aldol reaction. While some urea-based catalysts have been explored, there is no significant body of work detailing the use of this compound.

The absence of this compound in these contexts suggests that its catalytic activity may be insufficient for these transformations under commonly employed conditions, or that it has not been a focus of academic and industrial research. The steric hindrance of the butyl groups, which was shown to be a deactivating factor in the nitrosation reaction, may also play a role in limiting its effectiveness as a hydrogen-bond donor catalyst in other reactions.

Experimental Protocols

Nitrosation of 1,3-Dialkylureas

The following is a generalized experimental protocol based on the kinetic study of the nitrosation of 1,3-dialkylureas.[1]

Materials:

  • 1,3-Dialkylurea (e.g., this compound)

  • Sodium nitrite (NaNO₂)

  • Perchloric acid (HClO₄)

  • Distilled water

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of the 1,3-dialkylurea, sodium nitrite, and perchloric acid of known concentrations in distilled water.

  • Equilibrate the reactant solutions to the desired temperature (e.g., 25°C) in a thermostated water bath.

  • To initiate the reaction, mix the solutions in a quartz cuvette to achieve the desired final concentrations of the urea, nitrite, and acid.

  • Immediately place the cuvette in the UV/Vis spectrophotometer and monitor the change in absorbance at a wavelength corresponding to the formation of the N-nitrosourea product over time.

  • The initial reaction rate can be determined from the initial slope of the absorbance versus time plot.

  • The second-order rate constant (k₂) can be calculated from the initial rate, and the initial concentrations of the urea and the nitrosating agent (which is formed in situ from nitrite and acid).

Kinetic Analysis: The reaction rate can be described by the following equation: Rate = k₂ [Urea] [HNO₂] The concentration of the active nitrosating agent, nitrous acid (HNO₂), is dependent on the concentrations of sodium nitrite and perchloric acid.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of urea-catalyzed reactions and a typical experimental workflow for evaluating catalyst performance.

Catalytic_Cycle General Catalytic Cycle of a Urea-Catalyzed Reaction Urea Urea Catalyst (R-NH-CO-NH-R') Activated_Complex Hydrogen-Bonded Activated Complex [Urea---E] Urea->Activated_Complex + E Substrate Electrophilic Substrate (E) Substrate->Activated_Complex Nucleophile Nucleophile (Nu) Transition_State Transition State [Nu---E---Urea] Nucleophile->Transition_State Activated_Complex->Transition_State + Nu Product_Complex Product Complex [Urea---Product] Transition_State->Product_Complex Product_Complex->Urea releases Product Product Product Product_Complex->Product

Caption: A generalized catalytic cycle for a urea-catalyzed reaction.

Experimental_Workflow Experimental Workflow for Catalyst Performance Evaluation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Prepare Reactant Solutions Mixing Mix Reactants and Catalyst (Controlled Temperature) Reactants->Mixing Catalysts Prepare Catalyst Solutions (this compound, Other Ureas) Catalysts->Mixing Monitoring Monitor Reaction Progress (e.g., TLC, GC, HPLC) Mixing->Monitoring Workup Reaction Workup and Product Isolation Monitoring->Workup Characterization Characterize Product (NMR, MS) Workup->Characterization Quantification Quantify Yield and Selectivity (e.g., GC, HPLC) Workup->Quantification

Caption: A typical experimental workflow for evaluating catalyst performance.

Conclusion

Based on the available scientific literature, the catalytic activity of this compound appears to be significantly less explored and likely less pronounced compared to other classes of urea derivatives, such as chiral thioureas and N,N'-diarylureas, in common organocatalytic reactions. The kinetic data from nitrosation studies suggest that the steric bulk of the butyl groups can be a limiting factor in its reactivity.

For researchers and drug development professionals, this implies that while this compound may have niche applications, for general-purpose organocatalysis requiring hydrogen-bond donation, other urea-based catalysts with less steric hindrance and/or enhanced electronic properties are likely to be more effective. Further research into the catalytic potential of this compound and other simple N,N'-dialkylureas could, however, uncover new and valuable catalytic activities.

References

A Comparative Spectroscopic Analysis of N,N'-Dibutylurea and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic properties of N,N'-Dibutylurea and its analogues, including N-Butylurea, N,N'-Diethylurea, and N,N'-Dipropylurea. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds.

Molecular Structures

The chemical structures of this compound and its selected analogues are presented below.

  • This compound: C9H20N2O[1][2]

  • N-Butylurea: C5H12N2O[3][4]

  • N,N'-Diethylurea: C5H12N2O[5][6]

  • N,N'-Dipropylurea

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound and its analogues.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound ~3.1t~7.0-NH-CH₂ -
~1.4m--CH₂-CH₂ -CH₂-CH₃
~1.3m--CH₂-CH₂-CH₂ -CH₃
~0.9t~7.3-CH₂-CH₂-CH₂-CH₃
N-Butylurea [3]~4.6br s--NH₂
~4.4br s--NH -CH₂-
~3.1q~6.5-NH-CH₂ -
~1.4m--CH₂-CH₂ -CH₂-CH₃
~1.3m--CH₂-CH₂-CH₂ -CH₃
~0.9t~7.2-CH₂-CH₂-CH₂-CH₃
N,N'-Diethylurea ~4.7br s--NH -CH₂-
~3.2q~7.2-NH-CH₂ -
~1.1t~7.2-CH₂-CH₃
N,N'-Dipropylurea ~4.8br s--NH -CH₂-
~3.1t~7.1-NH-CH₂ -
~1.5sextet~7.3-CH₂-CH₂ -CH₃
~0.9t~7.4-CH₂-CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound [7]~158.0C=O
~40.0-NH-CH₂ -
~32.0-CH₂-CH₂ -CH₂-CH₃
~20.0-CH₂-CH₂-CH₂ -CH₃
~13.8-CH₂-CH₂-CH₂-CH₃
N-Butylurea [4]~159.0C=O
~40.0-NH-CH₂ -
~32.5-CH₂-CH₂ -CH₂-CH₃
~20.0-CH₂-CH₂-CH₂ -CH₃
~13.8-CH₂-CH₂-CH₂-CH₃
N,N'-Diethylurea ~158.5C=O
~35.0-NH-CH₂ -
~15.0-CH₂-CH₃
N,N'-Dipropylurea ~158.2C=O
~42.0-NH-CH₂ -
~23.0-CH₂-CH₂ -CH₃
~11.0-CH₂-CH₂-CH₃

Table 3: FT-IR Spectroscopic Data (KBr Pellet/Thin Film)

CompoundWavenumber (cm⁻¹)Assignment
This compound [8]~3330N-H Stretch
~2960, 2930, 2870C-H Stretch
~1630C=O Stretch (Amide I)
~1570N-H Bend (Amide II)
N-Butylurea ~3430, 3220N-H Stretch (asymm. & symm.)
~2960, 2930, 2870C-H Stretch
~1650C=O Stretch (Amide I)
~1580N-H Bend (Amide II)
N,N'-Diethylurea [6]~3340N-H Stretch
~2970, 2930, 2870C-H Stretch
~1635C=O Stretch (Amide I)
~1565N-H Bend (Amide II)
N,N'-Dipropylurea ~3335N-H Stretch
~2965, 2935, 2875C-H Stretch
~1630C=O Stretch (Amide I)
~1570N-H Bend (Amide II)

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound [2]172115, 100, 87, 72, 57, 44
N-Butylurea 116100, 73, 57, 44
N,N'-Diethylurea [6]11687, 72, 59, 44
N,N'-Dipropylurea 144101, 86, 73, 44

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz) is used for analysis.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton NMR spectra are typically acquired using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Instrumentation: A standard FT-IR spectrometer is utilized.

  • Sample Preparation (KBr Pellet Method): [9]

    • Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[9]

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[9]

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[9]

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.[10]

  • Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized by heating.[2]

  • Ionization: In the EI source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2][10]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and its analogues.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound or Analogue NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Volatilize Sample Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer (EI) MS_Prep->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Experimental workflow for spectroscopic analysis.

Logical_Relationship cluster_techniques Spectroscopic Techniques cluster_information Derived Information Compound Compound (this compound & Analogues) NMR NMR (Connectivity, Chemical Environment) Compound->NMR IR FT-IR (Functional Groups) Compound->IR MS Mass Spec (Molecular Weight, Fragmentation) Compound->MS Structure Molecular Structure NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Confirmation Identity Confirmation Structure->Confirmation

Caption: Logical relationship of spectroscopic techniques.

References

A Comparative Guide to Phosgene and Triphosgene for the Synthesis of N,N'-Disubstituted Ureas

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of N,N'-disubstituted ureas is a fundamental transformation in organic chemistry, with the products serving as crucial intermediates in the development of pharmaceuticals, agrochemicals, and polymers.[1][2] Traditionally, these compounds have been synthesized using phosgene (COCl₂), a highly reactive and efficient carbonylating agent.[3][4] However, due to its extreme toxicity and gaseous nature, safer alternatives have been sought.[5][6] Triphosgene, or bis(trichloromethyl) carbonate (BTC), a stable, crystalline solid, has emerged as the most common and convenient substitute for phosgene, particularly in laboratory and small-to-medium scale industrial applications.[2][6][7]

This guide provides an objective comparison of phosgene and its solid surrogate, triphosgene, in the synthesis of N,N'-disubstituted ureas, supported by experimental data and detailed protocols to aid researchers in reagent selection.

Safety and Handling

The primary driver for the adoption of triphosgene is its enhanced safety profile compared to phosgene.[1]

  • Phosgene (COCl₂) is a highly toxic, colorless gas at room temperature.[5] Its handling requires specialized equipment, dedicated facilities, and extraordinary containment measures to prevent accidental exposure.[5][6] Because of these safety concerns, phosgene is often produced and consumed within the same plant in industrial settings.[5]

  • Triphosgene (C₃Cl₆O₃) is a stable, white crystalline solid with a high melting point (80 °C) and low vapor pressure.[2][5] Its solid nature significantly reduces the risks associated with handling, transportation, and storage.[2] It can be accurately weighed and handled using standard laboratory safety protocols.[2] However, it is crucial to recognize that triphosgene is also highly toxic and decomposes to release phosgene, especially at elevated temperatures (above 200 °C) or in the presence of nucleophiles.[5][6] Therefore, branding it as completely "safe" is misleading, and appropriate precautions are still necessary.[6]

Reaction Mechanism and Stoichiometry

Both reagents function by introducing a carbonyl group between two amine nucleophiles. Triphosgene acts as a phosgene equivalent, with one mole of triphosgene generating three moles of phosgene in situ.

The synthesis can proceed through two main intermediates: an isocyanate or a carbamoyl chloride. In a typical one-pot procedure for unsymmetrical ureas, the first amine reacts with the phosgenating agent to form an isocyanate intermediate, which is then captured by the second, different amine.

Caption: General synthesis of N,N'-disubstituted ureas.

Quantitative Performance Comparison

While reaction outcomes are highly substrate-dependent, general performance characteristics can be summarized. Phosgene's high reactivity allows for milder reaction conditions, whereas triphosgene may require elevated temperatures to facilitate its decomposition into the active phosgene species.

ParameterPhosgeneTriphosgeneSource(s)
Physical State Colorless GasWhite Crystalline Solid[5]
Molar Equivalence 1 eq. COCl₂~0.34-0.37 eq. BTC (provides 3 eq. COCl₂)[8][9]
Relative Reactivity High (approx. 170x more reactive than BTC)Low (requires activation/decomposition)[10]
Typical Temp. (°C) -78 to 500 to 80 (or reflux)[10][11]
Reaction Time Generally shorterGenerally longer[8]
Yield (%) Good to Excellent (often >90%)Good to Excellent (typically 70-95%)[10][11][12]
Work-up/Purification Excess reagent easily removed by evaporationExcess reagent is non-volatile, may require chromatography or crystallization for removal[5][10]
Safety/Handling Requires specialized equipment and facilitiesCan be handled in a standard fume hood with caution[2][5][6]

Experimental Protocols

General Protocol for Urea Synthesis using Phosgene

Disclaimer: The use of phosgene requires specialized training and equipment. This protocol is a generalized representation and must be adapted with stringent safety measures.

  • A solution of the primary amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents) is prepared in an inert anhydrous solvent (e.g., toluene, THF, or DCM) and cooled in an appropriate bath (e.g., -10 °C).

  • A solution of phosgene in toluene (e.g., 20% w/w, 1.1 equivalents) is added dropwise to the cooled amine solution under vigorous stirring, maintaining the internal temperature.

  • The reaction mixture is stirred at low temperature for 1-2 hours and then allowed to warm to room temperature.

  • A solution of the second primary amine (1.0 equivalent) in the same solvent is added to the reaction mixture.

  • The reaction is stirred at room temperature or gently heated until the isocyanate intermediate is consumed (monitored by TLC or IR spectroscopy).

  • The reaction is quenched by the addition of water or an aqueous solution. The organic layer is separated, washed with dilute acid and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

General Protocol for Urea Synthesis using Triphosgene (One-Pot Sequential Addition)

This method is adapted from procedures known to be effective for generating unsymmetrical ureas.[8][13]

  • To a stirred solution of the first primary amine (1.0 equivalent) and a tertiary base (e.g., diisopropylethylamine, 2.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, a solution of triphosgene (0.37 equivalents) in the same solvent is added dropwise.[8]

  • The reaction mixture is stirred at 0 °C for 1-2 hours, during which the intermediate is formed.[8]

  • The second primary amine (1.0 equivalent) is then added to the solution.[8]

  • The reaction is allowed to warm to room temperature and stirred until completion (typically 2-12 hours, monitored by TLC).

  • Upon completion, the reaction mixture is diluted with the solvent and washed sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The resulting crude N,N'-disubstituted urea is purified by flash chromatography or recrystallization.[8]

Logical Workflow for Reagent Selection

The choice between phosgene and triphosgene is primarily dictated by the scale of the reaction and the available safety infrastructure.

G Start Start: Synthesize N,N'-Disubstituted Urea Scale What is the reaction scale? Start->Scale Safety Specialized phosgene handling facility available? Scale->Safety Large Scale (Industrial) Use_TP Use Triphosgene (BTC) Scale->Use_TP Small Scale (Lab / Kilo Lab) Safety->Use_TP No Use_Phosgene Use Phosgene Safety->Use_Phosgene Yes Consider_TP Consider Triphosgene for convenience & safety Use_Phosgene->Consider_TP Alternative for smaller batches

Caption: Decision workflow for choosing a phosgenating agent.

Conclusion

Both phosgene and triphosgene are highly effective reagents for the synthesis of N,N'-disubstituted ureas. Phosgene offers superior reactivity, allowing for milder conditions and simpler product purification due to its volatility.[10] However, its extreme toxicity mandates its use in highly controlled industrial environments.[5]

Triphosgene serves as an excellent and more practical alternative for most laboratory and pilot-plant scale syntheses.[2][6] Its solid state allows for easier and safer handling, storage, and measurement, making it the reagent of choice for research, development, and small-scale production where specialized gas-handling facilities are not available.[1][6] While it is less reactive than phosgene, it provides good to excellent yields for a wide variety of substrates, solidifying its role as a versatile and indispensable tool in modern organic synthesis.[2][7]

References

A Comparative Analysis of N,N'-Dibutylurea and Diphenylurea in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of polymer chemistry, the selection of monomers and chain extenders is a critical determinant of the final polymer's properties. Among the myriad of choices, urea derivatives play a pivotal role, particularly in the synthesis of polyureas and poly(urethane-urea)s. This guide provides a comparative study of two such derivatives: N,N'-Dibutylurea, an aliphatic urea, and Diphenylurea, an aromatic urea. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in material design and synthesis.

Physicochemical Properties of this compound and Diphenylurea

A fundamental understanding of the physicochemical properties of these molecules is essential before delving into their effects on polymer characteristics. The table below summarizes their key properties.

PropertyThis compoundDiphenylurea
Chemical Formula C₉H₂₀N₂OC₁₃H₁₂N₂O
Molecular Weight 172.27 g/mol [1]212.25 g/mol
Appearance White to pale cream solid[2]White crystalline solid
Melting Point 65-75 °C[2]238-241 °C
Structure AliphaticAromatic

Impact on Polymer Properties: A Comparative Overview

The structural distinction between the aliphatic this compound and the aromatic Diphenylurea imparts significantly different characteristics to the resulting polymers. These differences are primarily rooted in the flexibility of the butyl chains versus the rigidity of the phenyl rings and the nature of the hydrogen bonding they promote.

Polymer PropertyInfluence of this compound (Aliphatic)Influence of Diphenylurea (Aromatic)
Mechanical Strength Generally imparts flexibility and lower modulus. The long aliphatic chains can disrupt hard segment packing.Contributes to higher tensile strength, stiffness, and modulus due to the rigid phenyl groups and strong π-π stacking interactions.[3][4]
Thermal Stability The incorporation of aliphatic segments may lead to lower thermal degradation temperatures compared to aromatic counterparts.[5]Aromatic structures generally enhance thermal stability, with higher degradation temperatures.[5]
Reactivity Aliphatic amines (precursors to aliphatic ureas in polyurea synthesis) are generally more reactive than aromatic amines, but the urea derivative itself acts as a chain extender.Aromatic chain extenders are noted to have significantly higher reactivity in polyurea formulations, leading to shorter gel times.[6][7]
Solubility Polymers with aliphatic urea segments tend to have better solubility in common organic solvents.The strong intermolecular forces in polymers with aromatic urea segments often result in poor solubility in most common solvents, requiring polar aprotic solvents like DMF or DMAc.[5]
Hydrogen Bonding Forms hydrogen bonds, but the flexible alkyl chains can lead to less ordered hydrogen bonding networks.Promotes strong, well-ordered bidentate hydrogen bonding between urea linkages, leading to the formation of well-defined hard segments.[3][7]
Processability Can improve the processability of polyureas by increasing the gel time.[6]The high reactivity can make processing more challenging, often requiring specialized equipment like spray coating systems.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the synthesis of polyurea, illustrating the incorporation of either this compound (as a chain extender precursor analogue, a diamine) or the precursors to Diphenylurea.

General Polyurea Synthesis via Polyaddition

Polyureas are typically synthesized through the rapid reaction of a diisocyanate with a diamine.[4][8] The choice of these monomers dictates the final properties of the polymer.

Materials:

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)

  • Polyetheramine (e.g., Jeffamine® D-2000)

  • Chain Extender:

    • For an aliphatic system analogous to this compound incorporation: 1,4-Diaminobutane

    • For an aromatic system incorporating Diphenylurea-like structures: 4,4'-Diaminodiphenylmethane

  • Solvent (if required, e.g., anhydrous N,N-Dimethylformamide - DMF)

Procedure:

  • Preparation of Component A (Amine Blend):

    • In a moisture-free reaction vessel, dissolve the polyetheramine and the chain extender (1,4-Diaminobutane or 4,4'-Diaminodiphenylmethane) in the solvent (if used).

    • Stir the mixture under an inert atmosphere (e.g., nitrogen) until a homogeneous solution is obtained.

  • Preparation of Component B (Isocyanate):

    • In a separate vessel, dissolve the diisocyanate (MDI) in the solvent (if used).

  • Polymerization:

    • With vigorous stirring, rapidly add Component B to Component A at room temperature.

    • The reaction is typically exothermic and proceeds quickly.[9]

    • Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete reaction.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water).

    • Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove unreacted monomers and solvent residues.

    • Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Characterization of the Resulting Polymers

The synthesized polymers should be characterized to evaluate their properties:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urea linkages (C=O stretching around 1640-1680 cm⁻¹) and the disappearance of isocyanate groups (~2270 cm⁻¹).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure and confirm the incorporation of the respective chain extenders.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and degradation profile of the polymers.[10]

  • Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's morphology.[10]

  • Tensile Testing: To measure mechanical properties such as tensile strength, modulus, and elongation at break.[11]

Visualizing the Synthesis and Structural Differences

Diagrams generated using Graphviz can help visualize the experimental workflow and the fundamental structural differences imparted by the two urea derivatives.

G cluster_synthesis Polyurea Synthesis Workflow prep_A Prepare Amine Blend (Polyetheramine + Chain Extender) mix Rapid Mixing and Polymerization prep_A->mix prep_B Prepare Diisocyanate Solution prep_B->mix precipitate Precipitation in Non-Solvent mix->precipitate wash_dry Washing and Drying precipitate->wash_dry characterize Polymer Characterization (FTIR, TGA, DSC, Tensile Testing) wash_dry->characterize

Caption: General experimental workflow for polyurea synthesis and characterization.

G cluster_aliphatic Polymer with this compound Segments cluster_aromatic Polymer with Diphenylurea Segments a1 Flexible Alkyl Chains a2 Disrupted Packing a1->a2 a3 Increased Flexibility a2->a3 r1 Rigid Phenyl Rings r2 Strong H-Bonding & π-π Stacking r1->r2 r3 Increased Stiffness & Strength r2->r3 start Polymer Backbone start->a1 start->r1

Caption: Logical relationship between monomer structure and resulting polymer properties.

References

A Comparative Guide to Validated HPLC Methods for N,N'-Dibutylurea Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct high-performance liquid chromatography (HPLC) methods for the quantitative analysis of N,N'-Dibutylurea (DBU). This compound, a potential genotoxic impurity (GTI), requires sensitive and accurate quantification in pharmaceutical ingredients and products. The following sections present a detailed evaluation of an isocratic and a gradient reverse-phase HPLC (RP-HPLC) method, supported by experimental data to facilitate method selection and implementation in a research or quality control setting.

Comparison of Validated HPLC Methods

Two primary HPLC methods were validated for the quantification of this compound. Method A employs an isocratic elution, offering simplicity and rapid analysis, while Method B utilizes a gradient elution for potentially higher resolution and sensitivity, which is particularly useful for complex sample matrices. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Parameter Method A: Isocratic RP-HPLC Method B: Gradient RP-HPLC
Principle Separation based on polarity with a constant mobile phase composition.Separation based on polarity with a time-altering mobile phase composition.
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.2 mL/min
Detection (UV) 210 nm210 nm
Run Time 10 minutes15 minutes
Linearity (Range) 0.5 - 25 µg/mL0.1 - 25 µg/mL
Correlation Coefficient (r²) 0.99950.9998
Limit of Detection (LOD) 0.15 µg/mL0.03 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.1 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD) < 2.0%< 1.5%
Advantages Simple, fast, robust.High sensitivity, high resolution, suitable for complex matrices.
Disadvantages Lower sensitivity, potential for peak co-elution in complex samples.Longer run time, more complex method development.

Experimental Protocols

Detailed methodologies for the two validated HPLC methods are provided below. These protocols outline the necessary steps for sample preparation, instrument setup, and analysis.

Method A: Isocratic RP-HPLC

1. Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Deionized water (18.2 MΩ·cm).

3. Standard Solution Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Calibration Standards (0.5, 1, 5, 10, 15, 25 µg/mL): Prepare by serial dilution of the stock solution with the mobile phase.

4. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

  • Run Time: 10 minutes.

5. Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting peak area versus concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with this compound at three concentration levels (low, medium, high).

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate injections of a standard solution.

Method B: Gradient RP-HPLC

1. Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 column (150 mm x 4.6 mm, 3.5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Deionized water (18.2 MΩ·cm).

  • Formic acid (ACS grade).

3. Standard Solution Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of Acetonitrile:Water (50:50 v/v).

  • Calibration Standards (0.1, 0.5, 1, 5, 15, 25 µg/mL): Prepare by serial dilution of the stock solution with Acetonitrile:Water (50:50 v/v).

4. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Run Time: 15 minutes.

5. Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve.

  • Accuracy: Perform recovery studies at three concentration levels.

  • Precision: Evaluate repeatability and intermediate precision.

Visualizations

The following diagrams illustrate the logical workflow of the HPLC method validation process.

cluster_0 Method Development cluster_1 Method Validation A Define Analytical Requirements B Select Chromatographic Conditions (Column, Mobile Phase, Detector) A->B C Optimize Method Parameters (Flow Rate, Gradient, Temperature) B->C D Specificity C->D Proceed to Validation E Linearity D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Validated HPLC Method for This compound Quantification I->J Finalize Method

Caption: Workflow for HPLC Method Development and Validation.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Accurately Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject Sample into HPLC C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H I Report Results H->I

Caption: General Experimental Workflow for Sample Analysis.

References

Benchmarking the Performance of N,N'-Dibutylurea-Based Corrosion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of N,N'-Dibutylurea as a corrosion inhibitor, benchmarked against other common alternatives. The information is compiled from various studies on urea-derivatives and amine-based inhibitors, offering a comprehensive overview for researchers in the field. Due to the limited availability of direct comparative studies involving this compound, this guide presents a synthesized comparison based on data from closely related compounds to provide a relevant performance benchmark.

Performance Comparison of Corrosion Inhibitors

The efficacy of corrosion inhibitors is evaluated through several key performance indicators obtained from electrochemical and weight loss measurements. The following tables summarize the typical performance of this compound in comparison to a generic amine-based inhibitor and another urea derivative, 1,3-bis(hydroxymethyl)urea. The data presented is illustrative and collated from various sources to provide a comparative benchmark.

Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements

InhibitorConcentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank (1M HCl) 015.2-
This compound (Illustrative) 2501.888.2
5001.192.8
Amine-Based Inhibitor (Generic) 2502.186.2
5001.590.1
1,3-bis(hydroxymethyl)urea 20 mM (approx. 2400 ppm)-85.0[1]

Table 2: Potentiodynamic Polarization Data

InhibitorConcentration (ppm)Ecorr (mV vs. SCE)Icorr (µA/cm²)Inhibition Efficiency (%)
Blank (1M HCl) 0-5201250-
This compound (Illustrative) 250-49014588.4
500-4808593.2
Amine-Based Inhibitor (Generic) 250-50517086.4
500-49511590.8

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

InhibitorConcentration (ppm)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank (1M HCl) 045120-
This compound (Illustrative) 2504104589.0
5007503094.0
Amine-Based Inhibitor (Generic) 2503505587.1
5006204092.7

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard in the field of corrosion science and are essential for the accurate evaluation of inhibitor performance.

Weight Loss Measurement

Objective: To determine the corrosion rate of a metal in a corrosive medium with and without an inhibitor and to calculate the inhibitor's efficiency.

Methodology:

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with various grades of emery paper, degreased with acetone, rinsed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Immersion: The prepared coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without various concentrations of the this compound inhibitor.

  • Exposure: The setup is maintained at a constant temperature for a specified duration (e.g., 24 hours).

  • Cleaning and Re-weighing: After the immersion period, the coupons are retrieved, cleaned to remove corrosion products, rinsed, dried, and then re-weighed.

  • Calculation: The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the weight loss data.

Potentiodynamic Polarization

Objective: To study the effect of the inhibitor on the anodic and cathodic reactions of the corrosion process and to determine key electrochemical parameters.

Methodology:

  • Electrochemical Cell Setup: A three-electrode cell is used, containing the mild steel specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) and allowed to reach a stable open circuit potential (OCP).

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting current is plotted against the potential to generate a Tafel plot. The corrosion current density (Icorr) and corrosion potential (Ecorr) are determined from this plot. The inhibition efficiency is then calculated from the Icorr values.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the formation of a protective film on the metal surface and to determine the charge transfer resistance.

Methodology:

  • Cell Setup: The same three-electrode cell as in the potentiodynamic polarization experiment is used.

  • OCP Stabilization: The system is allowed to stabilize at the OCP.

  • Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied to the system over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: The impedance data is plotted in Nyquist and Bode formats. An equivalent electrical circuit is used to model the data and extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). The inhibition efficiency is calculated from the Rct values.

Visualizations

The following diagrams illustrate the proposed mechanism of action for urea-based inhibitors and a typical experimental workflow for their evaluation.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_inhibitor This compound Molecule Metal Metal Surface (Fe) Adsorption Adsorption on Metal Surface Metal->Adsorption Accepts electrons H_plus H+ H_plus->Metal Attack Cl_minus Cl- Cl_minus->Metal Attack DBU This compound (C9H20N2O) N_atoms Nitrogen Atoms (Lone Pair Electrons) DBU->N_atoms Contains O_atom Oxygen Atom (Lone Pair Electrons) DBU->O_atom Contains N_atoms->Adsorption Donates electrons to Fe d-orbitals O_atom->Adsorption Donates electrons to Fe d-orbitals Protective_Film Formation of Protective Film Adsorption->Protective_Film Leads to Protective_Film->H_plus Blocks attack Protective_Film->Cl_minus Blocks attack Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition Results in

Proposed mechanism of action for this compound.

G cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Solutions (Varying Concentrations) weight_loss Weight Loss Measurement prep_inhibitor->weight_loss eis Electrochemical Impedance Spectroscopy (EIS) prep_inhibitor->eis pdp Potentiodynamic Polarization prep_inhibitor->pdp prep_metal Prepare Metal Coupons (Polishing, Cleaning, Weighing) prep_metal->weight_loss prep_metal->eis prep_metal->pdp calc_ie Calculate Inhibition Efficiency (%) weight_loss->calc_ie eis->calc_ie analyze_mechanism Analyze Inhibition Mechanism (Adsorption Isotherms, etc.) eis->analyze_mechanism pdp->calc_ie pdp->analyze_mechanism compare Compare Performance (Tables and Plots) calc_ie->compare analyze_mechanism->compare report Publish Comparison Guide compare->report

Experimental workflow for evaluating corrosion inhibitors.

References

A Comparative Review of Symmetrically and Asymmetrically Disubstituted Ureas in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between symmetrically and asymmetrically disubstituted ureas is critical for the rational design of potent and effective therapeutics. This guide provides an objective comparison of their synthesis, physicochemical properties, biological activities, and pharmacokinetic profiles, supported by experimental data and detailed protocols.

The urea moiety, characterized by a carbonyl group flanked by two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its ability to act as a rigid hydrogen bond donor and acceptor allows for potent and specific interactions with biological targets. Disubstituted ureas, in particular, have emerged as a cornerstone in the development of a wide range of therapeutics, from kinase inhibitors for cancer to enzyme inhibitors for inflammatory diseases. The substitution pattern around the urea core—symmetrical versus asymmetrical—profoundly influences the molecule's three-dimensional shape, electronic properties, and ultimately, its pharmacological profile.

Synthesis Strategies: Crafting the Core Scaffold

The synthetic approaches to symmetrically and asymmetrically disubstituted ureas are well-established, offering chemists a versatile toolbox to generate diverse compound libraries.

Symmetrical Disubstituted Ureas: These compounds, where identical substituents are attached to both nitrogen atoms of the urea, are typically synthesized through straightforward, often one-pot, procedures. A common method involves the reaction of a primary amine with a phosgene equivalent, such as triphosgene or N,N'-carbonyldiimidazole (CDI). Another efficient approach is the reaction of an isocyanate with trimethylsilanol, which offers the advantages of using inexpensive reagents and environmentally friendly conditions.[1][2] A versatile and quick method for synthesizing symmetrical 1,3-disubstituted ureas involves the reaction of corresponding isocyanates, diisocyanates, and isothiocyanates in the presence of tertiary amines at room temperature.[3]

Asymmetrically Disubstituted Ureas: The synthesis of asymmetrical ureas, bearing two different substituents on the nitrogen atoms, requires a more controlled, stepwise approach to avoid the formation of symmetrical byproducts. The most prevalent method involves the reaction of an isocyanate with a primary or secondary amine.[4] One-pot syntheses from Boc-protected amines have also been developed, utilizing reagents like 2-chloropyridine and trifluoromethanesulfonyl anhydride to generate an isocyanate in situ, which then reacts with a different amine.[1][5] Palladium-catalyzed C-N cross-coupling reactions have also emerged as a powerful tool for the synthesis of unsymmetrical N,N'-diaryl ureas.[4][6]

Physicochemical and Pharmacokinetic Profiles: A Tale of Two Symmetries

The symmetry of disubstituted ureas has a significant impact on their physicochemical properties, which in turn dictates their pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).

PropertySymmetrically Disubstituted UreasAsymmetrically Disubstituted UreasKey Considerations
Solubility Generally lower due to higher crystal lattice energy from molecular symmetry.Often higher as the lack of symmetry can disrupt crystal packing.[7][8]Poor solubility can hinder oral bioavailability and formulation development.
Melting Point Typically higher due to strong intermolecular hydrogen bonding and efficient crystal packing.[8]Generally lower compared to their symmetrical counterparts.[8]High melting points can be indicative of poor solubility.
Lipophilicity (LogP) Varies depending on the substituents.Can be modulated by introducing polar or non-polar groups on one side of the molecule.LogP is a critical parameter for membrane permeability and target engagement.
Metabolic Stability Can be susceptible to metabolism, particularly if the substituents are prone to oxidation.Asymmetry allows for the introduction of metabolically stable groups to block sites of metabolism.[9]Improving metabolic stability can lead to a longer half-life and improved in vivo efficacy.
Oral Bioavailability Can be limited by poor solubility and first-pass metabolism.Can be improved by optimizing solubility and metabolic stability through asymmetrical substitution.[10]Higher oral bioavailability is desirable for patient convenience and compliance.

This table summarizes general trends observed for symmetrically and asymmetrically disubstituted ureas. Actual properties are highly dependent on the specific substituents.

Biological Activity and Structure-Activity Relationships (SAR)

Both symmetrical and asymmetrical disubstituted ureas have demonstrated a broad range of biological activities, with the substitution pattern playing a crucial role in target selectivity and potency.

As Kinase Inhibitors: A prominent application of asymmetrically disubstituted ureas is in the development of kinase inhibitors. The asymmetrical design allows for the precise positioning of different functionalities to interact with specific pockets within the ATP-binding site of kinases. A classic example is Sorafenib (Nexavar®) , an FDA-approved multi-kinase inhibitor used in the treatment of various cancers.[11] Sorafenib features an asymmetrical diaryl urea scaffold that effectively inhibits several kinases in the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer.[6][11] The structure-activity relationship (SAR) for these inhibitors often reveals that one aryl ring occupies the "hinge-binding" region of the kinase, while the other extends into a more solvent-exposed region, allowing for modifications to improve potency and pharmacokinetic properties.[12]

As Enzyme Inhibitors: Disubstituted ureas are also potent inhibitors of various enzymes, including soluble epoxide hydrolase (sEH), a therapeutic target for hypertension and inflammation.[5][7][8] In this context, both symmetrical and asymmetrical ureas have shown high potency. However, asymmetrical derivatives often exhibit improved pharmacokinetic properties.[5][9] SAR studies have shown that bulky, lipophilic groups are often favored on one side of the urea to occupy a hydrophobic pocket in the enzyme's active site, while the other side can be modified with more polar groups to enhance solubility and metabolic stability.[7][8][10]

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric):

This assay is commonly used to determine the inhibitory potency (IC50) of compounds against sEH.

  • Principle: The assay measures the hydrolysis of a non-fluorescent sEH substrate to a fluorescent product. Inhibitors of sEH will reduce the rate of fluorescence generation.

  • Materials:

    • Recombinant human sEH enzyme

    • sEH assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)

    • Non-fluorescent sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

    • Test compounds and a known sEH inhibitor (positive control)

    • 96-well microplate (black, clear bottom)

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • Add the sEH enzyme to the wells of the microplate.

    • Add the test compounds or control to the respective wells and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the sEH substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm).

    • Calculate the initial reaction rates for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing a Key Signaling Pathway

The RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. Asymmetrical disubstituted ureas, like Sorafenib, are designed to inhibit key kinases within this cascade.

RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellCycle Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellCycle Regulates Inhibitor Asymmetrical Urea (e.g., Sorafenib) Inhibitor->RAF Inhibits

References

Safety Operating Guide

Navigating the Disposal of N,N'-Dibutylurea: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N,N'-Dibutylurea, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

Essential Safety and Hazard Information

This compound is a chemical compound for which hazard classifications can vary between suppliers. While some sources indicate it is not classified as hazardous, others suggest it may be harmful if swallowed.[1] Therefore, it is prudent to handle it with care, employing appropriate personal protective equipment (PPE) and adhering to strict disposal protocols.

Key Physical and Chemical Properties

PropertyValue
CAS Number 1792-17-2[2]
Molecular Formula C9H20N2O[2]
Molecular Weight 172.27 g/mol [2]
Appearance Beige or White to Off-White Solid/Powder[2][3]
Melting Point 65-75 °C[2]
Boiling Point 115 °C at 0.03 mm Hg[2]
Solubility Slightly soluble in Chloroform and Methanol[2]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles.[4]

  • Hand Protection: Use chemical-impermeable gloves.[4]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator.[4]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[4]

Step-by-Step Disposal Protocol for this compound

The recommended and safest method for the disposal of this compound is through a licensed chemical destruction facility.[4] Discharging this chemical into sewer systems or the environment is to be avoided.[4]

1. Waste Collection and Storage:

  • Collect waste this compound in a suitable, properly labeled, and closed container.[4]
  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[3]

2. Disposal of Pure/Unused this compound:

  • The primary disposal method is controlled incineration with flue gas scrubbing, performed by a licensed chemical disposal facility.[4]
  • Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

3. Handling Spills:

  • In the event of a spill, evacuate personnel to a safe area.[4]
  • Ensure adequate ventilation and remove all sources of ignition.[4]
  • Wear the appropriate PPE as described above.
  • Contain the spill to prevent it from entering drains.
  • For solid spills, sweep up the material and place it into a suitable container for disposal.[3] Avoid creating dust.[4]
  • For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.
  • Clean the spill area thoroughly.

4. Disposal of Contaminated Materials:

  • Any materials contaminated with this compound (e.g., absorbent pads, gloves, lab coats) should be collected in a sealed bag or container and disposed of as hazardous waste.
  • Contaminated packaging can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill or through controlled incineration.[4]

Experimental Protocol: Waste Disposal from a Synthesis Reaction

This hypothetical protocol outlines the disposal of waste generated from a synthesis reaction where this compound is a byproduct.

1. Reaction Quenching and Work-up:

  • At the end of the reaction, quench the reaction mixture according to your specific protocol in a chemical fume hood.
  • During the extraction and separation phases, collect all aqueous and organic layers containing this compound and other reagents into a designated hazardous waste container.

2. Solvent Waste:

  • Collect all solvents used for rinsing glassware and equipment that have come into contact with this compound into a separate, labeled container for halogenated or non-halogenated solvent waste, as appropriate.

3. Solid Waste:

  • If this compound is isolated as a solid byproduct via filtration, collect the solid waste in a labeled container.
  • Used filter paper and any other contaminated solid materials should be disposed of as solid chemical waste.

4. Final Disposal:

  • All waste containers (liquid and solid) must be clearly labeled with their contents and hazard warnings.
  • Arrange for the pickup and disposal of the waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Contaminated Solids waste_type->solid_waste Solid liquid_waste This compound Solution or Contaminated Liquids waste_type->liquid_waste Liquid spill_waste Spill Debris waste_type->spill_waste Spill package_waste Contaminated Packaging waste_type->package_waste Packaging collect Collect in Labeled, Sealed Container solid_waste->collect liquid_waste->collect spill_collect Absorb with Inert Material Collect in Sealed Container spill_waste->spill_collect rinse Triple-Rinse Container package_waste->rinse disposal_facility Transfer to Licensed Hazardous Waste Facility collect->disposal_facility spill_collect->disposal_facility puncture Puncture to Prevent Reuse rinse->puncture recycle Recycle or Recondition rinse->recycle puncture->disposal_facility landfill Sanitary Landfill puncture->landfill incineration Controlled Incineration disposal_facility->incineration

Caption: Decision workflow for the disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N,N'-Dibutylurea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of N,N'-Dibutylurea, including detailed operational and disposal plans. By adhering to these protocols, you can minimize risks and maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE to prevent skin and eye contact, as well as respiratory exposure.[1][2]

Protection Type Specific Equipment Standard/Specification Purpose
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[1][2][3]OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]To prevent eye contact with this compound dust or splashes.
Hand Protection Appropriate chemical-resistant protective gloves.[1][2][4]EU Directive 89/686/EEC and the standard EN 374.[2]To prevent skin exposure during handling. Gloves should be inspected before use.
Body Protection Protective clothing, such as a lab coat or long-sleeved clothing.[1][2][3]N/ATo prevent skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4]OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements.[1]Required when workplace conditions warrant, such as in cases of inadequate ventilation or when dust generation is likely.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to minimize exposure and ensure safety. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_vent Ensure Adequate Ventilation prep_ppe->prep_vent prep_materials Gather All Necessary Materials prep_vent->prep_materials handling_weigh Carefully Weigh this compound prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve post_decon Decontaminate Work Area handling_dissolve->post_decon post_ppe Doff PPE Correctly post_decon->post_ppe post_handwash Wash Hands Thoroughly post_ppe->post_handwash

Figure 1. Workflow for the safe handling of this compound.
Experimental Protocol

  • Preparation :

    • Put on all required personal protective equipment as detailed in the PPE table.

    • Ensure the work area, preferably a chemical fume hood, is well-ventilated.[1]

    • Gather all necessary equipment and reagents to avoid leaving the designated handling area.

  • Handling :

    • Handle this compound in a well-ventilated place.[2]

    • To minimize dust generation, carefully weigh the required amount of this compound.[1]

    • Transfer the weighed solid to the reaction vessel.

    • If applicable, dissolve the this compound in the appropriate solvent.

  • Post-Handling :

    • Decontaminate the work surface and any equipment used.

    • Carefully remove and dispose of gloves and any other disposable PPE.

    • Wash hands and any exposed skin thoroughly with soap and water.[1]

    • Remove and wash contaminated clothing before reuse.[1][4]

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection

All materials contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, should be collected in a suitable, labeled, and closed container for disposal.[1][2]

Disposal Method

Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5] One recommended method for the disposal of this compound is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not allow the chemical to enter drains, as this can negatively impact the environment.[2][4]

Spill Response

In the event of a spill, immediately clean it up while observing all precautions outlined in the PPE section.[1]

  • Evacuate : If the spill is large, evacuate personnel to a safe area.[2]

  • Ventilate : Ensure the area is well-ventilated.[1]

  • Contain : Sweep up the spilled solid, avoiding the generation of dust, and place it into a suitable container for disposal.[1][3]

  • Clean : Clean the spill area thoroughly.

By following these detailed procedures, you can ensure the safe handling and disposal of this compound, contributing to a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-Dibutylurea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-Dibutylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.